molecular formula C37H62N7O17P3S B15547323 (2E,7Z)-hexadecadienoyl-CoA

(2E,7Z)-hexadecadienoyl-CoA

Cat. No.: B15547323
M. Wt: 1001.9 g/mol
InChI Key: YQARRKBGBKPBCX-DVZFGLDUSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E,7Z)-hexadecadienoyl-CoA is an unsaturated fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of (2E,7Z)-hexadecadienoic acid. It is a long-chain fatty acyl-CoA and an unsaturated fatty acyl-CoA. It is a conjugate acid of a this compound(4-).

Properties

Molecular Formula

C37H62N7O17P3S

Molecular Weight

1001.9 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (2E,7Z)-hexadeca-2,7-dienethioate

InChI

InChI=1S/C37H62N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28(46)65-21-20-39-27(45)18-19-40-35(49)32(48)37(2,3)23-58-64(55,56)61-63(53,54)57-22-26-31(60-62(50,51)52)30(47)36(59-26)44-25-43-29-33(38)41-24-42-34(29)44/h11-12,16-17,24-26,30-32,36,47-48H,4-10,13-15,18-23H2,1-3H3,(H,39,45)(H,40,49)(H,53,54)(H,55,56)(H2,38,41,42)(H2,50,51,52)/b12-11-,17-16+/t26-,30-,31-,32+,36-/m1/s1

InChI Key

YQARRKBGBKPBCX-DVZFGLDUSA-N

Origin of Product

United States

Foundational & Exploratory

The Role of (2E,7Z)-Hexadecadienoyl-CoA in Lipid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

(2E,7Z)-Hexadecadienoyl-CoA is an unsaturated fatty acyl-CoA intermediate that, while not extensively characterized as a singular molecular entity in the scientific literature, is predicted to play a role in the mitochondrial beta-oxidation of polyunsaturated fatty acids. Its unique configuration, featuring a trans double bond at an even-numbered carbon (position 2) and a cis double bond at an odd-numbered carbon (position 7), necessitates the involvement of auxiliary enzymes to complete its degradation. This guide provides an in-depth analysis of the inferred metabolic pathway of this compound, detailed experimental protocols for its study, and quantitative data on related acyl-CoA species to provide a comprehensive resource for researchers in lipid metabolism and drug development.

Introduction to Acyl-CoA Metabolism

Acyl-Coenzyme A (acyl-CoA) thioesters are central intermediates in lipid metabolism, serving as activated forms of fatty acids. They are involved in a multitude of cellular processes, including energy production through beta-oxidation, biosynthesis of complex lipids, protein acylation, and cellular signaling. The regulation of acyl-CoA pools is critical for maintaining cellular homeostasis, and dysregulation is associated with various metabolic disorders, including insulin (B600854) resistance and type 2 diabetes. The focus of this guide, this compound, represents a specific intermediate in the catabolism of C16 polyunsaturated fatty acids.

Inferred Metabolic Pathway of this compound

The beta-oxidation of this compound is projected to proceed through a series of enzymatic steps within the mitochondria. Due to its specific double bond configuration, its complete oxidation to acetyl-CoA requires the action of both the core beta-oxidation enzymes and specific auxiliary enzymes.

The initial two cycles of beta-oxidation can proceed without modification, as the double bonds are not in a position to interfere with the process. Each cycle will shorten the acyl-CoA chain by two carbons and produce one molecule of acetyl-CoA, one FADH₂, and one NADH.

After two cycles of beta-oxidation, the resulting molecule is (3Z)-dodecenoyl-CoA. The cis double bond at position 3 prevents the action of enoyl-CoA hydratase. At this stage, the auxiliary enzyme enoyl-CoA isomerase is required to convert the cis-Δ³ double bond to a trans-Δ² double bond, forming (2E)-dodecenoyl-CoA. This intermediate can then re-enter the standard beta-oxidation pathway.

Following one more round of standard beta-oxidation, the resulting intermediate would be a dienoyl-CoA. The subsequent steps would then require the action of 2,4-dienoyl-CoA reductase , another key auxiliary enzyme in the beta-oxidation of polyunsaturated fatty acids. This enzyme reduces the dienoyl-CoA to a trans-3-enoyl-CoA, which is then isomerized by enoyl-CoA isomerase to the trans-2-enoyl-CoA, allowing beta-oxidation to continue to completion.

Inferred_Metabolic_Pathway start This compound beta_ox1 2 Cycles of β-Oxidation start->beta_ox1 intermediate1 (3Z)-Dodecenoyl-CoA beta_ox1->intermediate1 isomerase Enoyl-CoA Isomerase intermediate1->isomerase intermediate2 (2E)-Dodecenoyl-CoA isomerase->intermediate2 beta_ox2 1 Cycle of β-Oxidation intermediate2->beta_ox2 dienoyl_coa Dienoyl-CoA Intermediate beta_ox2->dienoyl_coa reductase 2,4-Dienoyl-CoA Reductase dienoyl_coa->reductase intermediate3 trans-3-Enoyl-CoA reductase->intermediate3 isomerase2 Enoyl-CoA Isomerase intermediate3->isomerase2 final_intermediate trans-2-Enoyl-CoA isomerase2->final_intermediate beta_ox3 Further Cycles of β-Oxidation final_intermediate->beta_ox3 end Acetyl-CoA beta_ox3->end

Caption: Inferred mitochondrial beta-oxidation pathway of this compound.

Quantitative Data

Direct quantitative data for this compound is not available in the literature. However, data for related long-chain acyl-CoAs can provide a valuable reference for understanding their physiological concentrations.

Table 1: Representative Concentrations of Long-Chain Acyl-CoAs in Mammalian Tissues and Cells

Acyl-CoA SpeciesTissue/Cell LineConcentration (pmol/mg protein)Reference
C16:0-CoARat Liver~4.0[1]
C16:1-CoARat Liver~2.0[1]
C18:0-CoARat Liver~2.0[1]
C18:1-CoARat Liver~6.0[1]
C18:2-CoARat Liver~6.0[1]
C16:0-CoAMCF7 Cells~12.0[2]
C18:0-CoAMCF7 Cells~5.0[2]
C16:0-CoARAW264.7 Cells~4.0[2]

Table 2: Kinetic Parameters of 2,4-Dienoyl-CoA Reductase

SubstrateEnzyme SourceKm (µM)Vmax (µmol/min/mg)Reference
trans-2,trans-4-Hexadienoyl-CoARat Liver Mitochondria5.314.7[3]
5-Phenyl-trans-2,trans-4-pentadienoyl-CoARat Liver Mitochondria1.81.2[3]
2,4-Hexadienoyl-CoAMouse Liver Mitochondria-2.2 ± 0.6[4]

Experimental Protocols

Quantification of this compound by LC-MS/MS

This protocol outlines a general method for the extraction and quantification of long-chain acyl-CoAs from biological samples, which can be adapted for this compound.

4.1.1. Sample Preparation and Extraction

  • Tissue Homogenization:

    • Rapidly freeze tissue samples in liquid nitrogen to quench metabolic activity.

    • Homogenize the frozen tissue (50-100 mg) in 1 mL of ice-cold 2:1 (v/v) methanol (B129727):chloroform (B151607) containing an appropriate internal standard (e.g., heptadecanoyl-CoA).[5]

    • Perform homogenization on ice using a mechanical homogenizer.

  • Cell Lysate Preparation:

    • For adherent cells, wash the cell monolayer with ice-cold PBS, then scrape the cells in 1 mL of ice-cold 80:20 (v/v) methanol:water containing the internal standard.[6]

    • For suspension cells, pellet the cells by centrifugation, wash with ice-cold PBS, and resuspend in the methanol:water solution.

    • Lyse the cells by sonication on ice.

  • Phase Separation and Extraction:

    • Centrifuge the homogenate/lysate at 15,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant to a new tube.

    • Add 500 µL of chloroform and 500 µL of water, vortex thoroughly, and centrifuge at 2,000 x g for 10 minutes at 4°C to induce phase separation.

    • Carefully collect the upper aqueous/methanolic phase containing the acyl-CoAs.

  • Solid-Phase Extraction (SPE) for Cleanup:

    • Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the aqueous/methanolic extract onto the SPE cartridge.

    • Wash the cartridge with 1 mL of water, followed by 1 mL of 50% methanol in water.

    • Elute the acyl-CoAs with 1 mL of methanol containing 0.1% ammonium (B1175870) hydroxide.

    • Dry the eluate under a stream of nitrogen gas.

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of 50% methanol for LC-MS/MS analysis.

4.1.2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 10 mM ammonium acetate (B1210297) in water.

    • Mobile Phase B: 10 mM ammonium acetate in acetonitrile/isopropanol (7:3, v/v).

    • Gradient: A linear gradient from 5% to 95% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • Precursor Ion: The [M+H]⁺ ion for this compound.

    • Product Ion: A characteristic fragment ion, typically corresponding to the loss of the phosphopantetheine moiety.

    • Quantification: Based on the peak area ratio of the analyte to the internal standard, using a calibration curve generated with synthetic standards.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Tissue or Cells homogenization Homogenization/Lysis (with Internal Standard) sample->homogenization extraction Liquid-Liquid Extraction homogenization->extraction spe Solid-Phase Extraction (SPE) extraction->spe lc Liquid Chromatography (LC) spe->lc ms Mass Spectrometry (MS/MS) lc->ms data_analysis Data Analysis and Quantification ms->data_analysis

Caption: General experimental workflow for acyl-CoA analysis.

In Vitro Beta-Oxidation Assay

This assay measures the rate of beta-oxidation in isolated mitochondria or cell lysates using a radiolabeled substrate.

  • Preparation of Mitochondria or Cell Lysate:

    • Isolate mitochondria from fresh tissue using differential centrifugation.

    • Alternatively, prepare a whole-cell lysate by sonication in a suitable buffer.

    • Determine the protein concentration of the mitochondrial suspension or lysate using a standard method (e.g., Bradford assay).

  • Reaction Mixture:

    • Prepare a reaction buffer containing: 50 mM Tris-HCl (pH 7.4), 120 mM KCl, 5 mM MgCl₂, 1 mM L-carnitine, 2 mM ATP, 0.2 mM NAD⁺, 0.05 mM FAD, and 0.1 mM Coenzyme A.

    • Add the mitochondrial preparation or cell lysate (e.g., 50-100 µg of protein).

  • Initiation and Incubation:

    • Initiate the reaction by adding the radiolabeled substrate, such as [1-¹⁴C]-(2E,7Z)-hexadecadienoic acid (custom synthesis required), to a final concentration of 50 µM.

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 15-60 minutes).

  • Termination and Measurement:

    • Terminate the reaction by adding an equal volume of ice-cold 10% (w/v) trichloroacetic acid (TCA).

    • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated protein.

    • The supernatant contains the acid-soluble metabolites (¹⁴C-acetyl-CoA and other short-chain acyl-CoAs).

    • Measure the radioactivity in the supernatant using a scintillation counter.

    • The rate of beta-oxidation is calculated as the amount of acid-soluble radioactivity produced per unit of time per mg of protein.

Conclusion

This compound is a putative intermediate in the beta-oxidation of polyunsaturated fatty acids. Its metabolism highlights the importance of auxiliary enzymes in handling the diverse structures of fatty acids. While direct experimental evidence for its specific roles is limited, the established principles of lipid metabolism allow for a robust inference of its metabolic fate. The experimental protocols provided in this guide offer a framework for researchers to investigate the metabolism of this and other unsaturated acyl-CoAs, contributing to a deeper understanding of lipid metabolism and its implications in health and disease. Further research, including the chemical synthesis of this compound and its use in enzymatic and cellular assays, will be crucial to definitively elucidate its precise role in lipid metabolism.

References

An In-depth Technical Guide to (2E,7Z)-hexadecadienoyl-CoA: Structure, Properties, and Experimental Considerations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2E,7Z)-hexadecadienoyl-CoA is an unsaturated fatty acyl-coenzyme A molecule that plays a putative role in fatty acid metabolism. This technical guide provides a comprehensive overview of its chemical structure, and known chemical properties, and outlines relevant experimental protocols for its study. Due to the limited direct research on this specific isomer, this guide also incorporates data from closely related molecules to infer potential biological functions and experimental approaches. All quantitative data are summarized in tables, and relevant biological pathways and experimental workflows are visualized using DOT language diagrams.

Chemical Structure and Properties

This compound is an amphiphilic molecule consisting of a 16-carbon fatty acyl chain with two double bonds, one in the trans configuration at the second carbon and one in the cis configuration at the seventh carbon, linked to a coenzyme A (CoA) molecule via a thioester bond.

Structural Details

The structure of this compound is defined by the following components:

  • Hexadecadienoyl Chain: A 16-carbon chain with the IUPAC name (2E,7Z)-hexadeca-2,7-dienoic acid. The trans double bond at the C2-C3 position and the cis double bond at the C7-C8 position introduce kinks in the acyl chain, influencing its three-dimensional conformation and interaction with enzymes.

  • Coenzyme A: A complex molecule composed of β-mercaptoethylamine, pantothenic acid (vitamin B5), and adenosine (B11128) 3',5'-bisphosphate. The terminal sulfhydryl group of CoA forms a high-energy thioester bond with the carboxyl group of the fatty acid.

Chemical Properties

Table 1: Inferred and General Physicochemical Properties of this compound

PropertyValue/DescriptionCitation
Molecular Formula C₃₇H₆₀N₇O₁₇P₃S
Molecular Weight Approximately 1005.9 g/mol
Appearance Likely a white or pale yellow solid.
Solubility Soluble in aqueous buffers and organic solvents. As an amphiphile, it will form micelles in aqueous solutions above its critical micelle concentration (CMC).
Stability The thioester bond is susceptible to hydrolysis, especially at extreme pH values. The double bonds can be prone to oxidation. Samples should be stored at low temperatures (-20°C or -80°C) under an inert atmosphere.
Critical Micelle Concentration (CMC) The CMC for long-chain acyl-CoAs is influenced by chain length, degree of unsaturation, temperature, and ionic strength. For palmitoyl-CoA (C16:0), CMCs have been reported in the micromolar range. The presence of double bonds in this compound would likely result in a slightly higher CMC compared to its saturated counterpart.

Biological Context and Significance

While the specific biological roles of this compound are not well-documented, its structure suggests involvement in several metabolic pathways.

Fatty Acid Metabolism

Long-chain acyl-CoAs are central intermediates in fatty acid metabolism. They are substrates for β-oxidation, where the acyl chain is sequentially shortened to produce acetyl-CoA, FADH₂, and NADH for energy production. The presence of a trans double bond at the C2 position is a common intermediate in the β-oxidation of unsaturated fatty acids. The cis double bond at the C7 position would require the action of specific isomerases and reductases for its complete degradation.

Biosynthesis

The biosynthesis of this compound likely originates from the activation of its corresponding fatty acid, (2E,7Z)-hexadecadienoic acid, by an acyl-CoA synthetase. The synthesis of the fatty acid precursor itself can occur through various desaturation and elongation pathways acting on saturated fatty acids like palmitic acid.

Biosynthesis_Pathway Palmitoyl-CoA (16:0) Palmitoyl-CoA (16:0) Desaturase Desaturase Palmitoyl-CoA (16:0)->Desaturase cis-Hexadecenoyl-CoA cis-Hexadecenoyl-CoA Desaturase->cis-Hexadecenoyl-CoA Elongase Elongase cis-Hexadecenoyl-CoA->Elongase cis-Octadecenoyl-CoA cis-Octadecenoyl-CoA Elongase->cis-Octadecenoyl-CoA Desaturase_2 Desaturase cis-Octadecenoyl-CoA->Desaturase_2 Octadecadienoyl-CoA Octadecadienoyl-CoA Desaturase_2->Octadecadienoyl-CoA Chain_Shortening Chain Shortening Octadecadienoyl-CoA->Chain_Shortening Hexadecadienoyl-CoA_isomer (7Z,10Z)-Hexadecadienoyl-CoA Chain_Shortening->Hexadecadienoyl-CoA_isomer Isomerase Isomerase Hexadecadienoyl-CoA_isomer->Isomerase Target_Molecule This compound Isomerase->Target_Molecule

Caption: A plausible biosynthetic pathway for this compound.

Cellular Signaling

Long-chain acyl-CoAs can act as signaling molecules, regulating the activity of various enzymes and transcription factors. They have been shown to influence processes such as insulin (B600854) secretion, gene expression, and apoptosis. The specific signaling roles of this compound remain to be elucidated.

Experimental Protocols

The study of this compound requires specialized experimental techniques for its synthesis, purification, and analysis.

Synthesis of (2E,7Z)-hexadecadienoic acid

The synthesis of the fatty acid precursor is a critical first step. A common strategy involves the use of acetylenic precursors followed by stereoselective reduction.

Protocol: Synthesis of (7Z,10Z)-Hexadecadienoic Acid (A precursor to the target molecule)

  • Starting Materials: Commercially available acetylenic compounds.

  • Key Reaction: Cross-coupling of a propargyl derivative with a terminal acetylene.

  • Stereoselective Reduction: Use of a Lindlar catalyst for the syn-hydrogenation of the triple bonds to form cis-double bonds.

  • Purification: The final product is purified using column chromatography on silica (B1680970) gel.

Enzymatic Synthesis of this compound

The CoA thioester is typically synthesized from the free fatty acid and coenzyme A using an acyl-CoA synthetase.

Protocol: Enzymatic Synthesis

  • Reaction Mixture: Prepare a reaction buffer containing (2E,7Z)-hexadecadienoic acid, Coenzyme A, ATP, and Mg²⁺.

  • Enzyme: Add a suitable long-chain acyl-CoA synthetase.

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 37°C).

  • Monitoring: Monitor the reaction progress by detecting the consumption of the free fatty acid or the formation of the acyl-CoA product using techniques like HPLC or LC-MS.

  • Purification: Purify the synthesized this compound using solid-phase extraction or preparative HPLC.

Synthesis_Workflow cluster_synthesis Synthesis of Fatty Acid cluster_enzymatic Enzymatic Synthesis of Acyl-CoA Start_FA Starting Materials (Acetylenic Precursors) Coupling Cross-Coupling Reaction Start_FA->Coupling Reduction Stereoselective Reduction (Lindlar Catalyst) Coupling->Reduction Purification_FA Column Chromatography Reduction->Purification_FA FA_Product (2E,7Z)-Hexadecadienoic Acid Purification_FA->FA_Product FA_Product_Input (2E,7Z)-Hexadecadienoic Acid Enzyme Acyl-CoA Synthetase FA_Product_Input->Enzyme Reagents CoA, ATP, Mg²⁺ Reagents->Enzyme Incubation Incubation at 37°C Enzyme->Incubation Purification_AcylCoA HPLC Purification Incubation->Purification_AcylCoA Final_Product This compound Purification_AcylCoA->Final_Product

Caption: Workflow for the synthesis of this compound.

Analytical Methods

Accurate quantification and characterization of this compound are essential for studying its biological functions.

Table 2: Analytical Techniques for this compound

TechniqueDescriptionKey Parameters
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) The method of choice for sensitive and specific quantification of acyl-CoAs in biological samples. It involves separation by reverse-phase liquid chromatography followed by detection using tandem mass spectrometry.Ionization Mode: Electrospray Ionization (ESI), typically in positive mode. MS/MS Transitions: Monitoring specific precursor-to-product ion transitions for the target molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information, including the confirmation of double bond geometry (cis/trans). ¹H and ¹³C NMR are used to identify characteristic chemical shifts of protons and carbons near the double bonds and the thioester linkage.Solvent: Deuterated solvents like CDCl₃ or D₂O with appropriate solubilizing agents. Spectra: ¹H, ¹³C, COSY, and other 2D NMR techniques for complete structural elucidation.
High-Performance Liquid Chromatography (HPLC) Can be used for purification and quantification, often with UV detection at around 260 nm (for the adenine (B156593) moiety of CoA).Column: C18 reverse-phase column. Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).

Future Research Directions

The biological significance of this compound remains an open area for investigation. Future research should focus on:

  • Metabolic Flux Analysis: Tracing the metabolic fate of isotopically labeled (2E,7Z)-hexadecadienoic acid in cellular systems to identify the enzymes and pathways that utilize this specific acyl-CoA.

  • Enzyme Specificity Studies: Characterizing the substrate specificity of various acyl-CoA-metabolizing enzymes to determine if they have a preference for the (2E,7Z) isomer.

  • Signaling Pathway Elucidation: Investigating the potential role of this compound in regulating cellular signaling pathways, for instance, by examining its effect on the activity of protein kinases, phosphatases, or transcription factors.

  • Pharmacological Modulation: Developing specific inhibitors or activators of the enzymes involved in the metabolism of this compound to probe its function in health and disease.

Conclusion

This compound is a specific isomer of a C16:2 acyl-CoA whose biological role is yet to be fully understood. This guide provides a foundational understanding of its structure and properties based on current knowledge of related molecules. The outlined experimental protocols offer a starting point for researchers aiming to synthesize, analyze, and investigate the metabolic and signaling functions of this intriguing molecule. Further research is warranted to elucidate its precise role in cellular physiology and its potential as a target for therapeutic intervention.

Whitepaper: A Hypothetical Biosynthetic Pathway for (2E,7Z)-Hexadecadienoyl-CoA in Mammals

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The specific biosynthetic pathway for (2E,7Z)-hexadecadienoyl-CoA has not been explicitly elucidated in mammalian systems in publicly available scientific literature. This document presents a scientifically plausible, hypothetical pathway based on known enzymatic reactions in mammalian fatty acid metabolism. The proposed mechanisms, kinetic data, and protocols are based on analogous and well-characterized enzyme families.

Introduction

This compound is an unsaturated fatty acyl-CoA molecule. While its precise biological role and biosynthetic origins in mammals remain uncharacterized, the structure, featuring both a trans double bond at the Δ2 position and a cis double bond at the Δ7 position, suggests a complex enzymatic origin potentially involving a combination of desaturation and β-oxidation-like enzymatic machinery. Understanding the formation of such specific isomers is critical for lipidomics research and could unveil novel signaling molecules or metabolic intermediates relevant to disease states.

This technical guide proposes a hypothetical biosynthetic pathway for this compound, provides quantitative data for the enzyme classes likely involved, and details relevant experimental protocols for pathway investigation.

Proposed Biosynthetic Pathway

The proposed pathway initiates with the primary product of mammalian de novo fatty acid synthesis, Palmitoyl-CoA (16:0-CoA). The formation of this compound is hypothesized to occur via a two-step enzymatic process.

Step 1: Δ7-Desaturation of Palmitoyl-CoA

The initial step involves the introduction of a cis double bond at the C-7 position of the 16-carbon acyl chain. This reaction is catalyzed by a putative Δ7-desaturase . In mammals, the Fatty Acid Desaturase (FADS) family of enzymes is responsible for introducing cis double bonds at various positions. While FADS1 is known as a Δ5-desaturase and FADS2 as a Δ6-desaturase, these enzymes have been shown to exhibit promiscuous activity on different substrates. For instance, FADS2 can mediate Δ6 and Δ8 desaturation of various saturated fatty acids[1][2]. It is plausible that an uncharacterized activity of a known FADS enzyme, or a yet-to-be-identified desaturase, is responsible for this Δ7 desaturation.

  • Substrate: Palmitoyl-CoA (16:0-CoA)

  • Enzyme (Proposed): Δ7-Desaturase (potentially FADS1 or a related enzyme)

  • Product: (7Z)-Hexadecenoyl-CoA

Step 2: Introduction of the 2E-Double Bond

The second step is the introduction of a trans double bond between the C-2 and C-3 positions. This configuration is characteristic of intermediates in the β-oxidation pathway, formed by Acyl-CoA Dehydrogenases (ACADs)[3]. It is hypothesized that an ACAD-like enzyme, possibly located in the mitochondria or peroxisomes, catalyzes this dehydrogenation in a biosynthetic context, or that the product of the first step, (7Z)-Hexadecenoyl-CoA, enters a single round of a modified β-oxidation-like process from which the 2E-enoyl-CoA intermediate is released before further catabolism.

  • Substrate: (7Z)-Hexadecenoyl-CoA

  • Enzyme (Proposed): Acyl-CoA Dehydrogenase (ACAD) homolog or similar dehydrogenase.

  • Product: this compound

Visualization of the Proposed Pathway and Workflow

Hypothetical Biosynthetic Pathway Diagram

Biosynthesis of this compound sub sub prod prod enzyme enzyme sub_palmitoyl Palmitoyl-CoA (16:0-CoA) int_7z (7Z)-Hexadecenoyl-CoA sub_palmitoyl->int_7z Step 1 prod_final This compound int_7z->prod_final Step 2 enzyme_desaturase Hypothetical Δ7-Desaturase enzyme_desaturase->sub_palmitoyl enzyme_dehydrogenase Hypothetical Acyl-CoA Dehydrogenase enzyme_dehydrogenase->int_7z

Caption: Proposed two-step biosynthesis of this compound from Palmitoyl-CoA.

Experimental Workflow for Enzyme Characterization

Experimental Workflow start_node start_node end_node end_node process_node process_node data_node data_node start Hypothesize Enzyme (e.g., FADS1) clone Clone & Express Recombinant Enzyme in Host System (e.g., P. pastoris) start->clone purify Purify His-tagged Enzyme via Affinity Chromatography clone->purify assay Perform In Vitro Enzyme Assay with Substrate (e.g., 13C-Palmitoyl-CoA) purify->assay extract Lipid Extraction & Derivatization (e.g., FAMEs) assay->extract analyze Product Analysis by GC-MS extract->analyze data Identify Product & Determine Kinetic Parameters (Km, Vmax) analyze->data end_process Confirm Enzyme Function data->end_process

Caption: Workflow for the characterization of a candidate fatty acid modifying enzyme.

Quantitative Data

Direct kinetic data for the proposed reactions are unavailable. The following table summarizes representative kinetic parameters for the classes of enzymes hypothesized to be involved. These values are sourced from studies on various mammalian and recombinant enzymes and serve as an estimation for modeling purposes.

Enzyme ClassEnzyme ExampleSubstrateKm (µM)Vmax or kcatSource OrganismReference
Fatty Acid Desaturase Stearoyl-CoA Desaturase 1 (SCD1)Stearoyl-CoA (18:0)~511.5 nmol/min/mgRat Liver[4]
Fatty Acid Desaturase FADS2 (as FAD Synthase)FMN~0.43.6 x 10⁻³ s⁻¹Human (recombinant)[5]
Acyl-CoA Dehydrogenase Medium-Chain Acyl-CoA Dehydrogenase (MCAD)Octanoyl-CoA (8:0)2-10~10-20 U/mgPig/Human[6]
Acyl-CoA Dehydrogenase Short-Chain Acyl-CoA Dehydrogenase (SCAD)Butyryl-CoA (4:0)~25-Human[7]

Experimental Protocols

Investigating the proposed pathway requires robust methods for enzyme expression, purification, activity assays, and product identification.

Protocol: Recombinant Desaturase Expression and Purification

This protocol is adapted from methods used for expressing and purifying integral membrane fatty acid desaturases[8][9][10].

  • Gene Synthesis and Cloning: Synthesize the codon-optimized gene for the candidate desaturase (e.g., human FADS1) and clone it into an expression vector suitable for a host like Pichia pastoris. The construct should include an N- or C-terminal polyhistidine (6xHis) tag for purification.

  • Host Transformation and Expression: Transform the expression vector into the chosen host cells (e.g., P. pastoris GS115). Select positive transformants and grow a large-scale culture. Induce protein expression according to the vector's promoter system (e.g., with methanol (B129727) for the AOX1 promoter).

  • Cell Lysis and Membrane Preparation: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, protease inhibitors) and lyse the cells using a high-pressure homogenizer or bead beater.

  • Microsomal Fraction Isolation: Centrifuge the lysate at low speed (e.g., 10,000 x g) to remove cell debris. Collect the supernatant and perform an ultracentrifugation step (e.g., 100,000 x g) to pellet the microsomal membranes containing the recombinant enzyme.

  • Solubilization and Purification: Resuspend the microsomal pellet in a solubilization buffer containing a mild detergent (e.g., 1% Triton X-100 or DDM) and the His-tag binding buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 20 mM imidazole (B134444), 10% glycerol). After incubation, clarify the solubilized fraction by ultracentrifugation.

  • Affinity Chromatography: Load the clarified supernatant onto a Ni-NTA affinity column. Wash the column extensively with wash buffer (containing 20-40 mM imidazole) to remove non-specifically bound proteins. Elute the tagged desaturase using a high-concentration imidazole buffer (e.g., 250-500 mM).

  • Verification: Analyze the purified protein fractions by SDS-PAGE and confirm identity via Western blot using an anti-His antibody or by mass spectrometry.

Protocol: In Vitro Desaturase Activity Assay

This protocol outlines a typical assay to determine enzyme activity[11][12][13].

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:

    • Phosphate buffer (100 mM, pH 7.2)

    • NADH or NADPH (2 mM) as an electron donor

    • ATP (5 mM) and Coenzyme A (0.5 mM) for in-situ substrate activation if starting with a free fatty acid.

    • The purified recombinant enzyme (1-5 µg).

    • The fatty acyl-CoA substrate (e.g., Palmitoyl-CoA, 50-100 µM). A stable-isotope labeled substrate like ¹³C₁₆-Palmitoyl-CoA is recommended for unambiguous product detection.

  • Reaction Incubation: Initiate the reaction by adding the enzyme or substrate. Incubate the mixture at 37°C for 30-60 minutes with gentle agitation.

  • Reaction Termination: Stop the reaction by adding 1 M HCl or by adding a solution for lipid extraction (e.g., chloroform:methanol).

Protocol: Fatty Acid Analysis by GC-MS

This protocol describes the preparation and analysis of fatty acids from the in vitro assay[14][15][16][17].

  • Total Lipid Extraction: To the terminated reaction mixture, add a chloroform:methanol (2:1, v/v) solution to extract the lipids. Vortex thoroughly and centrifuge to separate the phases. Collect the lower organic phase containing the lipids.

  • Saponification and Derivatization (FAMEs):

    • Evaporate the solvent from the lipid extract under a stream of nitrogen.

    • Add a solution of 0.5 M KOH or NaOH in methanol to the dried lipids. Heat at 60-100°C for 10-20 minutes to saponify the acyl chains from the CoA moiety and simultaneously transesterify them to Fatty Acid Methyl Esters (FAMEs).

    • Alternatively, use an acid-catalyzed method by adding 12-14% Boron Trifluoride (BF₃) in methanol and heating at 60-100°C. This method is robust for various lipid types[15].

  • FAME Extraction: After cooling, add water and a non-polar solvent like hexane (B92381) or iso-octane. Vortex and centrifuge. The upper organic layer containing the FAMEs is collected for analysis.

  • GC-MS Analysis:

    • Inject 1 µL of the FAME extract onto a GC-MS system equipped with a suitable capillary column (e.g., a polar carbowax or a non-polar DB-5ms column).

    • Use a temperature program that effectively separates C16 FAMEs. A typical program might start at 100°C, ramp to 250°C, and hold.

    • The mass spectrometer should be operated in electron ionization (EI) mode. FAMEs give characteristic fragmentation patterns that allow for identification. The position of the double bond can be confirmed by analyzing derivatives (e.g., DMDS adducts) or by using specialized MS techniques.

    • Quantify the product by comparing its peak area to that of a known amount of an internal standard added before the extraction process.

Conclusion

The biosynthesis of this compound in mammals likely requires a non-canonical pathway involving both a desaturase capable of acting at the Δ7 position and an enzyme that can introduce a trans-Δ2 double bond. This guide provides a hypothetical framework, grounded in established principles of lipid metabolism, to stimulate further research. The experimental protocols and data provided herein offer a robust starting point for researchers aiming to identify the enzymes responsible for synthesizing this and other unusual fatty acids, ultimately paving the way for a deeper understanding of lipid diversity and its role in mammalian health and disease.

References

(2E,7Z)-Hexadecadienoyl-CoA: A Potential Endogenous Signaling Molecule – A Technical Guide for Investigation

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific signaling functions of (2E,7Z)-hexadecadienoyl-CoA is limited in current scientific literature. This guide provides a framework for its investigation as a putative signaling molecule, drawing upon established principles of long-chain fatty acyl-CoA biology and outlining experimental strategies for its characterization.

Introduction

Long-chain fatty acyl-CoAs (LC-CoAs) are increasingly recognized not merely as metabolic intermediates but as active signaling molecules that regulate a diverse array of cellular processes.[1][2][3] this compound, a C16:2 acyl-CoA, represents a structurally unique endogenous lipid with the potential to exert specific signaling functions. Its distinct stereochemistry and degree of unsaturation suggest it may interact with specific protein targets and participate in signaling pathways that are yet to be elucidated.

This technical guide is intended for researchers, scientists, and drug development professionals interested in exploring the signaling roles of novel lipid molecules. It will provide a comprehensive overview of the established signaling paradigms for LC-CoAs, propose hypothetical signaling pathways for this compound, and detail experimental protocols for its investigation.

General Principles of Long-Chain Acyl-CoA Signaling

LC-CoAs exert their signaling functions through several established mechanisms:

  • Allosteric Regulation of Enzyme Activity: LC-CoAs can directly bind to and modulate the activity of various enzymes, thereby influencing metabolic pathways. For example, they are known to inhibit acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis, and regulate other enzymes involved in glucose and lipid metabolism.[2][4]

  • Transcriptional Regulation: Certain LC-CoAs can directly bind to and modulate the activity of transcription factors, thereby altering gene expression. A notable example is the regulation of the transcription factor FadR in E. coli by long-chain acyl-CoAs.[5] In mammals, they have been implicated in the regulation of nuclear receptors such as hepatocyte nuclear factor 4α (HNF-4α) and peroxisome proliferator-activated receptors (PPARs).[5]

  • Protein Acylation: LC-CoAs serve as substrates for the acylation of proteins, a post-translational modification that can alter protein localization, stability, and function. Palmitoylation, the attachment of palmitoyl-CoA to cysteine residues, is a well-studied example that affects numerous signaling proteins.[6]

  • Precursors for Bioactive Lipids: Unsaturated fatty acyl-CoAs are precursors for the synthesis of a wide range of bioactive lipids, including eicosanoids and other oxylipins, which are potent signaling molecules in their own right.[7]

Hypothetical Signaling Pathways for this compound

Based on the known functions of other unsaturated acyl-CoAs, we can propose several hypothetical signaling pathways for this compound. These pathways provide a starting point for experimental investigation.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus GPCR GPCR ACSL Acyl-CoA Synthetase (ACSL) GPCR->ACSL Extracellular Signal Hexadecadienoyl_CoA This compound ACSL->Hexadecadienoyl_CoA Hexadecadienoic_acid (2E,7Z)-Hexadecadienoic Acid Hexadecadienoic_acid->ACSL Protein_Target Putative Protein Target (e.g., Kinase, Phosphatase) Hexadecadienoyl_CoA->Protein_Target Protein_Acylation Protein Acylation Hexadecadienoyl_CoA->Protein_Acylation Nuclear_Receptor Nuclear Receptor (e.g., PPAR, HNF4α) Hexadecadienoyl_CoA->Nuclear_Receptor Cellular_Response Cellular Response (e.g., Proliferation, Apoptosis) Protein_Target->Cellular_Response Acylated_Protein Acylated Signaling Protein Protein_Acylation->Acylated_Protein Gene_Expression Target Gene Expression Nuclear_Receptor->Gene_Expression

Caption: Hypothetical signaling pathways of this compound.

Experimental Protocols

Investigating the signaling role of this compound requires a multi-faceted approach, combining analytical chemistry, molecular biology, and cell biology techniques.

Quantification of Cellular this compound Levels

Accurate quantification of the endogenous levels of this compound is crucial to establish its physiological relevance.

Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and specific quantification of acyl-CoAs.[8][9][10]

  • Sample Preparation:

    • Harvest cells or tissues and immediately quench metabolism, typically by snap-freezing in liquid nitrogen.

    • Extract acyl-CoAs using a solvent mixture such as 2:1:1 acetonitrile:methanol:water or by solid-phase extraction.

    • Incorporate an internal standard, such as a stable isotope-labeled version of this compound, to correct for extraction losses and matrix effects.

  • LC Separation:

    • Employ a reversed-phase C18 column for separation of the acyl-CoAs.

    • Use a gradient elution with a mobile phase containing an ion-pairing agent (e.g., ammonium (B1175870) acetate) to improve peak shape and retention.

  • MS/MS Detection:

    • Utilize a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

    • Define specific precursor-to-product ion transitions for this compound and the internal standard.

Table 1: Hypothetical Cellular Concentrations of this compound

Cell Line/TissueConditionThis compound (pmol/mg protein)
HEK293Basal0.5 ± 0.1
HEK293Stimulated (e.g., with precursor)5.2 ± 0.8
HepG2Basal1.2 ± 0.3
HepG2Oleate-treated0.8 ± 0.2
Mouse LiverFed2.5 ± 0.6
Mouse LiverFasted1.1 ± 0.2
Functional Assays to Determine Cellular Effects

To understand the function of this compound, its effects on various cellular processes should be examined.

Methodology:

  • Cell Viability and Proliferation Assays: Treat cells with exogenous this compound (or its precursor fatty acid) and measure cell viability (e.g., using MTT or trypan blue exclusion) and proliferation (e.g., using BrdU incorporation or cell counting).

  • Reporter Gene Assays: To investigate effects on transcription, co-transfect cells with a reporter plasmid containing a luciferase gene under the control of a promoter of interest (e.g., containing a PPAR response element) and a plasmid expressing a candidate nuclear receptor. Measure luciferase activity upon treatment with this compound.

  • Enzyme Activity Assays: In vitro assays can be performed by incubating a purified enzyme of interest with varying concentrations of this compound and measuring its catalytic activity.

  • Protein Acylation Analysis: Use click chemistry-based methods or acyl-biotin exchange assays to identify proteins that are acylated in response to increased cellular levels of this compound.

Target Identification

Identifying the direct molecular targets of this compound is key to elucidating its mechanism of action.

Methodology:

  • Affinity Chromatography: Synthesize a this compound analog linked to a solid support (e.g., agarose (B213101) beads). Incubate this resin with cell lysates to capture binding proteins, which can then be identified by mass spectrometry.

  • Chemical Proteomics: Utilize photo-affinity labeling with a probe that mimics this compound and contains a photoreactive group and a tag for enrichment. Upon UV irradiation, the probe will covalently bind to interacting proteins, which can then be isolated and identified.

Experimental Workflow

The following diagram illustrates a logical workflow for the investigation of this compound as a signaling molecule.

G cluster_discovery Discovery & Quantification cluster_functional Functional Characterization cluster_target Target Identification & Validation cluster_pathway Pathway Elucidation Hypothesis Hypothesis: This compound is a signaling molecule Quantification Quantification by LC-MS/MS in different cellular models Hypothesis->Quantification Functional_Assays Functional Assays: - Cell viability/proliferation - Reporter gene assays - Enzyme activity Quantification->Functional_Assays Target_ID Target Identification: - Affinity chromatography - Chemical proteomics Functional_Assays->Target_ID Validation Target Validation: - Knockdown/knockout studies - In vitro binding assays Target_ID->Validation Pathway_Mapping Pathway Mapping: - Identify upstream and downstream components Validation->Pathway_Mapping

Caption: Experimental workflow for investigating a novel signaling lipid.

Conclusion

While the specific signaling role of this compound remains to be discovered, its unique structure warrants investigation. The methodologies and frameworks outlined in this guide provide a robust starting point for researchers to explore its potential functions. By combining advanced analytical techniques with rigorous cell and molecular biology, the scientific community can begin to unravel the signaling pathways regulated by this and other novel lipid molecules, potentially opening new avenues for therapeutic intervention in a variety of diseases.

References

The Metabolic Crossroads: A Technical Guide to the Enzymology of (2E,7Z)-Hexadecadienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

(2E,7Z)-Hexadecadienoyl-CoA is a di-unsaturated fatty acyl-CoA intermediate whose metabolism is crucial for the complete catabolism of certain polyunsaturated fatty acids. Its unique combination of a trans double bond at the β-position and a cis double bond at an odd-numbered carbon presents a specific challenge to the standard β-oxidation pathway. This technical guide provides a comprehensive overview of the enzymatic machinery required to metabolize this intermediate, focusing on the key auxiliary enzymes that facilitate its entry into the core β-oxidation spiral. This document synthesizes the current understanding of the relevant metabolic pathways, presents available quantitative data on homologous enzymes, details experimental protocols for enzyme characterization, and provides visual representations of the core biochemical processes.

Introduction: The Challenge of Unsaturated Fatty Acid Oxidation

The mitochondrial β-oxidation of saturated fatty acids is a straightforward, cyclical process. However, the presence of double bonds in unsaturated fatty acids, particularly those in the cis configuration, necessitates the action of auxiliary enzymes to reconfigure the molecule for compatibility with the core β-oxidation enzymes. This compound, with its double bonds at positions 2 and 7, is a prime example of an intermediate requiring such specialized enzymatic handling. While the trans-2 double bond is a standard substrate for enoyl-CoA hydratase, the cis-7 double bond would stall the process after a few cycles.

The Proposed Metabolic Pathway for this compound

The metabolism of this compound is hypothesized to proceed through the initial cycles of standard β-oxidation, followed by the crucial intervention of an isomerase.

Initial β-Oxidation Cycles:

The this compound molecule first undergoes two complete cycles of mitochondrial β-oxidation. Each cycle consists of four enzymatic steps:

  • Acyl-CoA Dehydrogenase: Introduction of a double bond.

  • Enoyl-CoA Hydratase: Hydration of the double bond.

  • 3-Hydroxyacyl-CoA Dehydrogenase: Oxidation of the hydroxyl group.

  • β-Ketoacyl-CoA Thiolase: Thiolytic cleavage to release acetyl-CoA.

These two cycles shorten the fatty acyl chain by four carbons, yielding (3Z)-dodecenoyl-CoA and two molecules of acetyl-CoA.

The Auxiliary Enzyme: Δ³,Δ²-Enoyl-CoA Isomerase

The product of the first two cycles, (3Z)-dodecenoyl-CoA, possesses a cis double bond between carbons 3 and 4, which is not a substrate for the next enzyme in the β-oxidation pathway, enoyl-CoA hydratase. At this critical juncture, the auxiliary enzyme Δ³,Δ²-enoyl-CoA isomerase (EC 5.3.3.8) intervenes. This isomerase catalyzes the repositioning of the double bond from the cis-Δ³ to the trans-Δ² position, forming trans-2-dodecenoyl-CoA.[1][2] This product is a standard substrate for enoyl-CoA hydratase, allowing it to re-enter and complete the β-oxidation spiral.[3]

Metabolic Pathway of this compound cluster_0 Initial Beta-Oxidation (2 Cycles) cluster_1 Auxiliary Enzyme Action cluster_2 Completion of Beta-Oxidation start This compound (C16:2) intermediate1 (3Z)-Dodecenoyl-CoA (C12:1) start->intermediate1 Acyl-CoA Dehydrogenase, Enoyl-CoA Hydratase, 3-Hydroxyacyl-CoA Dehydrogenase, β-Ketoacyl-CoA Thiolase acetyl_coa1 2 Acetyl-CoA isomerase Δ³,Δ²-Enoyl-CoA Isomerase intermediate1->isomerase intermediate2 (2E)-Dodecenoyl-CoA (C12:1) isomerase->intermediate2 final_products 5 Acetyl-CoA intermediate2->final_products Standard Beta-Oxidation (5 Cycles)

Fig. 1: Proposed metabolic pathway for this compound.

Quantitative Data on Relevant Enzymes

Direct kinetic data for enzymes acting on this compound are not available in the current literature. However, studies on Δ³,Δ²-enoyl-CoA isomerases from various sources provide valuable insights into their substrate specificity and catalytic efficiency with analogous acyl-CoA esters.

Table 1: Kinetic Parameters of Δ³,Δ²-Enoyl-CoA Isomerases with Various Substrates

Enzyme SourceSubstrateKm (µM)Vmax (U/mg)Reference
Rat Liver (Mitochondrial)trans-3-Hexenoyl-CoA-9 (relative velocity)[4]
Rat Liver (Mitochondrial)trans-3-Decenoyl-CoA-2.5 (relative velocity)[4]
Rat Liver (Mitochondrial)trans-3-Dodecenoyl-CoA-1 (relative velocity)[4]
Cucumber Cotyledons (Peroxisomal)cis-3-Hexenoyl-CoA2516[5]
Cucumber Cotyledons (Peroxisomal)trans-3-Dodecenoyl-CoA100-[5]

Note: The data presented are for substrates analogous to the intermediate formed during the metabolism of this compound. The activity of these isomerases demonstrates a broad chain-length specificity.

Experimental Protocols

Purification of Δ³,Δ²-Enoyl-CoA Isomerase (from Rat Liver Mitochondria)

This protocol is adapted from methodologies described for the purification of mitochondrial isomerases.[4][6]

Materials:

  • Fresh rat liver

  • Homogenization buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl, pH 7.4, 1 mM EDTA)

  • Mitochondrial isolation buffers

  • Dye-ligand chromatography matrix (e.g., Blue Sepharose)

  • Hydroxylapatite chromatography matrix

  • Protein assay reagents (e.g., Bradford or BCA)

  • SDS-PAGE reagents

Procedure:

  • Mitochondrial Isolation: Homogenize fresh rat liver in homogenization buffer and isolate mitochondria by differential centrifugation.

  • Solubilization: Solubilize mitochondrial proteins using a suitable detergent (e.g., Triton X-100) in a buffered solution.

  • Dye-Ligand Chromatography: Apply the solubilized mitochondrial extract to a Blue Sepharose column equilibrated with a low-salt buffer. Elute bound proteins with a salt gradient (e.g., 0-1.5 M KCl). Assay fractions for isomerase activity.

  • Hydroxylapatite Chromatography: Pool active fractions from the dye-ligand chromatography step and apply to a hydroxylapatite column. Elute with a phosphate (B84403) gradient (e.g., 10-500 mM potassium phosphate).

  • Purity Assessment: Analyze the purified fractions by SDS-PAGE to assess purity and estimate the molecular weight of the isolated enzyme.

  • Protein Quantification: Determine the protein concentration of the purified enzyme preparation.

Spectrophotometric Assay for Δ³,Δ²-Enoyl-CoA Isomerase Activity

This is a coupled spectrophotometric assay, a common method for measuring the activity of enzymes where the direct product is not easily quantifiable.

Principle:

The isomerization of a 3-enoyl-CoA to a 2-enoyl-CoA is followed by the action of enoyl-CoA hydratase, which converts the 2-enoyl-CoA to 3-hydroxyacyl-CoA. The activity of the hydratase is then monitored by the oxidation of NADH in the presence of 3-hydroxyacyl-CoA dehydrogenase. The decrease in absorbance at 340 nm due to NADH oxidation is proportional to the isomerase activity, provided the coupling enzymes are in excess.

Reagents:

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • NADH

  • 3-Hydroxyacyl-CoA dehydrogenase (in excess)

  • Enoyl-CoA hydratase (in excess)

  • Substrate: cis-3-dodecenoyl-CoA (or other suitable 3-enoyl-CoA)

  • Purified Δ³,Δ²-enoyl-CoA isomerase

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing the assay buffer, NADH, 3-hydroxyacyl-CoA dehydrogenase, and enoyl-CoA hydratase.

  • Equilibrate the mixture to the desired temperature (e.g., 25°C or 37°C).

  • Initiate the reaction by adding the substrate, cis-3-dodecenoyl-CoA.

  • Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • To determine the activity of the isomerase, perform a control reaction without the purified isomerase and subtract this background rate from the rate obtained with the isomerase.

  • Calculate the enzyme activity using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Mandatory Visualizations

Experimental Workflow for Enzyme Characterization

Enzyme Characterization Workflow cluster_0 Enzyme Preparation cluster_1 Enzyme Assay & Kinetics cluster_2 Data Analysis & Interpretation source Tissue/Cell Source (e.g., Rat Liver) homogenization Homogenization & Mitochondrial Isolation source->homogenization purification Chromatographic Purification (e.g., Dye-ligand, Hydroxylapatite) homogenization->purification purity_check Purity Assessment (SDS-PAGE, Western Blot) purification->purity_check assay_dev Assay Development (Coupled Spectrophotometric Assay) purity_check->assay_dev kinetic_params Determination of Kinetic Parameters (Km, Vmax) assay_dev->kinetic_params substrate_spec Substrate Specificity Analysis (Varying Chain Lengths & Isomers) kinetic_params->substrate_spec data_analysis Data Analysis & Curve Fitting substrate_spec->data_analysis interpretation Interpretation of Results & Pathway Elucidation data_analysis->interpretation

Fig. 2: General workflow for the characterization of a metabolic enzyme.
Logical Relationship of Auxiliary Enzymes in Unsaturated Fatty Acid Beta-Oxidation

Auxiliary Enzymes in Unsaturated Fatty Acid Beta-Oxidation start Unsaturated Fatty Acyl-CoA beta_oxidation Standard Beta-Oxidation Cycles start->beta_oxidation problematic_intermediate Problematic Intermediate (e.g., cis-Δ³ or cis-Δ⁴) beta_oxidation->problematic_intermediate isomerase Enoyl-CoA Isomerase problematic_intermediate->isomerase odd-numbered double bond reductase 2,4-Dienoyl-CoA Reductase problematic_intermediate->reductase even-numbered double bond standard_intermediate Standard Beta-Oxidation Intermediate (trans-Δ²) isomerase->standard_intermediate reductase->isomerase standard_intermediate->beta_oxidation Re-entry

Fig. 3: Interplay of auxiliary enzymes in unsaturated fatty acid catabolism.

Conclusion and Future Directions

The metabolism of this compound highlights the essential role of auxiliary enzymes, particularly Δ³,Δ²-enoyl-CoA isomerase, in the complete β-oxidation of polyunsaturated fatty acids. While the proposed metabolic pathway is based on well-established principles of fatty acid catabolism, further research is warranted. The purification and characterization of the specific isomerases that act on C16 di-unsaturated fatty acyl-CoAs will be crucial for a more complete understanding. Determining the kinetic parameters of these enzymes with this compound as a substrate will provide valuable data for metabolic modeling and could unveil potential targets for therapeutic intervention in metabolic disorders. The development of specific inhibitors for these auxiliary enzymes may also offer novel strategies for modulating fatty acid oxidation in various disease states.

References

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

(2E,7Z)-Hexadecadienoyl-CoA is a specific isomer of a 16-carbon di-unsaturated fatty acyl-CoA. While direct research on this particular molecule and its definitive role in metabolic diseases is nascent, its structure suggests a significant, yet uncharacterized, position within the intricate network of lipid metabolism. This technical guide synthesizes the current understanding of polyunsaturated fatty acid (PUFA) metabolism to hypothesize the metabolic fate of this compound and its potential implications in metabolic disorders such as insulin (B600854) resistance, dyslipidemia, and non-alcoholic fatty liver disease (NAFLD). We provide a theoretical framework for its processing via mitochondrial β-oxidation, outline potential experimental approaches for its investigation, and present key metabolic pathways in which it may be involved. This document serves as a foundational resource to stimulate further research into this and other novel lipid species.

Introduction: The Significance of Fatty Acyl-CoA Isomers in Metabolism

Fatty acyl-CoAs are central intermediates in energy metabolism, cellular signaling, and the synthesis of complex lipids. The specific geometry of double bonds (cis/trans, or Z/E) and their position along the acyl chain dictate the molecule's three-dimensional structure, its affinity for metabolic enzymes, and its ultimate biological activity. While the roles of common fatty acyl-CoAs like palmitoyl-CoA and oleoyl-CoA are well-established, the functions of less abundant isomers, such as this compound, remain largely unexplored. Understanding these molecules is critical, as even subtle structural differences can lead to profound changes in metabolic flux and cellular signaling, potentially contributing to the pathophysiology of metabolic diseases.

Molecular Profile of this compound

This compound is the coenzyme A thioester of (2E,7Z)-hexadecadienoic acid. Its key structural features are:

  • Acyl Chain Length: 16 carbons (hexadeca-).

  • Unsaturation: Two double bonds (-dienoyl).

  • Double Bond Positions and Geometry:

    • A trans (E) double bond between carbons 2 and 3.

    • A cis (Z) double bond between carbons 7 and 8.

The trans-2 double bond is a common intermediate in the β-oxidation of both saturated and unsaturated fatty acids. The cis-7 double bond, however, is less common and requires a specific set of auxiliary enzymes for its complete catabolism.

Hypothesized Metabolic Fate: β-Oxidation Pathway

The degradation of this compound is presumed to occur via the mitochondrial β-oxidation pathway. However, its unique double bond configuration necessitates the action of auxiliary enzymes.

Initial Cycles of β-Oxidation: The molecule can likely undergo two standard cycles of β-oxidation, as the cis-7 double bond does not initially obstruct the process. Each cycle shortens the chain by two carbons and yields one molecule of acetyl-CoA.

The Challenge of the cis-3 Double Bond: After two cycles, the resulting intermediate would be a 12-carbon acyl-CoA with a cis-3 double bond ((3Z)-dodecenoyl-CoA). This structure is not a substrate for the next enzyme in the pathway, acyl-CoA dehydrogenase. To overcome this, the cell employs an isomerase.

Resolution by Auxiliary Enzymes: The enzyme Δ³,Δ²-enoyl-CoA isomerase (ECI) is crucial for resolving this cis-3 intermediate. ECI catalyzes the isomerization of the cis-3 double bond to a trans-2 double bond ((2E)-dodecenoyl-CoA). This product is a standard substrate for the downstream enzymes of β-oxidation, allowing the pathway to proceed to completion.

Quantitative Data from Analogous Pathways

Direct quantitative data for this compound metabolism is not available. However, we can infer potential kinetic parameters from studies on similar substrates. The following table summarizes kinetic data for rat mitochondrial Δ³,Δ²-enoyl-CoA isomerase acting on substrates of varying chain lengths.

Substrate (3-enoyl-CoA)Chain LengthKm (µM)Vmax (U/mg)
(3Z)-Decenoyl-CoAC1030150
(3Z)-Dodecenoyl-CoAC1225200
(3Z)-Tetradecenoyl-CoAC1420180

Data is illustrative and compiled from general knowledge of fatty acid oxidation enzymes. Specific values can vary significantly between species and experimental conditions.

Potential Links to Metabolic Diseases

The accumulation of unusual fatty acyl-CoA intermediates, due to inefficient metabolism, can have cytotoxic effects and contribute to metabolic dysregulation.

  • Insulin Resistance: Incomplete fatty acid oxidation can lead to the accumulation of intracellular diacylglycerols (DAGs) and ceramides. These lipid species are known to activate protein kinase C (PKC) isoforms that can phosphorylate and inhibit the insulin receptor substrate (IRS), thereby impairing insulin signaling. If this compound or its metabolites are poorly processed, they could contribute to this lipotoxic environment.

  • Non-Alcoholic Fatty Liver Disease (NAFLD): The liver is a primary site of fatty acid metabolism. A bottleneck in the β-oxidation of specific isomers like this compound could lead to their esterification into triglycerides, contributing to hepatic steatosis, the hallmark of NAFLD.

  • Mitochondrial Dysfunction: The reliance on auxiliary enzymes for the oxidation of certain PUFAs means that any deficiency or reduced activity in these enzymes could lead to impaired mitochondrial function, reduced ATP production, and increased oxidative stress.

Signaling Pathway Diagram

The following diagram illustrates the potential mechanism by which incomplete oxidation of fatty acyl-CoAs like this compound could contribute to insulin resistance.

Insulin_Resistance_Pathway node_FA This compound node_IncompleteOx Incomplete β-Oxidation node_FA->node_IncompleteOx node_DAG Diacylglycerol (DAG) Accumulation node_IncompleteOx->node_DAG node_PKC Protein Kinase C (PKC) Activation node_DAG->node_PKC node_IRS IRS-1 node_PKC->node_IRS P node_pIRS p-IRS-1 (Ser) (Inhibited) node_IRS->node_pIRS node_InsulinSignal Insulin Signaling Cascade node_IRS->node_InsulinSignal node_pIRS->node_InsulinSignal node_GLUT4 GLUT4 Translocation (Blocked) node_InsulinSignal->node_GLUT4 node_Insulin Insulin node_Receptor Insulin Receptor node_Insulin->node_Receptor node_Receptor->node_IRS Activates

Caption: Lipotoxicity-induced insulin resistance pathway.

Proposed Experimental Protocols for Investigation

To elucidate the precise role of this compound, a series of targeted experiments are required.

Protocol 1: In Vitro Enzyme Kinetics

Objective: To determine the kinetic parameters of key β-oxidation enzymes when acting on this compound and its metabolites.

Methodology:

  • Synthesis: Chemically synthesize high-purity (2E,7Z)-hexadecadienoic acid and enzymatically convert it to its CoA ester.

  • Enzyme Purification: Purify recombinant forms of relevant enzymes (e.g., acyl-CoA dehydrogenases, Δ³,Δ²-enoyl-CoA isomerase).

  • Assay: Use a spectrophotometric assay to measure the rate of NADH or FADH₂ production (or substrate consumption) at varying substrate concentrations. For example, the activity of acyl-CoA dehydrogenase can be monitored by the reduction of an electron acceptor like ferricenium hexafluorophosphate.

  • Data Analysis: Fit the resulting data to the Michaelis-Menten equation to determine Km and Vmax values.

Protocol 2: Cellular Lipidomics

Objective: To identify and quantify this compound in biological samples from healthy versus metabolic disease models.

Methodology:

  • Sample Collection: Obtain tissue samples (e.g., liver, adipose) from animal models of metabolic disease (e.g., db/db mice, high-fat diet-fed rats) and their healthy controls.

  • Lipid Extraction: Perform a total lipid extraction using a modified Bligh-Dyer or Folch method.

  • Derivatization & Analysis: Saponify the lipid extract to release free fatty acids, derivatize them to a form suitable for mass spectrometry (e.g., picolinyl esters), and analyze using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Quantification: Use a synthesized and labeled internal standard for absolute quantification.

Experimental Workflow Diagram

The following diagram outlines a workflow for investigating the metabolic impact of this compound.

Experimental_Workflow cluster_synthesis Synthesis & Preparation cluster_invitro In Vitro Analysis cluster_incell In Cellulo / In Vivo Analysis cluster_data Data Interpretation node_syn Chemical Synthesis of (2E,7Z)-Hexadecadienoic Acid node_coa Enzymatic Conversion to CoA Ester node_syn->node_coa node_enzyme Enzyme Kinetic Assays (Km, Vmax) node_coa->node_enzyme node_cell Cell Culture Treatment (e.g., HepG2, 3T3-L1) node_coa->node_cell node_pathway Pathway Analysis & Target Identification node_enzyme->node_pathway node_lipidomics Lipidomics & Metabolomics (LC-MS/MS) node_cell->node_lipidomics node_gene Gene Expression Analysis (qPCR, RNA-seq) node_cell->node_gene node_animal Animal Model Studies (e.g., Diet Supplementation) node_animal->node_lipidomics node_animal->node_gene node_lipidomics->node_pathway node_gene->node_pathway

Caption: A multi-platform experimental workflow.

Conclusion and Future Directions

This compound represents a class of understudied lipid metabolites that may hold significant clues to the regulation of metabolic health. Based on the established principles of fatty acid oxidation, we hypothesize that its metabolism is dependent on the efficient functioning of the auxiliary enzyme Δ³,Δ²-enoyl-CoA isomerase. Any impairment in this pathway could potentially contribute to the lipotoxic environment that fosters metabolic diseases like insulin resistance and NAFLD.

Future research should focus on:

  • Definitive Identification: Confirming the presence and quantifying the levels of this compound in various tissues under different metabolic states.

  • Functional Characterization: Using the experimental protocols outlined herein to determine its precise metabolic flux and impact on cellular signaling.

  • Therapeutic Potential: Investigating whether modulating the enzymes that process this and similar fatty acyl-CoAs could offer new therapeutic avenues for metabolic diseases.

By focusing on these novel lipid species, the research community can move closer to a more complete understanding of the intricate relationship between lipid metabolism and systemic health.

The Dawn of Understanding Unsaturated Fats: A Technical History of Unsaturated Fatty Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this in-depth guide charts the pivotal discoveries and evolving methodologies that have shaped our understanding of unsaturated fatty acyl-CoAs, from their initial theoretical underpinnings to their recognized roles in complex cellular signaling.

The journey to understanding the intricate roles of unsaturated fatty acids in cellular metabolism is a story of scientific perseverance, technological innovation, and paradigm-shifting discoveries. Central to this narrative is the activation of these molecules into their coenzyme A (CoA) esters, the unsaturated fatty acyl-CoAs, which marks their entry into a vast network of metabolic and signaling pathways. This technical guide provides a comprehensive history of their discovery, detailing the key experiments, the evolution of analytical techniques, and our current understanding of their function.

A Foundation Laid: The Discovery of Coenzyme A and Fatty Acid Activation

The story of unsaturated fatty acyl-CoAs begins with the groundbreaking work on Coenzyme A (CoA). In the 1940s and early 1950s, Fritz Lipmann's research led to the isolation and characterization of this essential cofactor, a feat for which he was awarded the Nobel Prize in Physiology or Medicine in 1953.[1][2][3] Lipmann demonstrated that CoA is a universal carrier of acyl groups, forming high-energy thioester bonds that "activate" carboxylic acids for various metabolic reactions.[1]

Building on this, the seminal work of Arthur Kornberg and William E. Pricer Jr. in 1953 provided the first direct evidence for the enzymatic synthesis of long-chain fatty acyl-CoAs.[4] Their research on "Enzymatic Synthesis of the Coenzyme A Derivatives of Long Chain Fatty Acids" from rat liver extracts laid the groundwork for understanding how all fatty acids, including unsaturated ones, are prepared for metabolism.

The Anaerobic Revelation: Konrad Bloch and the Biosynthesis of Unsaturated Fatty Acids

A crucial chapter in the history of unsaturated fatty acids was written by Konrad Bloch, who received the Nobel Prize in Physiology or Medicine in 1964 for his work on cholesterol and fatty acid metabolism.[5][6] In the late 1950s and early 1960s, Bloch's laboratory elucidated the anaerobic pathway for the biosynthesis of unsaturated fatty acids in bacteria.[3][6] This was a landmark discovery, as it demonstrated that the introduction of a double bond could occur during the fatty acid elongation process, through the dehydration of a β-hydroxy acyl intermediate, rather than by the desaturation of a fully formed saturated fatty acid, a process that requires molecular oxygen.[3][6] This discovery implied the existence of unsaturated fatty acyl intermediates within the cell.

The First Glimpse: Isolation and Characterization of Unsaturated Fatty Acyl-CoAs

While the existence of unsaturated fatty acyl-CoAs was a logical consequence of the established biosynthetic pathways and the function of acyl-CoA synthetases, their direct isolation and characterization were challenging due to their low concentrations and instability. The development of chromatographic techniques in the 1950s was instrumental in overcoming these hurdles.

Early researchers utilized paper chromatography and later, more sophisticated methods like thin-layer chromatography (TLC) and gas-liquid chromatography (GLC), to separate and identify fatty acids and their derivatives.[7][8][9] These techniques, though rudimentary by today's standards, allowed for the first qualitative and semi-quantitative analyses of the cellular acyl-CoA pool, including the unsaturated species.

Quantitative Analysis: From Spectrophotometry to Mass Spectrometry

The ability to quantify unsaturated fatty acyl-CoAs was crucial for understanding their metabolic fluxes and regulatory roles. Early quantitative methods relied on spectrophotometric assays, often coupled with enzymatic reactions.[10][11][12] These methods, while innovative for their time, often lacked the specificity and sensitivity to distinguish between different unsaturated species.

The advent of High-Performance Liquid Chromatography (HPLC) in the latter half of the 20th century provided a significant leap forward in the separation and quantification of acyl-CoAs. The development of modern analytical techniques, particularly liquid chromatography-mass spectrometry (LC-MS), has revolutionized the field, allowing for highly sensitive and specific quantification of a wide range of acyl-CoA species, including unsaturated and polyunsaturated variants, in various biological samples.[13][14]

Unraveling the Roles: Metabolism and Signaling

Once activated to their CoA esters, unsaturated fatty acids are directed towards various metabolic fates, including:

  • Beta-oxidation: The breakdown of fatty acids in the mitochondria to generate energy. The beta-oxidation of unsaturated fatty acids requires additional enzymes to handle the double bonds.[15][16][17]

  • Incorporation into complex lipids: Unsaturated fatty acyl-CoAs are essential building blocks for phospholipids, triglycerides, and other complex lipids that are vital for membrane structure and function.

  • Gene regulation: Long-chain acyl-CoAs, including unsaturated species, have been shown to directly bind to and modulate the activity of transcription factors, thereby regulating the expression of genes involved in lipid metabolism.[1][2][3]

More recently, unsaturated fatty acyl-CoAs themselves have been recognized as signaling molecules, participating in intricate cellular communication networks.

Data Presentation

Table 1: Physical and Chemical Properties of Common Unsaturated Fatty Acyl-CoAs
Unsaturated Fatty Acyl-CoAMolecular FormulaMolecular Weight ( g/mol )Molar Extinction Coefficient (ε) at 260 nm (M⁻¹cm⁻¹)Critical Micelle Concentration (CMC) (µM)
Oleoyl-CoAC₃₉H₆₈N₇O₁₇P₃S1032.00~16,400High and dependent on conditions[18]
Linoleoyl-CoAC₃₉H₆₆N₇O₁₇P₃S1030.00~16,400Data not readily available from historical sources
Palmitoleoyl-CoAC₃₇H₆₄N₇O₁₇P₃S1003.95~16,400Data not readily available from historical sources

Note: The molar extinction coefficient for the adenosine (B11128) moiety of Coenzyme A is the primary contributor to the absorbance at 260 nm.

Table 2: Historical Data on Unsaturated Fatty Acyl-CoA Concentrations in Rat Liver
Unsaturated Fatty Acyl-CoAConcentration (nmol/g wet weight)Year of StudyReference
Oleoyl-CoA0.8 - 2.51960s - 1970sGeneral range from various studies
Linoleoyl-CoA0.5 - 1.51960s - 1970sGeneral range from various studies

Note: These values are approximate and varied between studies due to differences in analytical methods and animal conditions.

Experimental Protocols

Enzymatic Synthesis of Long-Chain Acyl-CoAs (Adapted from Kornberg and Pricer, 1953)

This protocol describes the foundational method for the enzymatic synthesis of fatty acyl-CoAs from liver enzyme preparations.

Materials:

  • Rat liver homogenate

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Coenzyme A (CoA)

  • ATP

  • Magnesium chloride (MgCl₂)

  • Unsaturated fatty acid (e.g., oleic acid)

  • Hydroxylamine (B1172632) hydrochloride

  • Ferric chloride (FeCl₃)

Procedure:

  • Enzyme Preparation: Prepare a cell-free extract from rat liver by homogenization in cold potassium phosphate buffer followed by centrifugation to remove cellular debris.

  • Reaction Mixture: In a test tube, combine the liver extract, potassium phosphate buffer, CoA, ATP, MgCl₂, and the unsaturated fatty acid.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

  • Termination and Detection: Stop the reaction by adding hydroxylamine hydrochloride. This converts the formed acyl-CoA to the corresponding hydroxamic acid.

  • Colorimetric Analysis: Add ferric chloride solution, which reacts with the hydroxamic acid to form a colored complex. The intensity of the color, measured spectrophotometrically, is proportional to the amount of acyl-CoA synthesized.

Assay for Acyl-CoA Synthetase Activity (Spectrophotometric Method)

This method provides a means to quantify the activity of the enzyme responsible for activating fatty acids.[10][11]

Principle:

The assay couples the formation of acyl-CoA to the production of a chromophore. Acyl-CoA synthetase catalyzes the formation of acyl-CoA, which is then oxidized by acyl-CoA oxidase, producing hydrogen peroxide (H₂O₂). The H₂O₂ is then used in a peroxidase-catalyzed reaction to generate a colored product that can be measured.

Reaction Scheme:

  • Unsaturated Fatty Acid + CoA + ATP --(Acyl-CoA Synthetase)--> Unsaturated Fatty Acyl-CoA + AMP + PPi

  • Unsaturated Fatty Acyl-CoA + O₂ --(Acyl-CoA Oxidase)--> 2-trans-Enoyl-CoA + H₂O₂

  • H₂O₂ + Chromogenic Substrate --(Peroxidase)--> Colored Product + H₂O

Procedure:

A detailed protocol would involve preparing a reaction mixture containing the sample (e.g., cell lysate), buffer, ATP, CoA, the unsaturated fatty acid substrate, acyl-CoA oxidase, peroxidase, and a suitable chromogenic substrate. The rate of color formation is monitored spectrophotometrically.

Separation of Unsaturated Fatty Acyl-CoAs by Paper Chromatography (Historical Method)

This protocol outlines a historical method for the separation of long-chain acyl-CoAs.[7][8]

Materials:

  • Whatman No. 1 chromatography paper

  • Solvent system (e.g., butanol-acetic acid-water)

  • Chamber for descending chromatography

  • Method for visualization (e.g., UV lamp for adenine (B156593) moiety, or specific staining)

Procedure:

  • Sample Application: Spot a concentrated extract containing the acyl-CoAs onto the chromatography paper.

  • Development: Place the paper in a chromatography chamber saturated with the solvent system and allow the solvent to descend the paper for several hours.

  • Visualization: After drying the chromatogram, visualize the separated acyl-CoA spots under a UV lamp (the adenine ring of CoA absorbs UV light). The Rf value (ratio of the distance traveled by the spot to the distance traveled by the solvent front) can be used for identification by comparison with standards.

Mandatory Visualization

Fatty_Acid_Activation_and_Metabolism cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Unsaturated_Fatty_Acid_EC Unsaturated Fatty Acid Unsaturated_Fatty_Acid_Cyto Unsaturated Fatty Acid Unsaturated_Fatty_Acid_EC->Unsaturated_Fatty_Acid_Cyto Transport Unsaturated_Fatty_Acyl_CoA Unsaturated Fatty Acyl-CoA Unsaturated_Fatty_Acid_Cyto->Unsaturated_Fatty_Acyl_CoA Activation Complex_Lipids Complex Lipids (e.g., Phospholipids, Triglycerides) Unsaturated_Fatty_Acyl_CoA->Complex_Lipids Esterification Signaling_Pathways Signaling Pathways Unsaturated_Fatty_Acyl_CoA->Signaling_Pathways Modulation Beta_Oxidation β-Oxidation Unsaturated_Fatty_Acyl_CoA->Beta_Oxidation Transport Acyl_CoA_Synthetase Acyl-CoA Synthetase Acyl_CoA_Synthetase->Unsaturated_Fatty_Acyl_CoA Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Energy_Production Energy Production (ATP) Acetyl_CoA->Energy_Production

Caption: Activation and major metabolic fates of unsaturated fatty acids.

Acyl_CoA_in_Gene_Regulation Unsaturated_Fatty_Acyl_CoA Unsaturated Fatty Acyl-CoA Transcription_Factor Transcription Factor (e.g., FadR, HNF-4α) Unsaturated_Fatty_Acyl_CoA->Transcription_Factor Binds to DNA DNA (Promoter Region) Transcription_Factor->DNA Modulates Binding Gene_Expression Gene Expression (Lipid Metabolism Genes) DNA->Gene_Expression Regulates

Caption: Role of unsaturated fatty acyl-CoAs in direct gene regulation.

Experimental_Workflow_Acyl_CoA_Analysis Tissue_Sample Tissue Sample Homogenization Homogenization & Extraction Tissue_Sample->Homogenization Crude_Extract Crude Extract Homogenization->Crude_Extract Chromatography Chromatographic Separation (e.g., HPLC) Crude_Extract->Chromatography Separated_Acyl_CoAs Separated Acyl-CoAs Chromatography->Separated_Acyl_CoAs Detection_Quantification Detection & Quantification (e.g., UV, MS) Separated_Acyl_CoAs->Detection_Quantification

Caption: General experimental workflow for the analysis of acyl-CoAs.

References

An In-depth Technical Guide on the Cellular Localization of (2E,7Z)-Hexadecadienoyl-CoA Pools

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Long-chain fatty acyl-coenzyme A (acyl-CoA) molecules are pivotal metabolic intermediates, acting as substrates for energy production, lipid synthesis, and cellular signaling pathways.[1] Their subcellular compartmentalization into distinct pools is crucial for regulating these diverse metabolic functions. (2E,7Z)-hexadecadienoyl-CoA, an unsaturated fatty acyl-CoA, is expected to follow the general distribution patterns of other similar molecules. This guide will explore the probable cellular localization of such acyl-CoA pools, the metabolic pathways they engage in within different organelles, and the experimental protocols required for their study.

Probable Subcellular Localization of Unsaturated Acyl-CoA Pools

Based on the known functions of enzymes that synthesize and utilize fatty acyl-CoAs, pools of this compound are anticipated to be present in three primary subcellular compartments: mitochondria, peroxisomes, and the endoplasmic reticulum (microsomes).

  • Mitochondria: This is the primary site for the β-oxidation of fatty acids to generate ATP.[2][3] Long-chain acyl-CoAs are transported into the mitochondrial matrix via the carnitine shuttle system.[4]

  • Peroxisomes: These organelles are also involved in β-oxidation, particularly of very-long-chain and polyunsaturated fatty acids.[5][6] The oxidation of unsaturated fatty acids in peroxisomes often requires specific auxiliary enzymes.[7]

  • Endoplasmic Reticulum (ER): The ER is the major site for the synthesis of complex lipids, including triglycerides and phospholipids, using acyl-CoAs as building blocks.[8][9] Enzymes involved in fatty acid elongation and desaturation are also located in the ER membrane.[10]

Data Presentation: General Distribution and Function of Unsaturated Acyl-CoA Pools

As specific quantitative data for this compound is unavailable, the following table summarizes the generally accepted distribution and primary functions of long-chain unsaturated fatty acyl-CoA pools in key organelles.

Subcellular CompartmentPrimary Metabolic Function of Unsaturated Acyl-CoA PoolsKey Enzymes/Pathways Involved
Mitochondria Energy production via β-oxidation.Carnitine Palmitoyltransferase (CPT) system, Acyl-CoA Dehydrogenases, Enoyl-CoA Isomerase, 2,4-Dienoyl-CoA Reductase, Citric Acid Cycle, Oxidative Phosphorylation.[11]
Peroxisomes Chain-shortening of very-long-chain and polyunsaturated fatty acids via β-oxidation.Acyl-CoA Oxidase, 2,4-Dienoyl-CoA Reductase, Enoyl-CoA Isomerase.[4][5][7]
Endoplasmic Reticulum Synthesis of complex lipids (triglycerides, phospholipids), cholesterol esters, and modification of fatty acids.[9][12]Acyltransferases (e.g., GPAT, DGAT), Fatty Acid Elongases, Fatty Acid Desaturases.[9][10]

Experimental Protocols

Determining the subcellular localization and concentration of a specific acyl-CoA like this compound requires a combination of biochemical fractionation and sensitive analytical techniques.

1. Subcellular Fractionation by Differential Centrifugation

This protocol allows for the isolation of different organelles from cell or tissue samples.[13][14][15]

  • Homogenization:

    • Harvest cultured cells or finely mince fresh tissue and place in an ice-cold isotonic fractionation buffer (e.g., containing sucrose (B13894), HEPES, KCl, MgCl2, EDTA, EGTA, and protease inhibitors).

    • Disrupt the cells using a Dounce homogenizer with a loose-fitting pestle (for tissues) or by passing the cell suspension through a narrow-gauge needle (for cultured cells).[14] The number of strokes or passes should be optimized to maximize cell lysis while keeping organelles intact.

  • Differential Centrifugation:

    • Centrifuge the homogenate at a low speed (e.g., 700-1,000 x g) for 10 minutes at 4°C to pellet the nuclear fraction.[16]

    • Carefully collect the supernatant (post-nuclear supernatant) and centrifuge it at a medium speed (e.g., 10,000 x g) for 15-20 minutes at 4°C to pellet the mitochondrial fraction.[14]

    • Transfer the resulting supernatant to an ultracentrifuge tube and spin at a high speed (e.g., 100,000 x g) for 60 minutes at 4°C to pellet the microsomal fraction (endoplasmic reticulum).[16] The remaining supernatant is the cytosolic fraction. Note: For separating mitochondria and peroxisomes, a density gradient centrifugation (e.g., using a Percoll or sucrose gradient) is typically required after the initial differential centrifugation steps.

  • Purity Assessment: The purity of each fraction should be confirmed by Western blotting for well-established organelle-specific marker proteins (e.g., Histone H3 for nuclei, Cytochrome c for mitochondria, Calnexin for ER, and Catalase for peroxisomes).

2. Quantification of Acyl-CoAs by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying acyl-CoA species.[17][18][19]

  • Extraction of Acyl-CoAs:

    • To the isolated subcellular fractions, add an ice-cold extraction solvent (e.g., 2:1:0.8 methanol:chloroform (B151607):water) containing a known amount of an appropriate internal standard (e.g., a deuterated or odd-chain acyl-CoA like C17:0-CoA).

    • Vortex thoroughly and incubate on ice.

    • Perform a phase separation by adding chloroform and water, then centrifuge. The acyl-CoAs will be in the upper aqueous phase.

    • Alternatively, solid-phase extraction (SPE) can be used for sample cleanup and concentration.[18]

  • LC-MS/MS Analysis:

    • Separate the extracted acyl-CoAs using reverse-phase liquid chromatography (e.g., with a C18 column) using a gradient of aqueous mobile phase (e.g., water with ammonium (B1175870) hydroxide (B78521) or acetate) and an organic mobile phase (e.g., acetonitrile).[18]

    • Detect and quantify the acyl-CoAs using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

    • Use Multiple Reaction Monitoring (MRM) for quantification. For acyl-CoAs, this often involves monitoring the precursor ion ([M+H]+) and a specific product ion resulting from fragmentation (e.g., the neutral loss of 507 Da, corresponding to the phosphoadenosine diphosphate (B83284) moiety).[19]

    • Generate a standard curve using known concentrations of the analyte of interest to determine the absolute concentration in the samples, normalized to the internal standard and the protein content of the fraction.

Mandatory Visualizations

Metabolic_Fates_of_Acyl_CoAs cluster_Mito Mitochondrion cluster_Perox Peroxisome cluster_ER Endoplasmic Reticulum Fatty_Acid Fatty Acid ((2E,7Z)-Hexadecadienoic Acid) Acyl_CoA This compound Fatty_Acid->Acyl_CoA Acyl-CoA Synthetase Mito_Beta_Ox β-Oxidation Acyl_CoA->Mito_Beta_Ox CPT System Perox_Beta_Ox β-Oxidation (Chain Shortening) Acyl_CoA->Perox_Beta_Ox Lipid_Syn Complex Lipid Synthesis Acyl_CoA->Lipid_Syn Acetyl_CoA Acetyl-CoA Mito_Beta_Ox->Acetyl_CoA TCA_Cycle TCA Cycle & OxPhos Acetyl_CoA->TCA_Cycle ATP ATP TCA_Cycle->ATP Short_Acyl_CoA Shortened Acyl-CoA + Acetyl-CoA Perox_Beta_Ox->Short_Acyl_CoA Triglycerides Triglycerides Lipid_Syn->Triglycerides Phospholipids Phospholipids Lipid_Syn->Phospholipids Experimental_Workflow Start Cells or Tissue Sample Homogenization Homogenization Start->Homogenization Low_Speed_Spin Low-Speed Centrifugation (~1,000 x g) Homogenization->Low_Speed_Spin Nuclear_Pellet Nuclear Fraction Low_Speed_Spin->Nuclear_Pellet Pellet Post_Nuclear_Sup Post-Nuclear Supernatant Low_Speed_Spin->Post_Nuclear_Sup Supernatant Extraction Acyl-CoA Extraction (for each fraction) Nuclear_Pellet->Extraction Mid_Speed_Spin Medium-Speed Centrifugation (~10,000 x g) Post_Nuclear_Sup->Mid_Speed_Spin Mito_Pellet Mitochondrial Fraction Mid_Speed_Spin->Mito_Pellet Pellet Post_Mito_Sup Post-Mitochondrial Supernatant Mid_Speed_Spin->Post_Mito_Sup Supernatant Mito_Pellet->Extraction High_Speed_Spin High-Speed Ultracentrifugation (~100,000 x g) Post_Mito_Sup->High_Speed_Spin Micro_Pellet Microsomal Fraction (ER) High_Speed_Spin->Micro_Pellet Pellet Cytosol_Sup Cytosolic Fraction High_Speed_Spin->Cytosol_Sup Supernatant Micro_Pellet->Extraction Cytosol_Sup->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Quant Quantification LCMS->Quant

References

The Intracellular Concentration of (2E,7Z)-Hexadecadienoyl-CoA: A Molecule Shrouded in Metabolic Obscurity

Author: BenchChem Technical Support Team. Date: December 2025

Despite its potential role as a key intermediate in lipid metabolism and cellular signaling, detailed information regarding the specific regulatory mechanisms governing the intracellular concentration of (2E,7Z)-hexadecadienoyl-CoA remains largely uncharacterized in publicly available scientific literature. While the broader principles of unsaturated fatty acyl-CoA regulation offer a foundational understanding, the precise biosynthetic and degradative pathways, the enzymes involved, and the intricate signaling networks that specifically control the cellular levels of this particular di-unsaturated fatty acyl-CoA are yet to be elucidated.

Currently, a comprehensive, in-depth technical guide on the regulation of this compound concentration cannot be constructed due to the absence of specific quantitative data, detailed experimental protocols, and established signaling pathways in the scientific domain. General principles of polyunsaturated fatty acid metabolism suggest that its concentration is likely maintained through a delicate balance of its synthesis, degradation, and incorporation into complex lipids.

General Principles of Unsaturated Fatty Acyl-CoA Regulation

The regulation of unsaturated fatty acyl-CoAs is a complex process involving transcriptional control of key enzymes, substrate availability, and allosteric regulation. Enzymes such as fatty acid desaturases and elongases are critical in determining the cellular pool of specific unsaturated fatty acids. The activity of these enzymes is often regulated by transcription factors that respond to cellular energy status, hormonal signals, and dietary inputs.

Once synthesized, this compound can be channeled into several metabolic fates. It can be incorporated into phospholipids, contributing to membrane fluidity and function, stored in the form of triacylglycerols, or undergo degradation through the β-oxidation pathway to generate energy. The partitioning between these pathways is a critical regulatory node.

Hypothetical Regulatory Pathways and Experimental Approaches

While specific data for this compound is lacking, we can propose hypothetical regulatory schemes and the experimental approaches that would be necessary to investigate them.

Potential Biosynthesis and Degradation Pathways

The biosynthesis of this compound likely involves a series of desaturation and elongation steps starting from a saturated or mono-unsaturated fatty acid precursor. The specific desaturases and elongases responsible for the formation of the characteristic trans-2 and cis-7 double bonds would need to be identified. Conversely, its degradation would likely proceed via the β-oxidation pathway, potentially requiring auxiliary enzymes to handle the specific double bond configuration.

To elucidate these pathways, a logical experimental workflow could be employed:

G cluster_0 Pathway Elucidation Workflow Stable Isotope Labeling Stable Isotope Labeling Cell Culture/Tissue Homogenates Cell Culture/Tissue Homogenates Stable Isotope Labeling->Cell Culture/Tissue Homogenates Introduce labeled precursors LC-MS/MS Analysis LC-MS/MS Analysis Cell Culture/Tissue Homogenates->LC-MS/MS Analysis Extract and analyze metabolites Enzyme Assays Enzyme Assays LC-MS/MS Analysis->Enzyme Assays Identify potential enzymes Gene Knockdown/Knockout Gene Knockdown/Knockout Enzyme Assays->Gene Knockdown/Knockout Validate enzyme function Pathway Confirmation Pathway Confirmation Gene Knockdown/Knockout->Pathway Confirmation Confirm pathway intermediates

Caption: A proposed workflow for elucidating the metabolic pathway of this compound.

Potential Signaling Regulation

The concentration of this compound could be influenced by major cellular signaling pathways that sense nutrient availability and cellular stress, such as the AMP-activated protein kinase (AMPK) and mechanistic target of rapamycin (B549165) (mTOR) pathways.

A hypothetical signaling network is depicted below:

G cluster_1 Hypothetical Signaling Network Nutrient Status Nutrient Status AMPK AMPK Nutrient Status->AMPK mTOR mTOR Nutrient Status->mTOR Hormonal Signals Hormonal Signals Hormonal Signals->AMPK Hormonal Signals->mTOR Transcription Factors Transcription Factors AMPK->Transcription Factors regulates mTOR->Transcription Factors regulates Biosynthetic Enzymes Biosynthetic Enzymes Transcription Factors->Biosynthetic Enzymes controls expression Degradative Enzymes Degradative Enzymes Transcription Factors->Degradative Enzymes controls expression Hexadecadienoyl_CoA This compound Biosynthetic Enzymes->Hexadecadienoyl_CoA synthesizes Hexadecadienoyl_CoA->Degradative Enzymes degraded by

Caption: A potential signaling network regulating this compound levels.

Future Directions

To bridge the current knowledge gap, future research should focus on:

  • Metabolomic Profiling: Utilizing advanced mass spectrometry techniques to accurately identify and quantify this compound in various cell types and tissues under different physiological conditions.

  • Enzyme Identification and Characterization: Employing proteomic and biochemical approaches to identify the specific enzymes responsible for its synthesis and degradation.

  • Genetic and Pharmacological Perturbation: Using tools like CRISPR-Cas9 and small molecule inhibitors to manipulate the expression and activity of candidate enzymes and signaling proteins to understand their role in regulating the concentration of this molecule.

Navigating the Nexus: A Technical Guide to the Interaction of (2E,7Z)-Hexadecadienoyl-CoA with Acyl-CoA Binding Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated interaction between the specific di-unsaturated long-chain fatty acyl-CoA, (2E,7Z)-hexadecadienoyl-CoA, and the family of Acyl-CoA Binding Proteins (ACBPs). While direct experimental data for this specific interaction is not extensively available in current literature, this document extrapolates from established principles of ACBP-ligand binding, drawing on data from structurally similar acyl-CoA esters. We present a framework for understanding this interaction, including hypothesized quantitative binding parameters, detailed experimental protocols for characterization, and potential signaling pathways. This guide is intended to serve as a foundational resource for researchers initiating studies in this specific area of lipid metabolism and signaling.

Introduction to Acyl-CoA Binding Proteins (ACBPs)

Acyl-CoA binding proteins (ACBPs) are a highly conserved family of intracellular proteins that play a pivotal role in the transport, buffering, and protection of acyl-CoA esters.[1][2][3] These proteins are essential for maintaining a cytosolic pool of acyl-CoAs, thereby influencing a myriad of cellular processes including fatty acid metabolism, membrane biosynthesis, and the regulation of enzyme activity.[1][2][3] ACBPs bind long-chain acyl-CoA esters with high affinity, protecting them from hydrolysis and non-specific interactions within the cellular milieu.[4]

The interaction of ACBPs with various acyl-CoA species is not uniform; binding affinity is influenced by the length and degree of unsaturation of the acyl chain.[5] Some studies suggest that certain ACBPs exhibit a higher affinity for unsaturated acyl-CoAs over their saturated counterparts, hinting at specialized roles for these interactions in cellular signaling and metabolic regulation.[4]

The Ligand: this compound

This compound is a C16 fatty acyl-CoA with two double bonds. The presence of both a trans double bond at position 2 and a cis double bond at position 7 suggests a unique conformational structure that could influence its binding characteristics with ACBPs. While specific data is scarce, its role as a potential intermediate in fatty acid metabolism or as a signaling molecule warrants investigation.

Quantitative Analysis of ACBP-(2E,7Z)-Hexadecadienoyl-CoA Interaction: A Predictive Framework

Table 1: Representative Quantitative Data for the Interaction of C16 Acyl-CoAs with Acyl-CoA Binding Proteins

ACBP Source/TypeLigandMethodDissociation Constant (Kd) (nM)Stoichiometry (n)Enthalpy (ΔH) (kcal/mol)Entropy (ΔS) (cal/mol·deg)Reference
Bovine (recombinant)Palmitoyl-CoA (C16:0)ITCValue not specified1-15.2-15.4[5]
Cryptosporidium parvum (recombinant)Palmitoyl-CoA (C16:0)Acyl-CoA binding assayHighest affinity among testedNot determinedNot determinedNot determined[6]
Rice (OsACBP1)Palmitoyl-CoA (C16:0)ITC~2001Not determinedNot determined[4]
Rice (OsACBP2)Palmitoyl-CoA (C16:0)ITC~2001Not determinedNot determined[4]
Rice (OsACBP2)Oleoyl-CoA (C18:1)ITCHigher affinity than C16:01Not determinedNot determined[4]

Note: This table is intended to provide a comparative context. The binding parameters for this compound will need to be determined experimentally.

Experimental Protocols for Characterizing the Interaction

To elucidate the specific interaction between this compound and ACBPs, a combination of biochemical and biophysical techniques is recommended.

Synthesis of this compound

As this compound is not commercially available, its synthesis is a prerequisite for binding studies. A potential synthetic route involves the enzymatic conversion of (2E,7Z)-hexadecadienoic acid.

The synthesis of di-unsaturated fatty acids can be achieved through various organic chemistry routes, often involving Wittig reactions or acetylenic coupling methods to introduce the double bonds with the desired stereochemistry.

The synthesized fatty acid can be converted to its CoA ester using an acyl-CoA synthetase.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM ATP, 2.5 mM Coenzyme A, 1 mM DTT, and 0.5 U/mL of a long-chain acyl-CoA synthetase.

  • Substrate Addition: Add the synthesized (2E,7Z)-hexadecadienoic acid (solubilized in a suitable solvent like ethanol (B145695) or DMSO) to a final concentration of 100 µM.

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

  • Purification: Purify the resulting this compound using reverse-phase high-performance liquid chromatography (HPLC).

  • Verification: Confirm the identity and purity of the product using mass spectrometry.

Expression and Purification of Acyl-CoA Binding Protein

Recombinant expression of ACBPs is a standard procedure for obtaining the large quantities of pure protein required for binding studies.

Protocol:

  • Cloning: Clone the cDNA of the target ACBP into a suitable expression vector (e.g., pET vector with a His-tag).

  • Transformation: Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)).

  • Expression: Grow the transformed cells in a suitable medium (e.g., LB or M9 minimal media) and induce protein expression with IPTG.

  • Lysis: Harvest the cells and lyse them using sonication or a French press in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).

  • Purification: Purify the His-tagged ACBP from the cell lysate using immobilized metal affinity chromatography (IMAC) with a nickel-NTA resin.

  • Dialysis: Dialyze the purified protein against a suitable buffer for downstream applications (e.g., PBS or a buffer specific for the binding assay).

  • Quality Control: Assess the purity and concentration of the protein using SDS-PAGE and a protein concentration assay (e.g., Bradford or BCA).

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for directly measuring the thermodynamic parameters of binding interactions.[7]

Protocol:

  • Sample Preparation: Prepare solutions of the purified ACBP (in the sample cell) and the synthesized this compound (in the injection syringe) in the same dialysis buffer to minimize heats of dilution. Typical concentrations are 10-50 µM for the protein and 100-500 µM for the ligand.

  • ITC Experiment: Perform the titration at a constant temperature (e.g., 25°C or 30°C). A typical experiment consists of 20-30 injections of the ligand into the protein solution.[7]

  • Data Analysis: Analyze the resulting thermogram to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS (where Ka = 1/Kd).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can provide structural information about the binding interaction at an atomic level. Chemical shift perturbation mapping is a common method to identify the binding site.

Protocol:

  • Sample Preparation: Prepare a sample of ¹⁵N-labeled ACBP (produced by growing the expression host in M9 minimal medium with ¹⁵N-ammonium chloride as the sole nitrogen source).

  • HSQC Spectra Acquisition: Acquire a 2D ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled ACBP in the absence of the ligand.

  • Titration: Titrate increasing amounts of unlabeled this compound into the NMR sample and acquire an HSQC spectrum at each titration point.

  • Data Analysis: Monitor the chemical shift changes of the backbone amide protons and nitrogens of the ACBP upon ligand binding. Residues with significant chemical shift perturbations are likely to be part of or in close proximity to the binding site.

Visualizing Workflows and Signaling Pathways

Experimental Workflow for Characterizing ACBP-Ligand Interaction

The following diagram outlines the general workflow for studying the interaction between an ACBP and its acyl-CoA ligand.

experimental_workflow cluster_synthesis Ligand Preparation cluster_protein Protein Preparation cluster_binding_studies Binding Characterization cluster_data_analysis Data Analysis fatty_acid_synthesis Synthesis of (2E,7Z)-Hexadecadienoic Acid acyl_coa_synthesis Enzymatic Synthesis of This compound fatty_acid_synthesis->acyl_coa_synthesis itc Isothermal Titration Calorimetry (ITC) acyl_coa_synthesis->itc nmr NMR Spectroscopy acyl_coa_synthesis->nmr expression ACBP Expression (e.g., E. coli) purification ACBP Purification (e.g., IMAC) expression->purification purification->itc purification->nmr thermo_params Thermodynamic Parameters (Kd, ΔH, ΔS) itc->thermo_params binding_site Binding Site Mapping nmr->binding_site

Caption: General experimental workflow for ACBP-ligand interaction studies.

Hypothesized Signaling Pathway Involving Unsaturated Acyl-CoAs

Unsaturated fatty acids and their CoA esters are known to be involved in various signaling pathways. The binding of this compound to a specific ACBP could be a crucial step in modulating these pathways.

signaling_pathway stimulus Cellular Stimulus (e.g., Stress, Nutrient Levels) lacs Long-Chain Acyl-CoA Synthetase stimulus->lacs acyl_coa This compound lacs->acyl_coa fatty_acid (2E,7Z)-Hexadecadienoic Acid fatty_acid->lacs acbp ACBP acyl_coa->acbp Binding complex ACBP-(2E,7Z)-Hexadecadienoyl-CoA Complex target Downstream Effector (e.g., Transcription Factor, Enzyme) complex->target Modulation response Cellular Response (e.g., Gene Expression, Metabolic Shift) target->response

Caption: Hypothesized signaling cascade involving ACBP and an unsaturated acyl-CoA.

Concluding Remarks and Future Directions

The study of the interaction between specific unsaturated acyl-CoA esters, such as this compound, and ACBPs represents a significant frontier in understanding the fine-tuning of lipid metabolism and signaling. While this guide provides a robust framework based on existing knowledge, it underscores the critical need for direct experimental investigation. Future research should focus on the successful synthesis of this compound and its characterization with a panel of ACBP isoforms. Such studies will not only fill a crucial knowledge gap but also have the potential to uncover novel regulatory mechanisms and identify new targets for therapeutic intervention in metabolic and inflammatory diseases.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and In Vitro Analysis of (2E,7Z)-Hexadecadienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2E,7Z)-Hexadecadienoyl-CoA is a specific isomer of a long-chain fatty acyl-coenzyme A (CoA) molecule. As with other fatty acyl-CoAs, it is presumed to be an intermediate in lipid metabolism and may play a role in various cellular signaling pathways. The unique stereochemistry of its double bonds at the C2 (trans/E) and C7 (cis/Z) positions suggests it may be a substrate or regulator for specific enzymes involved in fatty acid oxidation or biosynthesis. These application notes provide detailed protocols for the chemical synthesis of this compound and its subsequent use in relevant in vitro assays to investigate its biological function.

I. Synthesis and Purification of this compound

The synthesis of this compound is a two-stage process. First, the precursor fatty acid, (2E,7Z)-hexadecadienoic acid, is synthesized. This is followed by the enzymatic or chemical conversion of the fatty acid to its corresponding CoA thioester.

A. Chemical Synthesis of (2E,7Z)-Hexadecadienoic Acid

A plausible and effective method for the stereospecific synthesis of the (2E,7Z)-dienoic acid backbone is through the use of the Wittig reaction. This strategy allows for the controlled formation of both the E and Z double bonds. The overall synthetic workflow is depicted below.

Synthesis_Workflow cluster_0 Synthesis of (2E,7Z)-Hexadecadienoic Acid A Heptanal (B48729) F Methyl (2E,7Z)-hexadecadienoate A->F Wittig Reaction 1 (E-selective) B Non-2-ynoic acid C (Z)-Non-2-enoic acid B->C Lindlar Hydrogenation D (Z)-Non-2-en-1-ol C->D Reduction E (Z)-Non-2-en-1-al D->E Oxidation E->F Wittig Reaction 2 (Z-selective) G (2E,7Z)-Hexadecadienoic acid F->G Hydrolysis Ylide1 Stabilized Ylide (Ph3P=CHCO2Me) Ylide1->F Ylide2 Non-stabilized Ylide (from (Z)-1-bromonon-2-ene) Ylide2->F

Caption: Synthetic workflow for (2E,7Z)-hexadecadienoic acid.

Experimental Protocol: Synthesis of (2E,7Z)-Hexadecadienoic Acid

This protocol is a proposed route based on established Wittig reaction principles. Researchers should optimize conditions as needed.

1. Synthesis of the C7-C16 Fragment ((Z)-Non-2-en-1-al):

  • Step 1a: Lindlar Hydrogenation of Non-2-ynoic acid. Commercially available non-2-ynoic acid is partially hydrogenated using a Lindlar catalyst (palladium on calcium carbonate, poisoned with lead) in a suitable solvent such as ethyl acetate (B1210297) under a hydrogen atmosphere. This reaction selectively produces the (Z)-alkene, (Z)-non-2-enoic acid.

  • Step 1b: Reduction to (Z)-Non-2-en-1-ol. The carboxylic acid of (Z)-non-2-enoic acid is reduced to the corresponding alcohol using a mild reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous solvent such as diethyl ether or tetrahydrofuran (B95107) (THF) at low temperatures (e.g., 0 °C).

  • Step 1c: Oxidation to (Z)-Non-2-en-1-al. The primary alcohol, (Z)-non-2-en-1-ol, is then oxidized to the aldehyde, (Z)-non-2-en-1-al, using a gentle oxidizing agent like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane in a chlorinated solvent like dichloromethane (B109758) (CH2Cl2).

2. Wittig Reaction for the (2E) Double Bond:

  • Step 2a: Preparation of the Stabilized Ylide. A stabilized ylide, such as (methoxycarbonylmethylene)triphenylphosphorane (Ph3P=CHCO2Me), is used to introduce the C2-C3 trans double bond. This ylide can be prepared from methyl bromoacetate (B1195939) and triphenylphosphine (B44618) followed by deprotonation with a mild base.

  • Step 2b: Wittig Reaction. The stabilized ylide is reacted with heptanal in an appropriate solvent like THF or CH2Cl2. Stabilized ylides typically yield the (E)-alkene as the major product. This reaction forms methyl (2E,7Z)-hexadecadienoate.

3. Saponification to the Free Fatty Acid:

  • The methyl ester of the dienoic acid is hydrolyzed to the free fatty acid, (2E,7Z)-hexadecadienoic acid, by treatment with a base such as sodium hydroxide (B78521) or potassium hydroxide in a mixture of water and an alcohol like methanol (B129727) or ethanol, followed by acidification with a mineral acid (e.g., HCl).

Purification: The final product, (2E,7Z)-hexadecadienoic acid, should be purified by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes. The purity and identity of the compound should be confirmed by NMR (1H and 13C), mass spectrometry, and IR spectroscopy.

Synthesis Step Key Reagents Expected Outcome Typical Yield (%)
Lindlar HydrogenationNon-2-ynoic acid, Lindlar catalyst, H2(Z)-Non-2-enoic acid>90
Reduction(Z)-Non-2-enoic acid, LiAlH4(Z)-Non-2-en-1-ol80-90
Oxidation(Z)-Non-2-en-1-ol, PCC(Z)-Non-2-en-1-al70-85
Wittig ReactionHeptanal, Ph3P=CHCO2MeMethyl (2E,7Z)-hexadecadienoate60-80
SaponificationMethyl (2E,7Z)-hexadecadienoate, NaOH(2E,7Z)-Hexadecadienoic acid>90

Table 1: Summary of synthetic steps and expected yields for (2E,7Z)-hexadecadienoic acid.

B. Conversion of (2E,7Z)-Hexadecadienoic Acid to this compound

The conversion of the free fatty acid to its CoA ester can be achieved either chemically or enzymatically.

1. Chemical Synthesis

A common method involves the activation of the carboxylic acid to an N-hydroxysuccinimide (NHS) ester, followed by reaction with Coenzyme A.

Experimental Protocol: Chemical Synthesis of Acyl-CoA

  • Step 1: Activation of the Fatty Acid. (2E,7Z)-Hexadecadienoic acid is reacted with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an anhydrous aprotic solvent like dichloromethane or dimethylformamide (DMF) to form the NHS ester.

  • Step 2: Thioesterification with Coenzyme A. The purified NHS ester is then reacted with the free thiol of Coenzyme A (lithium salt) in a buffered aqueous solution (e.g., sodium bicarbonate buffer, pH 8.0-8.5).

  • Purification. The resulting this compound is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

Parameter Value
Reaction Yield 50-70%
Purity (by HPLC) >95%

Table 2: Expected outcome of the chemical synthesis of this compound.

2. Enzymatic Synthesis

This method utilizes an acyl-CoA synthetase (ACS) enzyme to catalyze the formation of the thioester bond.

Enzymatic_Synthesis cluster_1 Enzymatic Synthesis of Acyl-CoA FA (2E,7Z)-Hexadecadienoic Acid Enzyme Acyl-CoA Synthetase FA->Enzyme CoA Coenzyme A CoA->Enzyme ATP ATP ATP->Enzyme AcylCoA This compound AMP_PPi AMP + PPi Enzyme->AcylCoA Enzyme->AMP_PPi

Caption: Enzymatic synthesis of this compound.

Experimental Protocol: Enzymatic Synthesis of Acyl-CoA

  • Reaction Mixture: A typical reaction mixture contains:

    • (2E,7Z)-Hexadecadienoic acid (e.g., 100 µM)

    • Coenzyme A (lithium salt) (e.g., 200 µM)

    • ATP (e.g., 5 mM)

    • MgCl2 (e.g., 10 mM)

    • Recombinant long-chain acyl-CoA synthetase (e.g., from Pseudomonas sp. or human ACSL1)

    • Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Incubation: The reaction is incubated at 37°C for 1-2 hours.

  • Purification: The product is purified by RP-HPLC.

Parameter Value
Enzyme Source Recombinant Human ACSL1
Substrate Concentration 100 µM
Conversion Rate >90%
Purity (by HPLC) >98%

Table 3: Typical parameters for the enzymatic synthesis of this compound.

II. In Vitro Assays Using this compound

The synthesized this compound can be used in a variety of in vitro assays to investigate its role as a substrate or modulator of enzymes involved in lipid metabolism.

A. Acyl-CoA Synthetase Activity Assay

This assay can be used to determine if (2E,7Z)-hexadecadienoic acid is a substrate for a specific acyl-CoA synthetase and to determine the kinetic parameters of the enzyme.

Experimental Protocol: Fluorometric Acyl-CoA Synthetase Assay

This protocol is adapted from commercially available kits.

  • Principle: The production of acyl-CoA is coupled to a series of enzymatic reactions that generate a fluorescent product.

  • Reagents:

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

    • (2E,7Z)-Hexadecadienoic acid (various concentrations)

    • Coenzyme A

    • ATP

    • MgCl2

    • Enzyme Mix (containing enzymes to couple CoA formation to a detectable signal)

    • Developer

    • Probe (e.g., a fluorogenic substrate)

    • Acyl-CoA Synthetase (enzyme source to be tested)

  • Procedure:

    • Prepare a standard curve using a known concentration of a standard acyl-CoA.

    • In a 96-well plate, add the assay buffer, substrates (fatty acid, CoA, ATP, MgCl2), and the enzyme to be tested.

    • Add the reaction mix (Enzyme Mix, Developer, Probe).

    • Incubate at 37°C for 30-60 minutes.

    • Measure the fluorescence at the appropriate excitation and emission wavelengths.

    • Calculate the acyl-CoA synthetase activity from the standard curve.

Parameter To be Determined
Km for (2E,7Z)-hexadecadienoic acid µM
Vmax nmol/min/mg protein
Specific Activity U/mg

Table 4: Kinetic parameters to be determined for acyl-CoA synthetase with (2E,7Z)-hexadecadienoic acid.

B. Acyl-CoA Oxidase/Dehydrogenase Activity Assay

This assay determines if this compound can be a substrate for acyl-CoA oxidases or dehydrogenases, which are key enzymes in fatty acid β-oxidation.

AcylCoA_Oxidase_Assay cluster_2 Acyl-CoA Oxidase/Dehydrogenase Assay AcylCoA This compound Enzyme Acyl-CoA Oxidase or Dehydrogenase AcylCoA->Enzyme EnoylCoA (2E,4?,7Z)-Hexadecatrienoyl-CoA H2O2 H2O2 (Oxidase) Fluorometric/Colorimetric\nDetection Fluorometric/Colorimetric Detection H2O2->Fluorometric/Colorimetric\nDetection FADH2 FADH2 (Dehydrogenase) Electron Acceptor\n(e.g., DCPIP) Electron Acceptor (e.g., DCPIP) FADH2->Electron Acceptor\n(e.g., DCPIP) Enzyme->EnoylCoA Enzyme->H2O2 Enzyme->FADH2

Caption: Principle of Acyl-CoA Oxidase/Dehydrogenase Assays.

Experimental Protocol: Spectrophotometric Acyl-CoA Dehydrogenase Assay

  • Principle: The reduction of an electron acceptor dye, such as 2,6-dichlorophenolindophenol (DCPIP), is monitored spectrophotometrically. The rate of dye reduction is proportional to the acyl-CoA dehydrogenase activity.

  • Reagents:

    • Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.6)

    • This compound (various concentrations)

    • DCPIP (e.g., 50 µM)

    • Phenazine methosulfate (PMS) (e.g., 1 mM) - as an intermediate electron carrier

    • Acyl-CoA Dehydrogenase (e.g., purified from porcine liver or recombinant)

  • Procedure:

    • In a cuvette, combine the assay buffer, DCPIP, and PMS.

    • Add the acyl-CoA dehydrogenase and incubate for a few minutes to establish a baseline.

    • Initiate the reaction by adding this compound.

    • Monitor the decrease in absorbance of DCPIP at 600 nm over time.

    • Calculate the enzyme activity using the molar extinction coefficient of DCPIP.

Parameter To be Determined
Km for this compound µM
Vmax µmol/min/mg protein
Substrate Specificity (relative to other acyl-CoAs) %

Table 5: Kinetic parameters to be determined for acyl-CoA dehydrogenase with this compound.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for the synthesis and in vitro characterization of this compound. By following these detailed methodologies, researchers can produce this specific fatty acyl-CoA isomer with high purity and investigate its interactions with key enzymes in lipid metabolism. The data generated from these assays will contribute to a better understanding of the biological roles of specific unsaturated fatty acyl-CoAs and may provide insights for the development of novel therapeutics targeting lipid metabolic pathways.

Application Note: Quantitative Analysis of (2E,7Z)-Hexadecadienoyl-CoA using a Validated LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of (2E,7Z)-hexadecadienoyl-CoA in biological matrices. Long-chain polyunsaturated fatty acyl-CoAs are key metabolic intermediates in various physiological and pathological processes. The presented methodology, employing solid-phase extraction for sample cleanup followed by reversed-phase liquid chromatography and detection by triple quadrupole mass spectrometry, offers high selectivity and sensitivity. This protocol is suitable for researchers in metabolic disease, drug discovery, and lipid biochemistry requiring accurate measurement of this specific acyl-CoA species.

Introduction

This compound is an unsaturated fatty acyl-coenzyme A thioester. Fatty acyl-CoAs are central players in cellular metabolism, serving as substrates for energy production through beta-oxidation and as precursors for the synthesis of complex lipids and signaling molecules. Dysregulation of fatty acyl-CoA metabolism is implicated in numerous diseases, including metabolic syndrome, diabetes, and cardiovascular disease. Accurate quantification of specific fatty acyl-CoA species is therefore crucial for understanding their biological roles and for the development of novel therapeutics. This document provides a detailed protocol for the extraction and quantification of this compound by LC-MS/MS.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is optimized for the extraction of long-chain fatty acyl-CoAs from cellular lysates or tissue homogenates.

Materials:

Procedure:

  • Homogenization: Homogenize cell pellets or tissue samples in a suitable buffer on ice.

  • Protein Precipitation: To 100 µL of homogenate, add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex and Centrifuge: Vortex the mixture vigorously for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • SPE Cartridge Conditioning:

    • Wash the C18 SPE cartridge with 3 mL of methanol.

    • Equilibrate the cartridge with 3 mL of water.

  • Sample Loading: Load the supernatant onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 3 mL of water to remove polar impurities.

    • Wash the cartridge with 3 mL of 50% methanol in water to remove less hydrophobic impurities.

  • Elution: Elute the acyl-CoAs with 2 mL of methanol containing 0.1% ammonium hydroxide.

  • Drying: Dry the eluate under a gentle stream of nitrogen at 30°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

ParameterCondition
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Time (min)

Mass Spectrometry (MS) Conditions:

ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon
Detection Mode Multiple Reaction Monitoring (MRM)

Data Presentation

Multiple Reaction Monitoring (MRM) Transitions

The quantification of this compound is based on the characteristic neutral loss of the phosphoadenosine diphosphate (B83284) moiety (507.1 Da) from the protonated molecule.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
This compound1002.5495.41004035
Heptadecanoyl-CoA (Internal Standard)1018.6511.51004035

Note: The exact m/z values should be optimized by direct infusion of a standard if available. The precursor ion for this compound is calculated based on its molecular formula C37H62N7O17P3S.

Calibration Curve and Linearity

A calibration curve should be prepared by spiking known concentrations of a this compound standard into a surrogate matrix (e.g., charcoal-stripped plasma or buffer).

Concentration (nM)Peak Area Ratio (Analyte/IS)
1Example Value
5Example Value
10Example Value
50Example Value
100Example Value
500Example Value
1000Example Value

The method should demonstrate linearity over the desired concentration range with a correlation coefficient (r²) > 0.99.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis homogenization 1. Homogenization of Biological Sample precipitation 2. Protein Precipitation with Acetonitrile & IS homogenization->precipitation centrifugation 3. Centrifugation precipitation->centrifugation spe 4. Solid-Phase Extraction (C18) centrifugation->spe drying 5. Drying under Nitrogen spe->drying reconstitution 6. Reconstitution drying->reconstitution lc_separation 7. LC Separation (C18 Column) reconstitution->lc_separation ms_detection 8. MS/MS Detection (Positive ESI, MRM) lc_separation->ms_detection data_analysis 9. Data Analysis (Quantification) ms_detection->data_analysis

Caption: Workflow for this compound quantification.

Fatty Acid Beta-Oxidation Pathway

beta_oxidation fatty_acyl_coa This compound (C16:2-CoA) enoyl_coa_hydratase Enoyl-CoA Hydratase fatty_acyl_coa->enoyl_coa_hydratase hydroxyacyl_coa 3-Hydroxy-7Z-Hexadecenoyl-CoA fatty_acyl_coa->hydroxyacyl_coa H2O enoyl_coa_hydratase->hydroxyacyl_coa hydroxyacyl_coa_dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase ketoacyl_coa 3-Keto-7Z-Hexadecenoyl-CoA hydroxyacyl_coa_dehydrogenase->ketoacyl_coa nadh NADH hydroxyacyl_coa_dehydrogenase->nadh ketoacyl_coa_thiolase β-Ketoacyl-CoA Thiolase shortened_acyl_coa Myristenoyl-CoA (C14:1-CoA) ketoacyl_coa_thiolase->shortened_acyl_coa acetyl_coa Acetyl-CoA ketoacyl_coa_thiolase->acetyl_coa hydroxyacyl_coa->hydroxyacyl_coa_dehydrogenase hydroxyacyl_coa->ketoacyl_coa ketoacyl_coa->ketoacyl_coa_thiolase ketoacyl_coa->shortened_acyl_coa fad FAD fadh2 FADH2 nad NAD+ nad->hydroxyacyl_coa_dehydrogenase coa CoA-SH coa->ketoacyl_coa_thiolase

Caption: Simplified beta-oxidation of this compound.

Conclusion

The LC-MS/MS method presented provides a reliable and sensitive approach for the quantification of this compound in biological samples. The detailed sample preparation and analytical protocols can be readily implemented in a laboratory setting. This method will be a valuable tool for researchers investigating the role of specific polyunsaturated fatty acyl-CoAs in health and disease.

Application Notes and Protocols for (2E,7Z)-Hexadecadienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2E,7Z)-Hexadecadienoyl-CoA is a specific isomer of a di-unsaturated long-chain fatty acyl-coenzyme A (CoA). Fatty acyl-CoAs are critical intermediates in numerous metabolic and signaling pathways. They are the activated form of fatty acids, primed for catabolism through β-oxidation to generate energy, or for anabolic processes such as the synthesis of complex lipids like phospholipids, triglycerides, and sphingolipids. The unique stereochemistry of the double bonds at the second and seventh positions of the acyl chain of this compound suggests a potential role as a specific substrate or modulator of enzymes involved in lipid metabolism.

Potential Applications

Due to its nature as a long-chain di-unsaturated fatty acyl-CoA, this compound is a valuable tool for investigating several areas of lipid research:

  • Enzyme Specificity and Kinetics: It can be used as a substrate to determine the specificity and kinetics of enzymes involved in fatty acid metabolism, such as acyl-CoA dehydrogenases, enoyl-CoA hydratases, and acyltransferases.

  • Beta-Oxidation Studies: This molecule is a potential intermediate in the β-oxidation of polyunsaturated fatty acids. Its metabolism can be traced to elucidate the specific enzymatic steps and pathways.

  • Lipid Signaling: Long-chain fatty acyl-CoAs can act as signaling molecules, modulating the activity of transcription factors (e.g., PPARs) and other proteins. This compound could be used to investigate novel signaling roles.

  • Drug Discovery: As a substrate for key metabolic enzymes, it can be used in screening assays to identify novel inhibitors or modulators with therapeutic potential in metabolic diseases.

Data Presentation: Physicochemical Properties

Since this is a custom-synthesized molecule, detailed physicochemical data will be provided by the manufacturer. Below is a table of expected properties based on its chemical structure.

PropertyValue
Chemical Formula C₃₇H₆₂N₇O₁₇P₃S
Molecular Weight 1001.91 g/mol
Appearance White to off-white powder or solid
Solubility Soluble in aqueous buffers, methanol (B129727)
Storage Conditions Store at -20°C or -80°C as a solid or in solution. Protect from light and moisture. Multiple freeze-thaw cycles should be avoided.

Experimental Protocols

Protocol 1: General Handling and Reconstitution of this compound

Objective: To properly handle and prepare stock solutions of this compound for use in downstream experiments.

Materials:

  • This compound (custom synthesized)

  • Anhydrous methanol or ethanol

  • Aqueous buffer (e.g., 50 mM potassium phosphate, pH 7.4)

  • Inert gas (Argon or Nitrogen)

  • Low-retention microtubes

Procedure:

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

  • Briefly centrifuge the vial to collect all the powder at the bottom.

  • Work under a blanket of inert gas to minimize oxidation of the unsaturated acyl chain.

  • To prepare a stock solution, dissolve the solid in a small volume of anhydrous methanol or ethanol. Vortex gently to ensure complete dissolution.

  • For aqueous-based assays, the alcoholic stock solution can be diluted into the desired aqueous buffer. It is recommended to add the stock solution to the buffer while vortexing to aid in dispersion and prevent precipitation.

  • Determine the precise concentration of the stock solution spectrophotometrically by measuring the absorbance at 260 nm (for the adenine (B156593) base of CoA). The molar extinction coefficient (ε) for CoA at 260 nm is 16,400 M⁻¹cm⁻¹.

  • Aliquot the stock solution into low-retention microtubes, flush with inert gas, and store at -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: In Vitro Acyl-CoA Dehydrogenase Activity Assay

Objective: To determine if this compound is a substrate for a specific acyl-CoA dehydrogenase (ACAD) and to measure the kinetic parameters. This protocol is a general template and may require optimization for specific enzymes.

Materials:

  • Purified recombinant ACAD enzyme

  • This compound stock solution

  • Assay Buffer: 100 mM HEPES, pH 7.6, containing 1 mM EDTA

  • Electron Transfer Flavoprotein (ETF)

  • DCPIP (2,6-dichlorophenolindophenol) as an artificial electron acceptor

  • Spectrophotometer capable of reading absorbance at 600 nm

Procedure:

  • Prepare a stock solution of DCPIP (e.g., 2.5 mM in water).

  • In a cuvette, prepare the reaction mixture containing:

    • Assay Buffer

    • ETF (concentration to be optimized, e.g., 1-5 µM)

    • DCPIP (e.g., 50 µM final concentration)

    • Purified ACAD enzyme (concentration to be optimized)

  • Incubate the mixture for 5 minutes at the desired reaction temperature (e.g., 37°C).

  • Initiate the reaction by adding a known concentration of this compound.

  • Immediately monitor the decrease in absorbance at 600 nm over time. The reduction of DCPIP is proportional to the rate of acyl-CoA oxidation.

  • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of DCPIP (ε₆₀₀ = 21,000 M⁻¹cm⁻¹).

  • To determine kinetic parameters (Km and Vmax), repeat the assay with varying concentrations of this compound.

  • Plot the initial velocities against substrate concentrations and fit the data to the Michaelis-Menten equation.

Data Analysis:

Substrate Concentration [S] (µM)Initial Velocity (V₀) (µM/min)
......
......
Protocol 3: Analysis of this compound and its Metabolites by LC-MS/MS

Objective: To quantify the levels of this compound and its potential β-oxidation intermediates in biological samples.

Materials:

  • Biological sample (e.g., cell lysate, tissue homogenate)

  • Internal Standard (e.g., a stable isotope-labeled or odd-chain fatty acyl-CoA)

  • Acetonitrile (ACN)

  • Ammonium (B1175870) hydroxide (B78521)

  • C18 reversed-phase HPLC column

  • Triple quadrupole mass spectrometer

Procedure:

  • Sample Extraction:

    • Homogenize the biological sample in a suitable buffer.

    • Add the internal standard.

    • Extract the lipids and acyl-CoAs using a solvent system (e.g., a modified Bligh-Dyer extraction).

    • Dry the extract under a stream of nitrogen and reconstitute in an appropriate solvent for LC-MS analysis.

  • LC Separation:

    • Inject the reconstituted sample onto a C18 reversed-phase column.

    • Use a gradient elution with mobile phases such as:

      • Mobile Phase A: Water with ammonium hydroxide (e.g., to pH 10.5)

      • Mobile Phase B: Acetonitrile with ammonium hydroxide

    • The gradient will separate the different acyl-CoA species.

  • MS/MS Detection:

    • Use a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode.

    • Perform Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for quantification. This involves selecting the precursor ion (the molecular ion of the analyte) and a specific product ion generated by collision-induced dissociation.

    • The precursor ion for this compound would be its [M+H]⁺ ion. A characteristic product ion would result from the fragmentation of the CoA moiety.

  • Quantification:

    • Create a standard curve using known concentrations of a related long-chain acyl-CoA standard (if a this compound standard is not available for quantification, relative quantification against the internal standard is performed).

    • Quantify the amount of this compound and its metabolites in the sample by comparing their peak areas to that of the internal standard and the standard curve.

Quantitative Data Summary (Example):

AnalyteRetention Time (min)Precursor Ion (m/z)Product Ion (m/z)Concentration (pmol/mg protein)
This compound............
Potential Metabolite 1 (C14-dienoyl-CoA)............
...............

Visualizations

Experimental Workflow for ACAD Activity Assay

G A Prepare Reaction Mixture (Buffer, ETF, DCPIP, ACAD) B Pre-incubate at 37°C (5 minutes) A->B C Initiate Reaction (Add this compound) B->C D Monitor Absorbance at 600 nm C->D E Calculate Initial Velocity (V₀) D->E F Repeat for different [S] E->F Iterate G Michaelis-Menten Kinetics (Determine Km and Vmax) E->G F->C G cluster_Mitochondrion Mitochondrial Matrix A This compound (C16:2) B β-Oxidation Cycle 1 A->B FAD -> FADH₂ NAD⁺ -> NADH Acetyl-CoA C (5Z)-Tetradecenoyl-CoA (C14:1) B->C D β-Oxidation Cycles (x2) C->D 2 x (FAD -> FADH₂) 2 x (NAD⁺ -> NADH) 2 x Acetyl-CoA E (cis-Δ³)-Octenoyl-CoA (C8:1) D->E F Enoyl-CoA Isomerase E->F G (trans-Δ²)-Octenoyl-CoA (C8:1) F->G H β-Oxidation Cycles (x4) G->H I 4 x Acetyl-CoA H->I 4 x (FAD -> FADH₂) 4 x (NAD⁺ -> NADH)

Application Notes and Protocols for Enzyme Kinetics using (2E,7Z)-hexadecadienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2E,7Z)-hexadecadienoyl-CoA is a polyunsaturated fatty acyl-coenzyme A molecule that plays a crucial role as a substrate in various enzymatic reactions, particularly in the biosynthesis of insect sex pheromones. Understanding the kinetics of enzymes that utilize this substrate is fundamental for developing targeted inhibitors or modulators for applications in pest management and drug discovery. These application notes provide a comprehensive overview of the methodologies required to study the enzyme kinetics of fatty acyl-CoA desaturases that utilize this compound.

Key Enzymes and Signaling Pathways

The primary enzymes known to interact with this compound and its precursors are fatty acyl-CoA desaturases. These enzymes are pivotal in introducing double bonds at specific positions within the fatty acyl chain, a critical step in generating the diverse chemical signals used by insects for communication.

One of the most well-studied systems involving such substrates is the pheromone biosynthesis pathway in the cabbage looper moth, Trichoplusia ni. In this organism, a ∆11-desaturase is responsible for converting saturated fatty acyl-CoA precursors into monounsaturated and diunsaturated products, which are then further processed to become active pheromone components. While specific kinetic data for this compound with a particular enzyme remains to be extensively published, the protocols outlined below are based on established methods for characterizing insect fatty acyl-CoA desaturases and can be adapted for this specific substrate.

Signaling Pathway in Insect Pheromone Biosynthesis

The biosynthesis of moth sex pheromones is a multi-step process occurring in the pheromone gland. It begins with common fatty acid precursors, which are modified by a series of desaturases and reductases to produce the final pheromone components. The desaturases, often exhibiting high substrate specificity and regioselectivity, are key to generating the correct chemical structure for biological activity.

Pheromone_Biosynthesis cluster_0 Fatty Acid Synthesis cluster_1 Desaturation & Elongation cluster_2 Pheromone Production Palmitoyl-CoA Palmitoyl-CoA Desaturase_1 Acyl-CoA Desaturase (e.g., Δ9) Palmitoyl-CoA->Desaturase_1 Hexadecenoyl-CoA (Z)-11-Hexadecenoyl-CoA Desaturase_1->Hexadecenoyl-CoA Elongase Elongase Desaturase_2 Acyl-CoA Desaturase (e.g., Δ11) Substrate This compound Desaturase_2->Substrate Hexadecenoyl-CoA->Desaturase_2 Reductase Fatty Acyl Reductase Substrate->Reductase Pheromone_Alcohol Pheromone Alcohol Reductase->Pheromone_Alcohol Acetylation Acetyltransferase Pheromone_Acetate Pheromone Acetate Acetylation->Pheromone_Acetate Pheromone_Alcohol->Acetylation

Figure 1. Simplified workflow of insect pheromone biosynthesis.

Experimental Protocols

The following protocols are designed for the expression, purification, and kinetic characterization of insect fatty acyl-CoA desaturases using this compound as a substrate.

Protocol 1: Heterologous Expression of Insect Desaturase in Saccharomyces cerevisiae

Objective: To produce functional insect desaturase enzyme for in vitro assays.

Materials:

  • Yeast expression vector (e.g., pYES2)

  • S. cerevisiae strain deficient in endogenous desaturase activity (e.g., ole1 mutant)

  • Yeast transformation kit

  • Selective growth media (with and without uracil, with galactose for induction)

  • (2E,7Z)-hexadecadienoic acid (for supplementation)

Procedure:

  • Clone the full-length cDNA of the target insect desaturase into the pYES2 expression vector.

  • Transform the expression construct into the ole1 mutant S. cerevisiae strain using a standard yeast transformation protocol.

  • Select for transformed yeast colonies on minimal medium lacking uracil.

  • Grow a starter culture of the transformed yeast in selective medium containing glucose at 30°C overnight.

  • Inoculate a larger culture in induction medium containing galactose to induce protein expression. Supplement the medium with (2E,7Z)-hexadecadienoic acid to be incorporated into the yeast lipids.

  • Incubate the culture for 48-72 hours at a lower temperature (e.g., 20-25°C) to enhance protein folding and stability.

  • Harvest the yeast cells by centrifugation.

Protocol 2: Preparation of Microsomal Fractions

Objective: To isolate the membrane fraction containing the expressed desaturase.

Materials:

  • Harvested yeast cells

  • Lysis buffer (e.g., 20 mM Tris-HCl pH 7.9, 1 mM EDTA, 5% Glycerol)

  • Glass beads (0.5 mm)

  • High-speed centrifuge

Procedure:

  • Resuspend the harvested yeast cells in ice-cold lysis buffer.

  • Disrupt the cells by vortexing with glass beads.

  • Centrifuge the lysate at a low speed (e.g., 500 x g) to remove cell debris.

  • Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) to pellet the microsomal membranes.[1]

  • Resuspend the microsomal pellet in a suitable buffer for storage or immediate use in enzyme assays.

Protocol 3: In Vitro Desaturase Activity Assay

Objective: To measure the kinetic parameters of the desaturase with this compound.

Materials:

  • Microsomal fraction containing the desaturase

  • Radiolabeled --INVALID-LINK---hexadecadienoyl-CoA (substrate)

  • Reaction buffer (e.g., 0.1 M potassium phosphate (B84403) pH 7.2, 0.33 M sucrose, 4000 U/ml catalase, protease inhibitor)[2]

  • NADH

  • Bovine Serum Albumin (BSA)

  • Reagents for lipid extraction (e.g., chloroform (B151607), methanol)

  • Thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) system

  • Scintillation counter

Procedure:

  • Set up reaction mixtures containing the reaction buffer, NADH, BSA, and varying concentrations of --INVALID-LINK---hexadecadienoyl-CoA.

  • Initiate the reaction by adding a known amount of the microsomal protein.

  • Incubate the reactions at the optimal temperature for the enzyme (e.g., 28°C) for a defined period, ensuring the reaction is in the linear range.[1]

  • Stop the reaction by adding a quenching solution (e.g., a mixture of chloroform and methanol).

  • Extract the total lipids from the reaction mixture.

  • Separate the substrate and the product using TLC or HPLC.

  • Quantify the amount of radioactivity in the substrate and product spots/peaks using a scintillation counter.

  • Calculate the initial reaction velocity for each substrate concentration.

  • Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

Enzyme_Kinetics_Workflow cluster_0 Enzyme Preparation cluster_1 Kinetic Assay cluster_2 Data Analysis Expression Heterologous Expression in Yeast Microsome_Prep Microsomal Fraction Preparation Expression->Microsome_Prep Assay_Setup Set up Reactions with Varying Substrate Conc. Microsome_Prep->Assay_Setup Incubation Incubate at Optimal Temperature Assay_Setup->Incubation Lipid_Extraction Stop Reaction & Extract Lipids Incubation->Lipid_Extraction Separation Separate Substrate/Product (TLC/HPLC) Lipid_Extraction->Separation Quantification Quantify Radioactivity Separation->Quantification Analysis Calculate Velocity & Determine Km, Vmax Quantification->Analysis

Figure 2. Experimental workflow for enzyme kinetic analysis.

Data Presentation

Quantitative data from enzyme kinetic experiments should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 1: Hypothetical Kinetic Parameters for an Insect ∆11-Desaturase with this compound

Enzyme SourceSubstrateKm (µM)Vmax (nmol/min/mg protein)kcat (s-1)kcat/Km (M-1s-1)
Trichoplusia ni ∆11-DesaturaseThis compound15.52.50.159.7 x 103
Spodoptera littoralis ∆11-DesaturaseThis compound22.11.80.115.0 x 103

Note: The values presented in this table are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Conclusion

The study of enzyme kinetics using this compound as a substrate is essential for understanding the biochemical pathways of insect pheromone production. The protocols and guidelines provided here offer a framework for researchers to express, purify, and characterize the kinetic properties of relevant enzymes. This knowledge can be instrumental in the development of novel and specific inhibitors for pest control and for advancing our understanding of fatty acid metabolism in drug development.

References

Application Notes and Protocols for Stable Isotope Labeling of (2E,7Z)-hexadecadienoyl-CoA in Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis (MFA) is a powerful technique for elucidating the dynamics of metabolic pathways within biological systems.[1][] The use of stable isotope-labeled compounds as tracers allows for the quantitative measurement of metabolite flow and turnover rates, providing critical insights into cellular metabolism in both healthy and diseased states.[][3] In the field of lipidomics, stable isotope labeling is invaluable for understanding the complex processes of fatty acid synthesis, elongation, desaturation, and degradation.[1][3]

(2E,7Z)-Hexadecadienoyl-CoA is an unsaturated fatty acyl-coenzyme A molecule that can serve as an intermediate in lipid metabolism. While specific pathways involving this molecule are not extensively characterized in publicly available literature, its structure suggests a role in the beta-oxidation of polyunsaturated fatty acids. This document provides detailed application notes and protocols for the use of stable isotope-labeled this compound in metabolic flux analysis, offering a valuable tool for researchers investigating fatty acid metabolism and related therapeutic areas.

Application Notes

The use of stable isotope-labeled this compound offers several key applications in metabolic research and drug development:

  • Elucidation of Fatty Acid Beta-Oxidation Pathways: By tracing the metabolism of labeled this compound, researchers can identify and quantify the flux through specific enzymes and pathways involved in the degradation of polyunsaturated fatty acids. This is particularly useful for studying less common or novel metabolic routes.

  • Identification of Enzyme Deficiencies: Inborn errors of metabolism related to fatty acid oxidation can be investigated by monitoring the accumulation of labeled this compound or the lack of its downstream metabolites. This can aid in the diagnosis and understanding of such disorders.

  • Drug Discovery and Development: The effect of candidate drugs on fatty acid metabolism can be assessed by measuring changes in the flux of labeled this compound. This is relevant for the development of therapies for metabolic diseases such as diabetes, obesity, and non-alcoholic fatty liver disease, as well as for evaluating off-target effects of other drugs.[]

  • Understanding Cellular Energy Homeostasis: As fatty acid oxidation is a major source of cellular energy, tracing the fate of labeled this compound can provide insights into how cells regulate their energy production under different physiological or pathological conditions.

Experimental Protocols

Protocol 1: Chemo-enzymatic Synthesis of [U-¹³C₁₆]-(2E,7Z)-hexadecadienoyl-CoA

This protocol describes a plausible method for the synthesis of uniformly ¹³C-labeled this compound, starting from commercially available ¹³C-labeled precursors.

Materials:

  • [U-¹³C₆]-Glucose

  • Suitable microorganism for producing fatty acids (e.g., Escherichia coli strain engineered for fatty acid overproduction)

  • Coenzyme A (CoA)

  • Acyl-CoA synthetase

  • ATP

  • Magnesium chloride (MgCl₂)

  • Triton X-100

  • Potassium phosphate (B84403) buffer

  • Solvents for extraction and chromatography (hexane, ethyl acetate, methanol, chloroform)

  • Solid-phase extraction (SPE) cartridges

  • High-performance liquid chromatography (HPLC) system

Methodology:

  • Biosynthesis of [U-¹³C₁₆]-(7Z)-Hexadecenoic Acid:

    • Culture the selected microorganism in a minimal medium containing [U-¹³C₆]-glucose as the sole carbon source.

    • Induce fatty acid production according to the specific strain's requirements.

    • Harvest the cells and extract the total lipids using a Bligh-Dyer method (chloroform:methanol:water).

    • Saponify the lipid extract to release free fatty acids.

    • Isolate and purify the [U-¹³C₁₆]-(7Z)-hexadecenoic acid precursor using preparative HPLC. The exact precursor may vary, and further enzymatic or chemical steps may be needed to achieve the desired double bond configuration. This step is a significant simplification and would require substantial process development.

  • Introduction of the 2E Double Bond:

    • This step would likely involve a chemical synthesis approach, potentially through an organometallic coupling reaction, to introduce the conjugated double bond at the 2-position. A detailed synthetic chemistry protocol is beyond the scope of this document but would be a critical step to develop.

  • Activation to Acyl-CoA:

    • The purified [U-¹³C₁₆]-(2E,7Z)-hexadecadienoic acid is then converted to its CoA thioester.

    • Prepare a reaction mixture containing:

      • 100 mM Potassium phosphate buffer (pH 7.5)

      • 10 mM ATP

      • 10 mM MgCl₂

      • 0.1% Triton X-100

      • 1 mM DTT

      • 0.5 mM [U-¹³C₁₆]-(2E,7Z)-hexadecadienoic acid

      • 1 mM Coenzyme A

      • Acyl-CoA synthetase (e.g., from Pseudomonas sp.)

    • Incubate the reaction at 37°C for 2-4 hours.

  • Purification of Labeled Acyl-CoA:

    • Purify the [U-¹³C₁₆]-(2E,7Z)-hexadecadienoyl-CoA using solid-phase extraction followed by preparative HPLC.

    • Lyophilize the purified product and store at -80°C.

Protocol 2: Metabolic Flux Analysis using [U-¹³C₁₆]-(2E,7Z)-hexadecadienoyl-CoA in Cultured Cells

This protocol outlines a general procedure for tracing the metabolism of the labeled acyl-CoA in a cell culture system.

Materials:

  • Cultured cells of interest (e.g., hepatocytes, myoblasts)

  • Cell culture medium and supplements

  • [U-¹³C₁₆]-(2E,7Z)-hexadecadienoyl-CoA

  • Bovine serum albumin (BSA), fatty acid-free

  • Internal standards for LC-MS/MS analysis (e.g., deuterated acyl-CoAs)

  • Methanol, chloroform (B151607), water for extraction

  • LC-MS/MS system

Methodology:

  • Cell Culture and Treatment:

    • Plate cells at a suitable density and allow them to adhere and grow to the desired confluency.

    • Prepare the labeling medium by complexing [U-¹³C₁₆]-(2E,7Z)-hexadecadienoyl-CoA with fatty acid-free BSA in the appropriate cell culture medium. A typical final concentration is 10-50 µM.

    • Remove the growth medium, wash the cells with PBS, and add the labeling medium.

    • Incubate the cells for a time course (e.g., 0, 15, 30, 60, 120 minutes).

  • Metabolite Extraction:

    • At each time point, rapidly wash the cells with ice-cold PBS and quench metabolism by adding ice-cold 80% methanol.

    • Scrape the cells and collect the cell lysate.

    • Add internal standards.

    • Perform a liquid-liquid extraction using chloroform and water to separate the polar and nonpolar metabolites.

    • Collect the aqueous phase containing acyl-CoAs and other polar metabolites.

  • LC-MS/MS Analysis:

    • Analyze the extracted metabolites using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • Use a suitable chromatography method (e.g., reversed-phase ion-pairing chromatography) to separate the acyl-CoA species.

    • Employ a mass spectrometer in multiple reaction monitoring (MRM) mode to detect and quantify the different isotopologues of the precursor and its downstream metabolites.

  • Data Analysis:

    • Calculate the isotopic enrichment of each metabolite by determining the relative abundance of the labeled and unlabeled forms.

    • Use metabolic modeling software to calculate the metabolic fluxes through the pathways of interest.

Data Presentation

The quantitative data from the flux analysis experiments should be summarized in a clear and structured format to facilitate comparison and interpretation.

MetaboliteTime (min)Isotopic Enrichment (%)M+0 Abundance (arbitrary units)M+16 Abundance (arbitrary units)
This compound099.01009900
1585.214808650
3068.931106890
6045.154904510
(2E)-Dodecenoyl-CoA00.05000
1512.555078
3028.3620245
6040.1700468
Acetyl-CoA01.1 (natural abundance)10000110
155.89420580
3012.487601240
6022.777302270

Visualizations

cluster_synthesis Protocol 1: Synthesis Workflow C13_Glucose [U-13C6]-Glucose Microorganism Engineered Microorganism C13_Glucose->Microorganism C13_FA [U-13C16]-(7Z)-Hexadecenoic Acid Precursor Microorganism->C13_FA Chemical_Step Chemical Synthesis C13_FA->Chemical_Step Labeled_FA [U-13C16]-(2E,7Z)- Hexadecadienoic Acid Chemical_Step->Labeled_FA CoA_Activation Acyl-CoA Synthetase + CoA, ATP Labeled_FA->CoA_Activation Final_Product [U-13C16]-(2E,7Z)- Hexadecadienoyl-CoA CoA_Activation->Final_Product

Caption: Workflow for the synthesis of labeled this compound.

cluster_pathway Proposed Metabolic Pathway PUFA_CoA Polyunsaturated C16 Acyl-CoA (e.g., Linoleoyl-CoA isomer) Enoyl_CoA_Isomerase Enoyl-CoA Isomerase PUFA_CoA->Enoyl_CoA_Isomerase Target_Molecule [13C16]-(2E,7Z)-Hexadecadienoyl-CoA Enoyl_CoA_Isomerase->Target_Molecule Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase Target_Molecule->Acyl_CoA_Dehydrogenase Dienoyl_CoA Dienoyl-CoA Intermediate Acyl_CoA_Dehydrogenase->Dienoyl_CoA Dienoyl_CoA_Reductase 2,4-Dienoyl-CoA Reductase Dienoyl_CoA->Dienoyl_CoA_Reductase Downstream_Beta_Ox Further Beta-Oxidation Cycles Dienoyl_CoA_Reductase->Downstream_Beta_Ox Acetyl_CoA [13C2]-Acetyl-CoA Downstream_Beta_Ox->Acetyl_CoA

Caption: Plausible beta-oxidation pathway for this compound.

cluster_workflow Protocol 2: Experimental Workflow Cell_Culture Cell Culture Tracer_Admin Administer Labeled This compound Cell_Culture->Tracer_Admin Time_Course Time Course Incubation Tracer_Admin->Time_Course Quench_Extract Quench Metabolism & Extract Metabolites Time_Course->Quench_Extract LCMS_Analysis LC-MS/MS Analysis Quench_Extract->LCMS_Analysis Data_Analysis Data Analysis & Flux Calculation LCMS_Analysis->Data_Analysis

References

Application Note & Protocol: A Guide to the Handling and Storage of Unsaturated Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Unsaturated acyl-Coenzyme A (acyl-CoA) thioesters are critical intermediates in a multitude of metabolic pathways, including fatty acid β-oxidation, lipid synthesis, and cellular signaling.[1] Their double bonds, however, make them highly susceptible to degradation through oxidation and hydrolysis, posing significant challenges for their accurate analysis and use in experimental settings.[2] Polyunsaturated fatty acyl (PUFA) chains are particularly vulnerable to these degradation processes.[2] Proper handling and storage procedures are therefore paramount to maintain their structural integrity and ensure the reliability of experimental results. This document provides detailed guidelines and protocols for the optimal handling and storage of unsaturated acyl-CoAs.

Key Factors Affecting Stability

The stability of unsaturated acyl-CoAs is primarily compromised by two chemical processes: oxidation and hydrolysis. Understanding these degradation pathways is essential for developing effective preservation strategies.

  • Oxidation: The double bonds in the acyl chain are prone to attack by reactive oxygen species. This process, which can be initiated by exposure to atmospheric oxygen, light, or trace metal ions, leads to the formation of various oxidized products, including hydroperoxides.[2][3] This not only reduces the quantity of the target analyte but can also create compounds that interfere with biological assays.[2]

  • Hydrolysis: The thioester bond linking the fatty acid to Coenzyme A is susceptible to both enzymatic and chemical hydrolysis.[2] This cleavage results in the release of a free fatty acid and Coenzyme A (CoASH). Thioesterases present in biological samples are potent catalysts of this reaction, but it can also occur spontaneously, particularly under non-optimal pH conditions.[4]

cluster_0 Degradation Pathways cluster_1 Causes UAC Unsaturated Acyl-CoA OX Oxidized Products (e.g., hydroperoxides) UAC->OX HY Free Fatty Acid + CoASH UAC->HY OXY Oxygen, Light, Metal Ions OXY->UAC Oxidation HYD Thioesterases, Non-optimal pH HYD->UAC Hydrolysis

Caption: Primary degradation pathways for unsaturated acyl-CoAs.

Recommended Storage Conditions

To minimize degradation, stringent storage conditions are necessary. The optimal strategy depends on the intended duration of storage and the physical form of the compound.

Table 1: Storage Condition Recommendations for Unsaturated Acyl-CoAs

Storage Type Temperature Form Solvent/Buffer Atmosphere Maximum Recommended Duration
Short-Term 4°C Aqueous Solution pH-stable buffer (e.g., pH 4-6) N/A Minimize duration; hours to a few days[5]
Long-Term -20°C Aqueous Aliquots pH-stable buffer; consider cryoprotectant N/A Up to 6 months[6]

| Optimal Long-Term | ≤ -70°C | Dried Aliquots or Aqueous Solution | Organic solvent (for drying) or pH-stable buffer | Inert Gas (Argon/Nitrogen) for dried form | > 6 months; preferable for all long-term storage[5] |

Key Recommendations:

  • Temperature: For long-term storage, temperatures of -70°C or lower are strongly preferred over -20°C to slow degradation processes.[5] Even at -80°C, slow changes can occur over extended periods.[2]

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is crucial to aliquot stock solutions into single-use volumes before freezing.[7]

  • Inert Atmosphere: For the highest stability, especially for highly unsaturated acyl-CoAs, it is recommended to overlay solutions with an inert gas like argon or nitrogen before sealing and freezing. An alternative is to dissolve the material in a suitable organic solvent, aliquot, dry down under a stream of inert gas, and store the resulting film or powder at ≤ -70°C.[8]

General Handling Protocols & Workflow

Proper handling from the moment of receipt is critical to preserving the integrity of unsaturated acyl-CoAs.

Protocol for Preparing Stock Solutions and Aliquots:

  • Receiving: Upon receipt, immediately store the compound at the recommended temperature (typically ≤ -20°C) until ready for use.

  • Weighing: If starting from a solid, allow the container to equilibrate to room temperature in a desiccator before opening to prevent condensation. Weigh the required amount quickly in a controlled-humidity environment if possible.

  • Solubilization: For stock solutions, a mixture of water and an organic co-solvent like dimethyl sulfoxide (B87167) (DMSO) may be used.[8] However, due to long-term stability concerns, many researchers prefer to prepare fresh aqueous solutions before each experiment.[8] If preparing a stock, dissolve the solid in a minimal amount of the chosen solvent.

  • Aliquoting: Immediately divide the stock solution into single-use volumes in appropriate vials (e.g., amber glass or polypropylene).

  • Drying (Optional but Recommended): For optimal stability, evaporate the solvent from the aliquots under a gentle stream of nitrogen or argon gas.

  • Storage: Tightly cap the vials and store them at ≤ -70°C, protected from light.[5]

  • Reconstitution: When needed, remove a single aliquot, allow it to warm to the experimental temperature, and reconstitute in the appropriate assay buffer. Use immediately.

A Receive Compound (Solid) Store at ≤ -20°C B Equilibrate to RT in Desiccator A->B C Weigh Quickly B->C D Prepare Stock Solution (e.g., Aqueous Buffer, DMSO/Water) C->D E Aliquot into Single-Use Vials D->E F Dry Down Under Inert Gas (Optional, Recommended) E->F Optimal Stability G Store at ≤ -70°C Protected from Light E->G Standard Storage F->G H Reconstitute Single Aliquot in Assay Buffer G->H I Use Immediately in Experiment H->I

Caption: Recommended workflow for preparing and storing aliquots.

Protocol: Quality Assessment by HPLC-UV

Regularly assessing the purity and concentration of unsaturated acyl-CoA stocks is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for this purpose. The following protocol is adapted from established methods for tissue extraction and analysis.[9]

Principle: Acyl-CoAs are extracted from a sample, purified using solid-phase extraction, and then separated by reverse-phase HPLC. The Coenzyme A moiety contains an adenine (B156593) group that strongly absorbs UV light at approximately 260 nm, allowing for sensitive detection and quantification.[9]

Materials and Reagents:

  • Homogenization Buffer: 100 mM KH₂PO₄, pH 4.9

  • Extraction Solvents: 2-Propanol, Acetonitrile (B52724) (ACN)

  • Solid-Phase Extraction: Oligonucleotide purification column

  • HPLC Mobile Phase A: 75 mM KH₂PO₄, pH 4.9

  • HPLC Mobile Phase B: Acetonitrile (ACN) with 600 mM glacial acetic acid

  • HPLC Column: C18 reverse-phase column (e.g., Spherisorb ODS II, 5 µm)

  • Standards: High-purity standards of the unsaturated acyl-CoAs of interest.

Procedure:

  • Sample Preparation (for biological samples): Homogenize tissue (~100 mg) in ice-cold Homogenization Buffer.[9] Add 2-propanol and re-homogenize.

  • Extraction: Add acetonitrile to the homogenate to precipitate proteins and extract the acyl-CoAs.[9] Centrifuge to pellet the precipitate and collect the supernatant.

  • Solid-Phase Purification: Load the supernatant onto a pre-conditioned oligonucleotide purification column. Wash the column and then elute the acyl-CoAs with 2-propanol.[9]

  • Concentration: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute in a small, known volume of Mobile Phase A.

  • HPLC Analysis:

    • Inject the prepared sample onto the C18 column.

    • Elute using a binary gradient system (e.g., starting with a low percentage of solvent B, increasing over time to elute the more hydrophobic long-chain acyl-CoAs).[9]

    • Set the UV detector to monitor the eluent at 260 nm.[9]

  • Quantification: Compare the peak area of the analyte to a standard curve generated from injections of known concentrations of pure standards.

cluster_prep Sample Preparation & Extraction cluster_analysis HPLC Analysis A Biological Sample or Reconstituted Stock B Homogenize/Mix in Acidic Buffer (pH 4.9) A->B C Extract with Acetonitrile B->C D Solid-Phase Purification (OPC Column) C->D E Concentrate & Reconstitute D->E F Inject Sample E->F G Separation on C18 Column (Gradient Elution) F->G H UV Detection at 260 nm G->H I Quantify Against Standard Curve H->I

Caption: Workflow for acyl-CoA extraction and HPLC analysis.

Summary of Factors Affecting Stability

To ensure data integrity, researchers must actively mitigate factors that promote degradation.

Table 2: Key Factors and Mitigation Strategies for Unsaturated Acyl-CoA Stability

Factor Effect on Stability Mitigation Strategy
Temperature Higher temperatures accelerate both oxidation and hydrolysis.[3][10] Store at ≤ -70°C. Keep on ice during handling.[5][6]
Oxygen Primary driver of oxidative degradation of double bonds.[2] Store under an inert atmosphere (argon/nitrogen). Use degassed buffers.
Light Can catalyze the formation of free radicals, initiating oxidation.[5] Use amber vials or protect samples from light.[5]
pH Thioester bond is least stable at alkaline pH. Acidic pH can improve stability. Use slightly acidic buffers (pH 4-6) for storage and analysis.[9]
Freeze-Thaw Cycles Repeated cycles can damage the molecule and introduce oxygen into the solution. Prepare single-use aliquots to avoid thawing the main stock.[7]

| Enzymatic Contamination | Thioesterases in biological samples rapidly hydrolyze the thioester bond.[4] | Use purified reagents; process biological samples quickly at low temperatures. |

References

Applikationsbeschreibung und Protokolle zur Derivatisierung von (2E,7Z)-Hexadecadienoyl-CoA für eine verbesserte Detektion

Author: BenchChem Technical Support Team. Date: December 2025

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Einleitung

(2E,7Z)-Hexadecadienoyl-CoA ist ein wichtiges Zwischenprodukt im Metabolismus von Fettsäuren. Die genaue und empfindliche Quantifizierung dieser Verbindung ist entscheidend für das Verständnis verschiedener physiologischer und pathologischer Prozesse. Die direkte Analyse von langkettigen Acyl-CoA-Estern wie this compound mittels Flüssigchromatographie-Massenspektrometrie (LC-MS) stellt jedoch aufgrund ihrer amphoteren Natur und der damit verbundenen schlechten chromatographischen Peakform eine Herausforderung dar.[1] Eine chemische Derivatisierung kann die Nachweisempfindlichkeit und die chromatographischen Eigenschaften erheblich verbessern.[2][3]

Diese Applikationsbeschreibung beschreibt eine detaillierte Methode zur Derivatisierung von this compound durch Phosphatmethylierung, um eine robustere und empfindlichere Quantifizierung mittels LC-MS/MS zu ermöglichen. Die Methylierung der Phosphatgruppen reduziert die Polarität des Moleküls und minimiert unerwünschte Wechselwirkungen mit metallischen Oberflächen im Analysesystem, was zu verbesserten Peakformen und einer erhöhten Nachweisempfindlichkeit führt.[1]

Experimenteller Arbeitsablauf

experimental_workflow cluster_extraction Probenvorbereitung cluster_derivatization Derivatisierung cluster_analysis Analyse start Biologische Probe (z.B. Zelllysat, Gewebehomogenat) extraction Extraktion von Acyl-CoAs mittels SPE (Mixed-Mode) start->extraction derivatization Phosphatmethylierung des this compound extraction->derivatization Extrakt lcms LC-MS/MS-Analyse derivatization->lcms Derivatisiertes Analyt reagents Zugabe von Trimethylsilyldiazomethan reagents->derivatization data Datenerfassung und Quantifizierung lcms->data

Abbildung 1: Schematischer Arbeitsablauf für die Derivatisierung und Analyse.

Detailliertes experimentelles Protokoll: Phosphatmethylierung von this compound

Dieses Protokoll beschreibt die Extraktion und anschließende Derivatisierung von this compound aus biologischen Proben für die LC-MS/MS-Analyse.

Benötigte Reagenzien und Materialien:

  • Biologische Probe (z. B. 10-20 mg Gewebe oder 1x10^6 Zellen)

  • Interne Standards (z. B. ¹³C-markierte Acyl-CoA-Extrakte aus Hefezellen)[1]

  • Extraktionspuffer: Isopropanol, 50 mM KH₂PO₄ (pH 7.2)

  • Festphasenextraktionskartuschen (SPE): Mixed-Mode (z. B. Oasis MAX)

  • Elutionslösung: 5% NH₄OH in Methanol/Wasser (80/20, v/v)

  • Derivatisierungsreagenz: 2 M Trimethylsilyldiazomethan (TMSD) in Hexan

  • Lösungsmittel: Methanol, Acetonitril, Wasser (LC-MS-Qualität)

Protokoll zur Probenvorbereitung und Extraktion:

  • Die biologische Probe wird in 1 ml eiskaltem Extraktionspuffer homogenisiert.

  • Ein interner Standard wird zur genauen Quantifizierung hinzugefügt.[1]

  • Die Probe wird 5 Minuten bei 16.000 x g und 4 °C zentrifugiert.

  • Der Überstand wird auf eine voräquilibrierte Mixed-Mode-SPE-Kartusche geladen.

  • Die Kartusche wird mit 1 ml 5% NH₄OH in Wasser und anschließend mit 1 ml Methanol gewaschen.

  • Die Acyl-CoAs werden mit 1 ml Elutionslösung eluiert.

  • Das Eluat wird unter einem Stickstoffstrom zur Trockne eingedampft.

Protokoll zur Derivatisierung (Phosphatmethylierung):

  • Der getrocknete Extrakt wird in 50 µl Methanol rekonstituiert.

  • Es werden 10 µl 2 M TMSD in Hexan zugegeben.

  • Die Reaktion wird für 30 Minuten bei Raumtemperatur inkubiert.

  • Die Reaktion wird durch Zugabe von 2 µl Essigsäure gestoppt.

  • Die Lösung wird erneut zur Trockne eingedampft und für die LC-MS/MS-Analyse in 100 µl Methanol/Wasser (50/50, v/v) rekonstituiert.

LC-MS/MS-Analysebedingungen:

  • Säule: C18-Umkehrphasensäule (z. B. 2.1 mm x 100 mm, 1.8 µm)

  • Mobile Phase A: Wasser mit 0.1% Ameisensäure

  • Mobile Phase B: Acetonitril/Isopropanol (70/30, v/v) mit 0.1% Ameisensäure

  • Flussrate: 0.3 ml/min

  • Injektionsvolumen: 5 µl

  • MS-Detektion: Triple-Quadrupol-Massenspektrometer im positiven Elektrospray-Ionisierungsmodus (ESI+).

  • MRM-Übergänge: Spezifische Übergänge für methyliertes this compound und interne Standards werden überwacht.

Quantitative Daten

Die Derivatisierung mittels Phosphatmethylierung führt zu einer signifikanten Verbesserung der analytischen Kennzahlen im Vergleich zur Analyse des nativen Moleküls.

Analytischer ParameterNative VerbindungDerivatisierte VerbindungVerbesserung
Nachweisgrenze (LOD) ~ 500 fmol< 10 fmol> 50-fach
Quantifizierungsgrenze (LOQ) ~ 1.5 pmol< 30 fmol> 50-fach
Signal-Rausch-Verhältnis (S/N) bei 1 pmol 15:1> 800:1> 50-fach
Chromatographische Peakform Tailing, asymmetrischScharf, symmetrischDeutlich verbessert

Die in der Tabelle dargestellten Daten sind repräsentative Werte, die auf den in der Literatur beschriebenen Verbesserungen für ähnliche Verbindungen basieren, um die Wirksamkeit der Methode zu veranschaulichen.[1][3]

Metabolischer Kontext von this compound

This compound ist ein spezifisches Zwischenprodukt, das bei der β-Oxidation von mehrfach ungesättigten Fettsäuren entsteht. Das Verständnis seiner Konzentration kann Aufschluss über den Fluss durch diesen wichtigen Stoffwechselweg geben.

metabolic_pathway PUFA Mehrfach ungesättigte Fettsäure (z.B. Linolsäure) AcylCoA_Synth Acyl-CoA-Synthetase PUFA->AcylCoA_Synth PUFA_CoA PUFA-CoA AcylCoA_Synth->PUFA_CoA BetaOx β-Oxidationszyklen PUFA_CoA->BetaOx Target This compound BetaOx->Target AcetylCoA Acetyl-CoA BetaOx->AcetylCoA liefert EnoylCoA_Isom Enoyl-CoA-Isomerase Target->EnoylCoA_Isom Next_Intermediate Nächstes β-Oxidations- Zwischenprodukt EnoylCoA_Isom->Next_Intermediate Next_Intermediate->BetaOx weitere Zyklen

Abbildung 2: Vereinfachter Stoffwechselweg der β-Oxidation von PUFAs.

Zusammenfassung und Schlussfolgerung

Die hier vorgestellte Methode der Phosphatmethylierung stellt eine robuste und hochempfindliche Strategie für die Quantifizierung von this compound in komplexen biologischen Matrizes dar. Durch die Derivatisierung werden die chromatographischen Eigenschaften und die Ionisierungseffizienz des Analyten erheblich verbessert, was zu niedrigeren Nachweisgrenzen und einer genaueren Quantifizierung führt.[1] Dieses Protokoll bietet Forschern und Wissenschaftlern ein wertvolles Werkzeug, um die Rolle dieses spezifischen Acyl-CoA-Esters in Gesundheit und Krankheit detailliert zu untersuchen. Die Anwendung dieser Methode kann zu neuen Erkenntnissen in der Stoffwechselforschung und der Entwicklung neuer therapeutischer Ansätze beitragen.

References

Cell Culture Models for Elucidating (2E,7Z)-Hexadecadienoyl-CoA Metabolism: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2E,7Z)-Hexadecadienoyl-CoA is a specific isomer of a long-chain fatty acyl-CoA whose metabolic fate and signaling roles are not well-characterized. Establishing robust in vitro models is crucial for understanding its synthesis, degradation, and potential impact on cellular processes. This document provides a comprehensive guide for utilizing cell culture systems to study this compound metabolism. As specific data for this molecule is limited, the following application notes and protocols are based on established methodologies for studying the metabolism of other long-chain polyunsaturated fatty acids. These can be adapted to design and implement targeted studies for this compound.

Introduction

Long-chain fatty acyl-CoAs are central molecules in lipid metabolism, serving as substrates for beta-oxidation, complex lipid synthesis, and as signaling molecules. The specific biological activities of these molecules are often determined by their chain length and the position and configuration of double bonds. To investigate the metabolism of this compound, a suitable cell culture model is required. The choice of cell line is critical and should be guided by the research question. For instance, hepatocyte-derived cell lines like HepG2 are excellent models for studying fatty acid oxidation and lipoprotein metabolism, while adipocyte cell lines such as 3T3-L1 are suitable for investigating lipid storage.

Data Presentation: A Template for Quantitative Analysis

Due to the absence of published quantitative data for this compound metabolism, the following table is presented as a template for organizing and presenting experimental findings. Researchers can adapt this structure to report concentrations of the target analyte and related metabolites in different cell lines under various experimental conditions.

Cell LineTreatmentThis compound (pmol/mg protein)Downstream Metabolite 1 (pmol/mg protein)Downstream Metabolite 2 (pmol/mg protein)Upstream Precursor (pmol/mg protein)
HepG2 Control (vehicle)[Insert Data][Insert Data][Insert Data][Insert Data]
(2E,7Z)-Hexadecadienoic Acid (X µM)[Insert Data][Insert Data][Insert Data][Insert Data]
Putative Inhibitor A + (2E,7Z)-Hexadecadienoic Acid[Insert Data][Insert Data][Insert Data][Insert Data]
3T3-L1 Control (vehicle)[Insert Data][Insert Data][Insert Data][Insert Data]
(2E,7Z)-Hexadecadienoic Acid (X µM)[Insert Data][Insert Data][Insert Data][Insert Data]
Differentiation Cocktail[Insert Data][Insert Data][Insert Data][Insert Data]

Experimental Protocols

Protocol 1: Cell Culture and Treatment with (2E,7Z)-Hexadecadienoic Acid

This protocol describes the general procedure for culturing a relevant cell line and treating it with the fatty acid precursor to study the formation of this compound.

Materials:

  • Selected cell line (e.g., HepG2, 3T3-L1)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • (2E,7Z)-Hexadecadienoic acid

  • Bovine serum albumin (BSA), fatty acid-free

  • Ethanol

  • Sterile, tissue culture-treated plates or flasks

Procedure:

  • Cell Seeding: Plate cells at a desired density in tissue culture plates or flasks and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Preparation of Fatty Acid-BSA Complex: a. Prepare a stock solution of (2E,7Z)-hexadecadienoic acid in ethanol. b. Prepare a solution of fatty acid-free BSA in serum-free medium. c. Slowly add the fatty acid stock solution to the BSA solution while gently vortexing to create a fatty acid-BSA complex. The molar ratio of fatty acid to BSA is critical and should be optimized (e.g., 3:1 to 6:1). d. Incubate the complex at 37°C for 30 minutes to allow for complete conjugation.

  • Cell Treatment: a. Aspirate the growth medium from the cells and wash once with sterile PBS. b. Add the prepared fatty acid-BSA complex diluted in serum-free or low-serum medium to the cells. c. A control group treated with BSA-containing medium without the fatty acid should be included. d. Incubate the cells for the desired time period (e.g., 4, 8, 12, 24 hours).

Protocol 2: Extraction of Acyl-CoAs from Cultured Cells

This protocol outlines the steps for extracting acyl-CoAs from cultured cells for subsequent analysis.

Materials:

  • Treated cells from Protocol 1

  • Ice-cold PBS

  • Ice-cold extraction solvent (e.g., 2:1:0.8 methanol:chloroform:water with internal standards)

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge capable of 4°C operation

Procedure:

  • Cell Harvesting: a. Place the culture plate on ice. b. Aspirate the treatment medium and wash the cells twice with ice-cold PBS. c. Add a small volume of ice-cold extraction solvent to the plate. d. Scrape the cells into the extraction solvent using a cell scraper.

  • Extraction: a. Transfer the cell lysate to a pre-chilled microcentrifuge tube. b. Vortex vigorously for 1 minute. c. Incubate on ice for 10 minutes. d. Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: a. Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube. b. The extract is now ready for analysis by LC-MS/MS or can be stored at -80°C.

Protocol 3: Analysis of this compound by LC-MS/MS

This protocol provides a general framework for the quantification of this compound using liquid chromatography-tandem mass spectrometry.

Materials:

  • Acyl-CoA extract from Protocol 2

  • LC-MS/MS system

  • C18 reversed-phase column

  • Mobile phase A (e.g., water with 0.1% formic acid)

  • Mobile phase B (e.g., acetonitrile (B52724) with 0.1% formic acid)

  • This compound standard for optimization

Procedure:

  • LC Separation: a. Inject the acyl-CoA extract onto the C18 column. b. Elute the analytes using a gradient of mobile phases A and B. The gradient should be optimized to achieve good separation of this compound from other acyl-CoAs.

  • MS/MS Detection: a. Operate the mass spectrometer in positive ion mode. b. Use multiple reaction monitoring (MRM) to detect and quantify the target analyte. The precursor ion will be the [M+H]+ of this compound, and the product ions will be specific fragments generated by collision-induced dissociation. These transitions need to be determined by infusing a pure standard.

  • Quantification: a. Generate a standard curve using known concentrations of the this compound standard. b. Quantify the amount of this compound in the samples by comparing their peak areas to the standard curve. c. Normalize the results to the total protein content of the cell lysate.

Visualizations

Hypothetical Metabolic Pathway of this compound

Precursor (2E,7Z)-Hexadecadienoic Acid AcylCoA This compound Precursor->AcylCoA ACSL BetaOx Beta-Oxidation AcylCoA->BetaOx CPT1/2, Acyl-CoA Dehydrogenases Elongation Elongation AcylCoA->Elongation Elongases Desaturation Desaturation AcylCoA->Desaturation Desaturases ComplexLipid Complex Lipid Synthesis (e.g., Phospholipids, Triglycerides) AcylCoA->ComplexLipid Signaling Signaling Events AcylCoA->Signaling

Caption: Hypothetical metabolic fates of this compound in a cell.

Experimental Workflow for Studying this compound Metabolism

Start Start: Select Cell Line Culture Cell Culture & Seeding Start->Culture Treatment Treatment with (2E,7Z)-Hexadecadienoic Acid-BSA Complex Culture->Treatment Harvest Cell Harvesting & Washing Treatment->Harvest Extraction Acyl-CoA Extraction Harvest->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Data Data Processing & Quantification Analysis->Data Interpretation Biological Interpretation Data->Interpretation

Caption: A standard experimental workflow for analyzing this compound.

Conclusion

The study of this compound metabolism is an emerging area of research. The application notes and protocols provided here offer a robust framework for researchers to begin investigating the cellular roles of this specific fatty acyl-CoA. While the lack of specific data necessitates a generalized approach, these methodologies, combined with careful experimental design and optimization, will enable the scientific community to unravel the metabolic pathways and biological significance of this compound.

Application Notes and Protocols for In Vivo Studies of Labeled (2E,7Z)-Hexadecadienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2E,7Z)-Hexadecadienoyl-CoA is a di-unsaturated fatty acyl-CoA intermediate. While specific in vivo applications of this molecule are not extensively documented in current literature, its structure suggests a role in the catabolism of dietary or endogenously synthesized 16-carbon di-unsaturated fatty acids through the β-oxidation pathway. The presence of double bonds at even and odd-numbered carbon positions necessitates the involvement of auxiliary enzymes in the β-oxidation spiral, making labeled this compound a potentially valuable probe for investigating the activity and regulation of these enzymatic steps in vivo.

This document provides detailed, albeit hypothesized, application notes and protocols for the use of isotopically labeled this compound to trace its metabolic fate and to assess the efficiency of unsaturated fatty acid oxidation pathways in various physiological and pathological states.

Application Notes

Application 1: Probing the Efficacy of the β-Oxidation Auxiliary Enzymes

Labeled this compound can be employed to investigate the in vivo activity of key enzymes involved in the oxidation of polyunsaturated fatty acids, specifically Δ³,Δ²-enoyl-CoA isomerase and 2,4-dienoyl-CoA reductase. Deficiencies in these enzymes can lead to metabolic disorders. By administering a labeled form of this compound and tracing the appearance of labeled downstream metabolites, researchers can assess the flux through these pathways.

Application 2: Investigating Altered Fatty Acid Metabolism in Disease Models

In metabolic diseases such as non-alcoholic fatty liver disease (NAFLD), diabetes, and certain cancers, fatty acid metabolism is often dysregulated. Labeled this compound can be used as a metabolic tracer in animal models of these diseases to quantify the extent of altered unsaturated fatty acid oxidation. This can provide insights into disease mechanisms and serve as a biomarker for therapeutic efficacy.

Application 3: Elucidating the Substrate Specificity of Acyl-CoA Dehydrogenases

The initial step of each β-oxidation cycle is catalyzed by an acyl-CoA dehydrogenase (ACAD). The substrate specificity of different ACAD isoforms for unsaturated acyl-CoAs is not fully understood. In vivo studies using labeled this compound can help determine which ACADs are involved in its metabolism by analyzing the accumulation of labeled intermediates in models with genetic modifications of specific ACADs.

Hypothetical Experimental Data

The following tables represent hypothetical data that could be generated from an in vivo study in a mouse model, comparing a control group with a group treated with a hypothetical peroxisome proliferator-activated receptor alpha (PPARα) agonist, which is known to upregulate fatty acid oxidation enzymes.

Table 1: Pharmacokinetic Parameters of Labeled this compound in Plasma

ParameterControl GroupPPARα Agonist-Treated Group
Cmax (µM) 15.2 ± 2.112.8 ± 1.9
Tmax (min) 1010
AUC (µMmin) 1850 ± 2501550 ± 210
Clearance (mL/min) 0.54 ± 0.070.65 ± 0.08
* p < 0.05 compared to Control Group

Table 2: Relative Abundance of Labeled Metabolites in Liver Tissue 60 minutes Post-Injection

Labeled MetaboliteControl Group (Relative Abundance)PPARα Agonist-Treated Group (Relative Abundance)
[¹³C₁₆]-(2E,7Z)-Hexadecadienoyl-CoA 1.000.75 ± 0.11
[¹³C₁₄]-Tetradecenoyl-CoA 0.45 ± 0.060.68 ± 0.09
[¹³C₁₂]-Dodecenoyl-CoA 0.21 ± 0.040.42 ± 0.07
[¹³C₂]-Acetyl-CoA 2.5 ± 0.44.8 ± 0.7
¹³CO₂ in exhaled air (cumulative) 3.2 ± 0.56.1 ± 0.9
p < 0.05 compared to Control Group

Experimental Protocols

Protocol 1: Synthesis of Isotopically Labeled (2E,7Z)-Hexadecadienoic Acid

This protocol is a generalized approach for the chemical synthesis of a ¹³C-labeled fatty acid.

  • Starting Material: Commercially available, appropriately ¹³C-labeled precursors (e.g., [¹³C]-labeled acetylenic compounds and alkyl halides).

  • Step 1: Carbon Chain Assembly: Utilize coupling reactions, such as Sonogashira or Negishi coupling, to assemble the 16-carbon backbone with the desired positions of unsaturation precursors (alkynes).

  • Step 2: Stereoselective Reduction: Employ stereoselective reduction methods to convert the alkyne functionalities to the required cis (Z) and trans (E) double bonds. For the Z-double bond, a Lindlar catalyst is typically used for the hydrogenation of an alkyne. For the E-double bond, a reduction of an alkyne with a dissolving metal like sodium in liquid ammonia (B1221849) can be used.

  • Step 3: Carboxylation: Introduce the carboxylic acid group at the C1 position. This can be achieved through various methods, including Grignard reaction with ¹³CO₂.

  • Step 4: Purification: Purify the final labeled fatty acid using high-performance liquid chromatography (HPLC).

  • Step 5: Conversion to Acyl-CoA: The labeled fatty acid is then enzymatically converted to its CoA thioester using acyl-CoA synthetase.

Protocol 2: In Vivo Metabolic Tracing in a Mouse Model
  • Animal Model: C57BL/6 mice, 8-10 weeks old.

  • Acclimatization: House animals in a controlled environment for at least one week prior to the experiment.

  • Preparation of Labeled this compound Solution: Prepare a sterile solution of the labeled compound, complexed to bovine serum albumin (BSA) to ensure solubility and bioavailability.

  • Administration: Administer the labeled this compound via tail vein injection at a dose of 10 mg/kg body weight.

  • Sample Collection:

    • Blood: Collect blood samples via the saphenous vein at 0, 5, 10, 30, 60, and 120 minutes post-injection. Process to obtain plasma.

    • Tissues: At the final time point, euthanize the animals and collect tissues of interest (e.g., liver, heart, skeletal muscle). Immediately freeze tissues in liquid nitrogen.

    • Exhaled Air: If using ¹³C labels, collect exhaled air at regular intervals to measure the rate of ¹³CO₂ production, which reflects the rate of fatty acid oxidation.

  • Metabolite Extraction:

    • Plasma: Perform a protein precipitation and liquid-liquid extraction to isolate acyl-CoAs and other metabolites.

    • Tissues: Homogenize frozen tissues in a suitable extraction buffer and perform a similar extraction procedure.

  • Analysis:

    • LC-MS/MS: Analyze the extracted metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled this compound and its downstream labeled metabolites.

    • Isotope Ratio Mass Spectrometry: Analyze the collected breath samples to determine the enrichment of ¹³CO₂.

Visualizations

Beta_Oxidation_Pathway cluster_0 Mitochondrial Matrix Hexadecadienoyl_CoA This compound (C16:2) Intermediates β-Oxidation Cycles (2 cycles) Hexadecadienoyl_CoA->Intermediates Acyl-CoA Dehydrogenase Dodecenoyl_CoA (3Z)-Dodecenoyl-CoA (C12:1) Intermediates->Dodecenoyl_CoA Isomerase Δ³,Δ²-Enoyl-CoA Isomerase Dodecenoyl_CoA->Isomerase Dodecenoyl_CoA_2 (2E)-Dodecenoyl-CoA (C12:1) Isomerase->Dodecenoyl_CoA_2 Final_Cycles β-Oxidation Cycles (5 cycles) Dodecenoyl_CoA_2->Final_Cycles Acyl-CoA Dehydrogenase Acetyl_CoA 8 x Acetyl-CoA Final_Cycles->Acetyl_CoA

Caption: Hypothesized β-oxidation pathway of this compound.

Experimental_Workflow cluster_workflow In Vivo Metabolic Tracing Workflow Synthesis Synthesis of Labeled This compound Administration Administration to Animal Model Synthesis->Administration Sample_Collection Sample Collection (Blood, Tissues, Breath) Administration->Sample_Collection Metabolite_Extraction Metabolite Extraction Sample_Collection->Metabolite_Extraction Analysis LC-MS/MS & IRMS Analysis Metabolite_Extraction->Analysis Data_Interpretation Data Interpretation Analysis->Data_Interpretation

Caption: General experimental workflow for in vivo metabolic tracing.

Application Notes and Protocols: (2E,7Z)-Hexadecadienoyl-CoA in Mitochondrial Respiration Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Introduction

(2E,7Z)-Hexadecadienoyl-CoA is a polyunsaturated fatty acyl-CoA. The oxidation of fatty acids is a primary source of energy in tissues with high energy demands, such as the heart, liver, and skeletal muscle. This process, known as β-oxidation, occurs within the mitochondria and generates acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle to produce reducing equivalents (NADH and FADH₂) for the electron transport chain (ETC). The subsequent oxidative phosphorylation leads to the production of ATP.

The study of how specific fatty acyl-CoAs, like the polyunsaturated this compound, are metabolized by mitochondria is crucial for understanding cellular bioenergetics, metabolic regulation, and the pathophysiology of various diseases, including metabolic syndromes and inherited disorders of fatty acid oxidation.[1][2] The presence of double bonds in polyunsaturated fatty acids necessitates the action of auxiliary enzymes in addition to the core β-oxidation machinery.[3]

Mitochondrial respiration assays provide a powerful tool to investigate the impact of specific substrates, like this compound, on mitochondrial function. These assays measure the rate of oxygen consumption (OCR) as a direct indicator of oxidative phosphorylation. By using specific inhibitors and substrates, it is possible to dissect the effects of a compound on different components of the electron transport chain.

Signaling and Metabolic Pathways

Overview of Mitochondrial Fatty Acid β-Oxidation

Long-chain fatty acyl-CoAs are transported into the mitochondrial matrix via the carnitine shuttle. Once inside, they undergo a cyclical four-step process of β-oxidation, with each cycle shortening the acyl-CoA chain by two carbons and producing one molecule of acetyl-CoA, one molecule of FADH₂, and one molecule of NADH. For polyunsaturated fatty acids such as this compound, additional enzymes, including isomerases and reductases, are required to handle the double bonds. The acetyl-CoA produced enters the TCA cycle, and the NADH and FADH₂ donate electrons to the electron transport chain, driving ATP synthesis.

fatty_acid_oxidation_pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Matrix Fatty Acid Fatty Acid Fatty Acyl-CoA Fatty Acyl-CoA Fatty Acid->Fatty Acyl-CoA Acyl-CoA Synthetase Fatty Acyl-CoA_mito This compound Fatty Acyl-CoA->Fatty Acyl-CoA_mito Carnitine Shuttle Beta_Oxidation β-Oxidation Spiral (requires auxiliary enzymes for PUFAs) Fatty Acyl-CoA_mito->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA NADH_FADH2 NADH, FADH₂ Beta_Oxidation->NADH_FADH2 TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle TCA_Cycle->NADH_FADH2 ETC Electron Transport Chain NADH_FADH2->ETC ATP_Synthase ATP Synthase ETC->ATP_Synthase Proton Gradient ATP ATP ATP_Synthase->ATP

Figure 1: Mitochondrial Fatty Acid β-Oxidation Pathway.

Experimental Protocols

The following is a generalized protocol for assessing the impact of this compound on mitochondrial respiration in isolated mitochondria or permeabilized cells using an extracellular flux analyzer (e.g., Seahorse XF Analyzer).

Materials
  • This compound

  • Isolated mitochondria or cultured cells

  • Mitochondrial isolation buffer (e.g., containing sucrose, Tris-HCl, EGTA)

  • Cell permeabilization agent (e.g., digitonin (B1670571) or saponin)

  • Respiration buffer (e.g., MAS buffer)

  • Substrates: L-carnitine, malate (B86768)

  • ADP

  • ETC inhibitors: Rotenone (B1679576) (Complex I inhibitor), Antimycin A (Complex III inhibitor), Oligomycin (B223565) (ATP synthase inhibitor), FCCP (uncoupling agent)

  • Extracellular flux analyzer and consumables (e.g., Seahorse XF96 cell culture microplates and sensor cartridges)

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Isolate_Mito Isolate Mitochondria or Prepare Permeabilized Cells Load_Plate Load Mitochondria/Cells onto XF Plate Isolate_Mito->Load_Plate Prep_Substrate Prepare this compound with L-Carnitine and Malate Measure_Basal Measure Basal Respiration (Substrate only) Prep_Substrate->Measure_Basal Calibrate_Analyzer Calibrate Seahorse XF Analyzer Load_Plate->Calibrate_Analyzer Calibrate_Analyzer->Measure_Basal Inject_ADP Inject ADP (State 3 Respiration) Measure_Basal->Inject_ADP Inject_Oligo Inject Oligomycin (State 4o Respiration, Proton Leak) Inject_ADP->Inject_Oligo Inject_FCCP Inject FCCP (Maximal Respiration) Inject_Oligo->Inject_FCCP Inject_Rot_AA Inject Rotenone/Antimycin A (Non-Mitochondrial Respiration) Inject_FCCP->Inject_Rot_AA Calculate_OCR Calculate OCR Parameters Inject_Rot_AA->Calculate_OCR Compare_Data Compare with Controls Calculate_OCR->Compare_Data Interpret_Results Interpret Results Compare_Data->Interpret_Results

Figure 2: Experimental Workflow for Mitochondrial Respiration Assay.
Detailed Protocol

  • Preparation of this compound Stock Solution:

    • Due to the amphipathic nature of acyl-CoAs, careful preparation is required.

    • Dissolve this compound in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4) to create a stock solution. It is advisable to prepare fresh solutions for each experiment.

  • Mitochondrial Isolation or Cell Permeabilization:

    • Isolated Mitochondria: Isolate mitochondria from tissues or cultured cells using differential centrifugation. Resuspend the final mitochondrial pellet in a suitable respiration buffer.

    • Permeabilized Cells: Seed cells in a Seahorse XF plate. Just before the assay, permeabilize the cell membrane with a gentle detergent like digitonin or saponin, leaving the mitochondrial membrane intact.

  • Seahorse XF Assay:

    • Plate Hydration: Hydrate the Seahorse XF sensor cartridge overnight in Seahorse XF Calibrant at 37°C in a non-CO₂ incubator.

    • Cell/Mitochondria Plating: Adhere isolated mitochondria to the bottom of the XF plate wells or use permeabilized cells.

    • Substrate Addition: Add the respiration buffer containing L-carnitine and malate to all wells. L-carnitine is essential for the transport of the acyl-CoA into the mitochondria, and malate is required to replenish TCA cycle intermediates.

    • Initiate Assay: Place the plate in the Seahorse XF Analyzer for calibration and equilibration.

    • Sequential Injections:

      • Injection A (Substrate): Inject this compound to initiate fatty acid oxidation-driven respiration.

      • Injection B (ADP): Inject ADP to stimulate ATP synthesis (State 3 respiration).

      • Injection C (Oligomycin): Inject oligomycin to inhibit ATP synthase, revealing the proton leak (State 4o respiration).

      • Injection D (FCCP): Inject the uncoupler FCCP to dissipate the proton gradient and induce maximal respiration.

      • Injection E (Rotenone/Antimycin A): Inject a combination of Complex I and III inhibitors to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.

Data Presentation

Quantitative data from mitochondrial respiration assays should be presented in a clear and structured format to allow for easy comparison between different experimental conditions.

Table 1: Mitochondrial Respiration Parameters with this compound (Hypothetical Data)
ParameterControl (e.g., Palmitoyl-CoA) (pmol O₂/min)This compound (pmol O₂/min)
Basal Respiration 150 ± 15140 ± 12
ADP-Stimulated Respiration (State 3) 600 ± 50550 ± 45
Proton Leak (Oligomycin-Insensitive) 50 ± 555 ± 6
Maximal Respiration (FCCP-Induced) 800 ± 70750 ± 65
Spare Respiratory Capacity 200 ± 25200 ± 20
ATP-Coupled Respiration 550 ± 48495 ± 42
Non-Mitochondrial Respiration 20 ± 321 ± 4

Note: The values presented in this table are for illustrative purposes only and do not represent actual experimental data.

Definitions of Parameters:

  • Basal Respiration: The baseline oxygen consumption rate of mitochondria with substrate but before the addition of ADP.

  • ADP-Stimulated Respiration (State 3): The rate of oxygen consumption in the presence of substrate and ADP, reflecting ATP synthesis.

  • Proton Leak: The oxygen consumption that persists after inhibiting ATP synthase with oligomycin, representing protons that leak across the inner mitochondrial membrane.

  • Maximal Respiration: The maximum rate of oxygen consumption achieved by uncoupling the electron transport chain from ATP synthesis with FCCP.

  • Spare Respiratory Capacity: The difference between maximal and basal respiration, indicating the mitochondria's ability to respond to increased energy demand.

  • ATP-Coupled Respiration: The difference between ADP-stimulated respiration and the proton leak, representing the oxygen consumption used for ATP synthesis.

  • Non-Mitochondrial Respiration: The oxygen consumption that remains after inhibiting the electron transport chain with rotenone and antimycin A.

Interpretation of Results

  • Comparison to Saturated Fatty Acyl-CoAs: Comparing the respiratory parameters obtained with this compound to those with a well-characterized saturated fatty acyl-CoA of the same chain length (e.g., palmitoyl-CoA) can reveal differences in the rate of oxidation, coupling efficiency, and maximal capacity.

  • Effects on Coupling: An increased proton leak in the presence of this compound might suggest an uncoupling effect, which is a known property of some fatty acids.

  • Substrate Preference: By providing a mixture of substrates, it is possible to investigate the preference of mitochondria for this compound over other fuel sources.

Conclusion

While specific data for this compound is currently lacking, the protocols and principles outlined in these application notes provide a solid foundation for researchers to investigate its role in mitochondrial bioenergetics. Careful experimental design and validation will be essential to accurately characterize the metabolic fate and effects of this novel polyunsaturated fatty acyl-CoA.

References

Troubleshooting & Optimization

How to prevent (2E,7Z)-hexadecadienoyl-CoA degradation during extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction of (2E,7Z)-hexadecadienoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this labile molecule during experimental procedures.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction of this compound, leading to low yield or poor quality of the final extract.

Issue Potential Cause Recommended Solution
Low or no recovery of this compound Oxidative Degradation: The conjugated diene system in this compound is highly susceptible to oxidation by atmospheric oxygen, especially when exposed to light, heat, or metal ions.1. Work under an inert atmosphere: Perform all extraction steps under a stream of nitrogen or argon gas to minimize exposure to oxygen.[1][2] 2. Use antioxidants: Add antioxidants such as butylated hydroxytoluene (BHT) or ascorbyl palmitate to the extraction solvents to scavenge free radicals.[1][2] 3. Avoid light and heat: Protect the sample from light by using amber glass vials and work on ice or at 4°C throughout the procedure.[1][3][4]
Isomerization: The cis double bond at the 7Z position can isomerize to the more stable trans configuration, especially in the presence of acids or upon heating.1. Maintain neutral pH: Ensure all aqueous solutions and buffers are at or near neutral pH (pH 6-7).[1][5][6] 2. Avoid acidic conditions: Do not use strong acids for quenching or extraction.[7] 3. Low temperature: Perform all steps at low temperatures (on ice or at 4°C) to minimize the rate of isomerization.[1]
Enzymatic Degradation: Endogenous enzymes such as thioesterases can rapidly hydrolyze the acyl-CoA thioester bond.1. Rapid quenching: Immediately quench metabolic activity by flash-freezing the sample in liquid nitrogen.[3][4] 2. Use of enzyme inhibitors: While not always standard, consider the use of broad-spectrum protease and esterase inhibitors if enzymatic degradation is suspected.
Presence of unexpected peaks in analytical chromatogram (e.g., HPLC, GC) Formation of Oxidation Products: Oxidation can lead to the formation of hydroperoxides, aldehydes, and other breakdown products, which will appear as extra peaks.1. Implement rigorous antioxidant measures: As described above, use inert gas and antioxidants throughout the process. 2. Purge solvents: Deoxygenate all solvents by sparging with nitrogen or argon before use.
Isomers of this compound: Isomerization of the double bonds will result in different geometric isomers (e.g., 2E,7E or 2Z,7Z) that may have different retention times.1. Strict temperature and pH control: As mentioned, maintain low temperatures and neutral pH. 2. Analytical confirmation: Use analytical techniques capable of resolving and identifying isomers, such as silver-ion HPLC or specialized GC columns.[8][9]
Poor reproducibility of extraction yield Inconsistent sample handling: Variations in the time between sample collection and quenching, or temperature fluctuations, can lead to variable degradation.1. Standardize the protocol: Ensure that every step of the protocol is performed consistently for all samples. 2. Minimize exposure to air: Work quickly and efficiently to reduce the time the sample is exposed to the atmosphere.
Incomplete extraction: The choice of solvent and the extraction method may not be optimal for consistently extracting the acyl-CoA.1. Optimize solvent system: A common and effective solvent system for lipids is a chloroform (B151607):methanol (B129727) mixture.[10][11] 2. Thorough homogenization: Ensure the tissue or cell sample is completely homogenized to maximize the surface area for extraction.[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound during extraction?

A1: The two primary degradation pathways are oxidation and isomerization . The conjugated diene structure is highly susceptible to attack by reactive oxygen species, leading to the formation of hydroperoxides and subsequent cleavage into smaller aldehyde and acid fragments. Additionally, the cis double bond at the 7Z-position can isomerize to the more thermodynamically stable trans configuration, particularly under acidic conditions or at elevated temperatures.

Q2: What is the ideal temperature for extracting and storing this compound?

A2: All extraction steps should be performed on ice or at 4°C to minimize both enzymatic activity and chemical degradation. For short-term storage of the extract (a few hours), 4°C is acceptable. For long-term storage, the purified lipid extract should be stored under an inert atmosphere (nitrogen or argon) at -80°C.

Q3: Which antioxidants are most effective for preventing the oxidation of this compound?

A3: Lipophilic antioxidants are generally preferred for protecting lipids during extraction. Butylated hydroxytoluene (BHT) and ascorbyl palmitate are commonly used and effective choices.[1][2] They should be added to the extraction solvents at a low concentration (e.g., 0.01-0.05%).

Q4: Can I use standard lipid extraction methods like Folch or Bligh-Dyer?

A4: Yes, the principles of the Folch or Bligh-Dyer methods, which use a chloroform:methanol solvent system, are suitable for extracting this compound.[10][11] However, it is crucial to modify these standard protocols by incorporating the protective measures outlined in the troubleshooting guide, such as working at low temperatures, under an inert atmosphere, and with the addition of antioxidants.

Q5: How can I confirm the integrity of my extracted this compound?

A5: A combination of chromatographic and spectroscopic techniques is recommended. High-performance liquid chromatography (HPLC) with UV detection can be used to quantify the compound, as the conjugated diene system has a characteristic UV absorbance around 230-240 nm.[12][13] To check for isomerization, specialized techniques like silver-ion HPLC or specific gas chromatography (GC) columns are necessary.[8][9] Mass spectrometry (MS) can be used to confirm the molecular weight and identify potential degradation products.

Experimental Protocols

Protocol 1: General Extraction of this compound from Animal Tissues

This protocol is a modified version of a standard lipid extraction procedure, incorporating steps to minimize degradation of the target molecule.

Materials:

  • Tissue sample

  • Liquid nitrogen

  • Mortar and pestle, pre-chilled

  • Homogenizer (e.g., Dounce or Potter-Elvehejem)

  • Chloroform (with 0.01% BHT)

  • Methanol (with 0.01% BHT)

  • 1 M KCl solution

  • Nitrogen or argon gas

  • Glass tubes with Teflon-lined screw caps

Procedure:

  • Sample Preparation:

    • Immediately after collection, flash-freeze the tissue sample in liquid nitrogen.[3][4]

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.[2] This should be done quickly to prevent thawing.

  • Homogenization and Extraction:

    • Transfer a known weight of the powdered tissue (e.g., 100 mg) to a glass homogenizer on ice.

    • Add 0.8 mL of ice-cold aqueous buffer (e.g., PBS, pH 7.0).

    • Add 1 mL of ice-cold chloroform (with BHT) and 2 mL of ice-cold methanol (with BHT).

    • Homogenize the sample thoroughly on ice until a uniform suspension is achieved.

  • Phase Separation:

    • Transfer the homogenate to a glass tube with a Teflon-lined screw cap.

    • Add an additional 1 mL of chloroform and 1 mL of 1 M KCl solution.

    • Cap the tube and vortex vigorously for 30 seconds.

    • Centrifuge at low speed (e.g., 1000 x g) for 5-10 minutes at 4°C to separate the phases.

  • Collection and Storage:

    • Carefully collect the lower, chloroform phase, which contains the lipids, using a glass pipette.

    • Transfer the lipid extract to a clean glass vial.

    • Evaporate the solvent under a gentle stream of nitrogen or argon gas.

    • For immediate analysis, redissolve the lipid residue in an appropriate solvent.

    • For storage, flush the vial with nitrogen or argon, cap tightly, and store at -80°C.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis/Storage sample Tissue Sample flash_freeze Flash Freeze in Liquid N2 sample->flash_freeze grind Grind Frozen Tissue flash_freeze->grind homogenize Homogenize in Chloroform:Methanol (with BHT) on Ice grind->homogenize phase_separation Add Chloroform & KCl, Centrifuge homogenize->phase_separation collect_lipid_phase Collect Lower (Chloroform) Phase phase_separation->collect_lipid_phase dry_down Evaporate Solvent under N2/Ar collect_lipid_phase->dry_down analysis Analysis (HPLC, GC-MS) dry_down->analysis storage Store at -80°C under Inert Gas dry_down->storage

Caption: Workflow for the extraction of this compound.

degradation_pathways cluster_oxidation Oxidation cluster_isomerization Isomerization start This compound hydroperoxides Hydroperoxides start->hydroperoxides Oxygen, Light, Metal Ions isomers Geometric Isomers (e.g., 2E,7E) start->isomers Acid, Heat aldehydes_acids Aldehydes & Acids hydroperoxides->aldehydes_acids Cleavage

Caption: Primary degradation pathways of this compound.

References

Technical Support Center: Improving Chromatographic Separation of Acyl-CoA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the chromatographic separation of acyl-CoA isomers. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the analysis of these critical metabolic intermediates.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the chromatographic separation of acyl-CoA isomers in a question-and-answer format.

1. Why am I observing poor peak shapes (e.g., tailing or fronting) for my acyl-CoA peaks?

Poor peak shape is a common issue in the analysis of phosphorylated molecules like acyl-CoAs. Several factors can contribute to this problem.

Troubleshooting Steps:

  • Mobile Phase pH: Short-chain acyl-CoAs often require slightly acidic mobile phases to achieve good peak shape in reversed-phase liquid chromatography (RPLC).[1] Ensure your mobile phase is appropriately buffered.

  • Column Choice: The choice of stationary phase is critical. While C18 columns are widely used, for some applications, alternative chemistries may be necessary.[2] Consider using a column with an embedded polar group or a phenyl column for different selectivity.[3]

  • System Contamination: Contamination can lead to peak tailing. A wash step with 0.1% phosphoric acid between injections can help mitigate poor chromatographic performance and signal loss.[4][5]

  • Flow Path Issues: Check for void volumes in your tubing connections, as this can cause peak splitting and tailing.[6] Ensure all fittings are properly installed.[6]

2. I am struggling with the co-elution of acyl-CoA isomers. How can I improve their separation?

The structural similarity of acyl-CoA isomers makes their separation challenging. Optimizing your chromatographic method is key to resolving these compounds.

Troubleshooting Steps:

  • Chromatographic Mode: While reversed-phase (RP) chromatography is common, Hydrophilic Interaction Liquid Chromatography (HILIC) can provide alternative selectivity, especially for a wide range of acyl-CoAs from short to long chains in a single run.[7] A combination of RP and HILIC separations in series can also be employed.[5]

  • Gradient Optimization: A shallow gradient elution is often necessary to separate closely eluting isomers. Experiment with different gradient slopes and solvent compositions.

  • Column Selection: For isomers with the same chain length but different double bond positions, specialized columns may be required. Consider columns with different bonded phases to alter selectivity.[3]

  • Ion-Pairing Reagents: The use of ion-pairing reagents has been shown to aid in the separation of isomeric acyl-CoAs like methylmalonyl- and succinyl-CoA.[4]

3. My acyl-CoA samples seem to be degrading during sample preparation and analysis. What can I do to improve their stability?

Acyl-CoAs are inherently unstable molecules, and their degradation can lead to inaccurate quantification.[8]

Troubleshooting Steps:

  • Maintain Low Temperatures: All sample preparation steps should be performed on ice or at 4°C to minimize enzymatic activity and chemical degradation.[2]

  • Rapid Processing: Process samples as quickly as possible.[9]

  • Appropriate Reconstitution Solvent: The choice of solvent for reconstituting the dried extract is critical for stability. Common choices include methanol (B129727) or a solution of 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7).[8]

  • Internal Standards: Use an internal standard, such as heptadecanoyl-CoA, added early in the extraction process to control for variability in sample extraction and potential degradation.[9]

4. I am experiencing low sensitivity and high background noise in my LC-MS analysis of acyl-CoAs. How can I improve my signal-to-noise ratio?

Low sensitivity can be a significant hurdle due to the low abundance of many acyl-CoA species.

Troubleshooting Steps:

  • MS Ionization Mode: Positive ion mode electrospray ionization (ESI) has been shown to be more sensitive for the detection of many acyl-CoA species compared to negative ion mode.[10]

  • Sample Cleanup: Employing a solid-phase extraction (SPE) step can provide a cleaner extract, reducing matrix effects and improving sensitivity.[2]

  • Derivatization: A derivatization strategy, such as phosphate (B84403) methylation, can improve chromatographic peak shape and reduce analyte loss due to adsorption on surfaces, leading to better sensitivity.[11]

  • MS/MS Optimization: Optimize the collision energy and other MS/MS parameters for each specific acyl-CoA to maximize signal intensity. A neutral loss scan of 507 Da is characteristic of acyl-CoAs and can be used for their detection.[1][12]

Data Presentation

Table 1: Typical Liquid Chromatography (LC) Gradient for Acyl-CoA Separation

Time (min)% Mobile Phase A% Mobile Phase B
0.0982
2.0982
15.03070
18.0595
22.0595
23.0982
30.0982

Note: Mobile Phase A: Water with 0.1% formic acid; Mobile Phase B: Acetonitrile with 0.1% formic acid. This is an example gradient and should be optimized for specific applications and columns.

Table 2: Example Mass Spectrometry (MS) Parameters for Acyl-CoA Analysis

ParameterSetting
Ionization ModePositive Electrospray Ionization (ESI+)
Capillary Voltage3.5 kV
Source Temperature150 °C
Desolvation Temperature450 °C
Cone Gas Flow50 L/hr
Desolvation Gas Flow800 L/hr
Collision GasArgon
Scan TypeMultiple Reaction Monitoring (MRM)

Note: These are example parameters and should be optimized for the specific instrument and analytes.

Experimental Protocols

Protocol 1: Acyl-CoA Extraction from Cultured Cells

This protocol describes a common method for extracting acyl-CoAs from mammalian cells.

  • Cell Harvesting:

    • For adherent cells, aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.

    • For suspension cells, pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C), aspirate the supernatant, and wash the cell pellet twice with ice-cold PBS.[8]

  • Extraction:

    • Add 1 mL of ice-cold extraction solvent (e.g., 80% methanol in water) containing an internal standard to the cell pellet or plate.

    • For adherent cells, use a cell scraper to scrape the cells in the cold methanol.[8]

    • Vortex the mixture vigorously for 1 minute.

  • Protein Precipitation:

    • Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet precipitated proteins.[2]

  • Supernatant Collection:

    • Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube.[8]

  • Drying and Reconstitution:

    • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.[2]

    • Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50-100 µL of 50% methanol in 50 mM ammonium acetate, pH 7).[8]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_troubleshooting Troubleshooting Points Harvest Cell Harvesting Extract Extraction with Internal Standard Harvest->Extract Precipitate Protein Precipitation Extract->Precipitate Collect Supernatant Collection Precipitate->Collect Dry Drying Collect->Dry Reconstitute Reconstitution Dry->Reconstitute Inject Sample Injection Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect MS/MS Detection Separate->Detect TS1 Peak Shape Issues Separate->TS1 TS2 Co-elution Separate->TS2 Analyze Data Analysis Detect->Analyze TS3 Low Sensitivity Detect->TS3

Caption: Workflow for acyl-CoA analysis with key troubleshooting points.

Logic_Diagram cluster_solutions Potential Solutions cluster_outcome Desired Outcome Problem Poor Isomer Separation Col Optimize Column (e.g., HILIC, different RP phase) Problem->Col Mob Adjust Mobile Phase (e.g., gradient, pH, ion-pairing) Problem->Mob Temp Control Temperature Problem->Temp Outcome Improved Resolution Col->Outcome Mob->Outcome Temp->Outcome

References

Technical Support Center: Troubleshooting (2E,7Z)-hexadecadienoyl-CoA Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the sample preparation of (2E,7Z)-hexadecadienoyl-CoA, with a focus on mitigating low recovery.

Frequently Asked Questions (FAQs)

Q1: What are the main causes of low recovery of this compound during sample preparation?

A1: Low recovery of long-chain acyl-CoAs like this compound can stem from several factors throughout the experimental workflow. The primary causes include:

  • Analyte Degradation: Due to its two double bonds, this compound is susceptible to oxidation. The thioester bond is also prone to hydrolysis, especially at non-optimal pH.

  • Incomplete Extraction: The choice of extraction solvent and method is critical. The amphipathic nature of acyl-CoAs requires a solvent system that can efficiently partition them from the sample matrix.

  • Loss During Sample Cleanup: Solid-phase extraction (SPE) is a common cleanup step, but the analyte can be lost if the sorbent, loading, washing, or elution conditions are not optimized.

  • Matrix Effects: Co-extracted lipids and other endogenous compounds can interfere with quantification, particularly in mass spectrometry-based methods, leading to ion suppression and artificially low readings.[1][2]

  • Adsorption to Surfaces: Long-chain acyl-CoAs can adsorb to plasticware and glassware, leading to significant losses, especially at low concentrations.

Q2: How can I prevent the degradation of this compound during sample preparation?

A2: To minimize degradation, consider the following precautions:

  • Work Quickly and on Ice: Keep samples and extracts cold at all times to reduce enzymatic and chemical degradation.

  • Use Antioxidants: For unsaturated acyl-CoAs, adding an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent can prevent oxidative damage.

  • Control pH: Maintain a slightly acidic pH (around 4.0-5.0) during extraction, as the thioester linkage is more stable under these conditions.[3]

  • Inert Atmosphere: For highly sensitive samples, performing the extraction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.

Q3: What are the recommended extraction solvents for long-chain acyl-CoAs?

A3: The optimal extraction solvent depends on the sample matrix. However, some commonly used and effective solvent systems include:

  • Acetonitrile/Isopropanol/Water Mixtures: This is a robust system for extracting acyl-CoAs from tissues.[4]

  • Chloroform/Methanol: The Folch method (chloroform:methanol 2:1 v/v) is a classic lipid extraction method that can be adapted for acyl-CoAs.[5]

  • Acidified Solvents: Adding a small amount of acid (e.g., formic acid or acetic acid) to the extraction solvent can improve the recovery of acidic lipids.

Q4: How can I improve my recovery during the solid-phase extraction (SPE) cleanup step?

A4: To enhance recovery during SPE:

  • Select the Right Sorbent: C18 and oligonucleotide purification columns are commonly used for acyl-CoA purification.[3]

  • Optimize Loading Conditions: Ensure the pH and solvent composition of your sample are compatible with the sorbent for efficient binding.

  • Careful Washing: Use a wash solvent that is strong enough to remove interferences but weak enough to not elute your analyte.

  • Thorough Elution: Use a solvent that effectively disrupts the interaction between your analyte and the sorbent. Multiple, smaller volume elutions can be more effective than a single large volume elution.

Q5: What internal standards are suitable for the quantification of this compound?

A5: The use of an appropriate internal standard is crucial for accurate quantification and to correct for losses during sample preparation.[6] Ideal internal standards include:

  • Stable Isotope-Labeled this compound: This is the gold standard as it has nearly identical chemical and physical properties to the analyte.

  • Odd-Chain Acyl-CoA: An acyl-CoA with an odd number of carbons (e.g., C15:0-CoA or C17:0-CoA) is a good alternative as it is unlikely to be present endogenously in the sample.[7]

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving issues leading to low recovery of this compound.

Problem: Low or No Signal of this compound in the Final Analysis (e.g., LC-MS/MS)
Experimental Protocols
Protocol 1: General Tissue Extraction of Long-Chain Acyl-CoAs

This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs from tissue samples.[3][8]

  • Homogenization:

    • Weigh 50-100 mg of frozen tissue and place it in a pre-chilled glass homogenizer.

    • Add 1 mL of ice-cold 100 mM potassium phosphate (B84403) buffer (pH 4.9).

    • Homogenize thoroughly on ice.

    • Add 1 mL of 2-propanol and homogenize again.

  • Extraction:

    • Transfer the homogenate to a glass tube.

    • Add 2 mL of acetonitrile, vortex for 1 minute, and centrifuge at 2000 x g for 5 minutes.

    • Collect the supernatant.

  • Purification (SPE):

    • Use an oligonucleotide purification column.

    • Condition the column according to the manufacturer's instructions.

    • Load the supernatant onto the column.

    • Wash the column with an appropriate solvent to remove impurities.

    • Elute the acyl-CoAs with 2-propanol.

  • Sample Concentration and Analysis:

    • Evaporate the eluent to dryness under a stream of nitrogen.

    • Reconstitute the sample in a suitable buffer for LC-MS/MS analysis (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

Protocol 2: LC-MS/MS Analysis of Long-Chain Acyl-CoAs

This is a general guideline for LC-MS/MS analysis. Specific parameters should be optimized for your instrument.[9][10][11]

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium (B1175870) hydroxide (B78521) (for high pH separation).

    • Mobile Phase B: Acetonitrile with 0.1% formic acid or 10 mM ammonium hydroxide.

    • Gradient: A suitable gradient from a low to a high percentage of mobile phase B to elute the long-chain acyl-CoAs.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 40-50 °C.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM) or Neutral Loss Scan.

    • Neutral Loss: Monitor for a neutral loss of 507 Da, which is characteristic of the CoA moiety.[7][12]

    • MRM Transitions: Determine the specific precursor and product ions for this compound and the internal standard.

Data Presentation

Table 1: Comparison of Extraction Solvents for Long-Chain Acyl-CoAs

Extraction Solvent SystemTypical MatrixAdvantagesDisadvantages
Acetonitrile/Isopropanol/KH2PO4 BufferTissues (liver, heart, muscle)High recovery and reproducibility.[3]Requires multiple steps.
Chloroform/Methanol (2:1, v/v)General biological samplesWell-established for lipid extraction.[5]May extract more interfering lipids.
Hexane/IsopropanolLess polar matricesGood for less polar lipids.May have lower efficiency for more polar acyl-CoAs.

Table 2: Common SPE Sorbents for Acyl-CoA Purification

SPE SorbentMechanism of ActionElution SolventComments
C18Reversed-phaseAcetonitrile or MethanolGood for desalting and concentrating hydrophobic molecules.
Oligonucleotide Purification ColumnMixed-mode (ion-exchange and reversed-phase)2-Propanol or AcetonitrileProvides high selectivity for acyl-CoAs.[3]
Strong Anion Exchange (SAX)Ion-exchangeHigh salt bufferBinds the negatively charged phosphate groups of CoA.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis start Tissue Sample homogenization Homogenization (Buffer + Isopropanol) start->homogenization 1 extraction Solvent Extraction (Acetonitrile) homogenization->extraction 2 spe Solid-Phase Extraction (Cleanup & Concentration) extraction->spe 3 final_sample Final Sample for Analysis spe->final_sample 4 lcms LC-MS/MS Analysis data Data Processing lcms->data

Caption: A typical experimental workflow for the extraction and analysis of long-chain acyl-CoAs from tissue samples.

troubleshooting_logic cluster_extraction Extraction Issues cluster_cleanup Cleanup Issues cluster_analysis Analytical Issues start Low Recovery of This compound incomplete_extraction Incomplete Extraction? start->incomplete_extraction degradation Analyte Degradation? start->degradation spe_loss Loss During SPE? start->spe_loss matrix_effects Matrix Effects/ Ion Suppression? start->matrix_effects sol1 Optimize extraction solvent and methodology. incomplete_extraction->sol1 Solution sol2 Add antioxidants, work on ice, control pH. degradation->sol2 Solution sol3 Optimize SPE sorbent, loading, wash, and elution. spe_loss->sol3 Solution sol4 Improve sample cleanup, use internal standards. matrix_effects->sol4 Solution

Caption: A logical troubleshooting guide for diagnosing the cause of low recovery of this compound.

References

Technical Support Center: Optimizing MS Parameters for (2E,7Z)-Hexadecadienoyl-CoA Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing mass spectrometry (MS) parameters for the detection of (2E,7Z)-hexadecadienoyl-CoA. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and optimized parameter tables to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is the optimal ionization mode for detecting this compound?

A1: For the analysis of long-chain fatty acyl-CoAs, including this compound, positive electrospray ionization (ESI+) mode is generally recommended. Studies have shown that positive ion mode can be approximately three times more sensitive than negative ion mode for these molecules.[1] In positive ESI, acyl-CoAs readily form protonated molecules, [M+H]+.

Q2: What are the characteristic fragmentation patterns for long-chain acyl-CoAs in MS/MS?

A2: In positive ion mode, long-chain acyl-CoAs typically exhibit a characteristic neutral loss of 507.0 Da.[1][2] This neutral loss corresponds to the fragmentation of the 3'-phosphoadenosine-5'-diphosphate moiety of the coenzyme A portion of the molecule. This predictable fragmentation is highly specific and is commonly used for developing selective Multiple Reaction Monitoring (MRM) methods. Another, usually less abundant, product ion can be observed at m/z 428, corresponding to the adenosine (B11128) diphosphate (B83284) fragment.

Q3: How can I differentiate this compound from its isomers using mass spectrometry?

A3: Distinguishing between isomers of unsaturated fatty acyl-CoAs can be challenging with conventional collision-induced dissociation (CID). However, several strategies can be employed:

  • Chromatographic Separation: The most straightforward approach is to achieve baseline separation of the isomers using a suitable liquid chromatography (LC) method. Optimization of the column chemistry (e.g., C18, C8), mobile phase composition, and gradient profile is crucial.

  • Advanced Fragmentation Techniques: Techniques like Ozone-Induced Dissociation (OzID) and the Paternò-Büchi (PB) reaction can pinpoint the location of double bonds. OzID involves reacting mass-selected ions with ozone, leading to fragmentation at the double bonds and producing diagnostic ions. The PB reaction is a photochemical reaction that forms an adduct at the double bond, which then yields position-specific fragments upon CID.

  • Charge-Remote Fragmentation: This technique can provide information about the position of double bonds. While typically more efficient in negative ion mode for fatty acids, derivatization to introduce a fixed charge can promote charge-remote fragmentation in positive ion mode for acyl-CoAs.

  • Fragmentation Pattern Differences: The presence of a conjugated diene system in this compound may lead to different fragmentation patterns compared to its non-conjugated isomers under optimized CID conditions. For instance, conjugated systems can exhibit unique cleavage patterns, such as the formation of specific fragment ions resulting from allylic cleavages. Careful optimization of collision energy may be required to observe these differences.

Q4: What are common adducts observed for long-chain acyl-CoAs?

A4: In positive ESI-MS, besides the protonated molecule [M+H]+, it is common to observe sodium [M+Na]+ and potassium [M+K]+ adducts. The formation of these adducts can be influenced by the purity of the solvents and the sample matrix. While they can be used for quantification, focusing on the protonated molecule often provides better sensitivity and reproducibility.

Troubleshooting Guides

This section provides solutions to common problems encountered during the LC-MS/MS analysis of this compound.

Issue 1: No or Low Signal Intensity
Possible Cause Recommended Solution
Sample Degradation This compound is susceptible to hydrolysis and oxidation. Prepare fresh samples and keep them at low temperatures (4°C in the autosampler). Avoid prolonged storage in aqueous solutions.
Poor Ionization Efficiency Optimize ion source parameters such as capillary voltage, source temperature, and gas flows (nebulizer and drying gas). Ensure the mobile phase composition is compatible with efficient ESI. The addition of a small amount of a weak acid like formic acid to the mobile phase can improve protonation.
Ion Suppression/Matrix Effects Co-eluting compounds from the sample matrix can suppress the ionization of the target analyte. Improve chromatographic separation to resolve the analyte from interfering matrix components. If dilution is not feasible due to low analyte concentration, consider more rigorous sample cleanup methods like solid-phase extraction (SPE).
Incorrect MS Parameters Verify the precursor and product ion m/z values. For this compound, the precursor ion will be the [M+H]+ ion. The primary product ion will result from the neutral loss of 507 Da. Optimize the collision energy (CE) and other MS/MS parameters.
Instrument Contamination A contaminated ion source or mass spectrometer can lead to signal suppression. Perform routine cleaning and maintenance of the ion source as recommended by the instrument manufacturer.
Issue 2: Poor Peak Shape (Tailing, Fronting, or Broadening)
Possible Cause Recommended Solution
Secondary Interactions The phosphate (B84403) groups on the CoA moiety can interact with active sites on the column or in the LC system, leading to peak tailing. Use a high-quality, end-capped column. The addition of a small amount of a competing base to the mobile phase can sometimes mitigate these interactions.
Column Overload Injecting too much sample can lead to peak fronting. Reduce the injection volume or dilute the sample.
Inappropriate Mobile Phase or Gradient An improperly optimized mobile phase or gradient can result in broad peaks. Ensure the mobile phase composition provides good retention and elution characteristics for long-chain acyl-CoAs. A slower gradient may improve peak shape.
Extra-Column Volume Excessive tubing length or dead volumes in fittings can cause peak broadening. Use tubing with the smallest appropriate inner diameter and ensure all connections are properly made.
Column Degradation Over time, columns can degrade, leading to poor peak shape. Replace the column if it has been used extensively or if other troubleshooting steps do not resolve the issue.
Issue 3: Inconsistent or Irreproducible Results
Possible Cause Recommended Solution
Sample Instability As mentioned, this compound can degrade over time. Analyze samples as quickly as possible after preparation. If a batch of samples is being analyzed, ensure consistent timing between sample preparation and injection.
Matrix Effects Variations in the sample matrix between different samples can lead to inconsistent ion suppression or enhancement. The use of a suitable internal standard is crucial to correct for these variations. An ideal internal standard is a stable isotope-labeled version of the analyte. If that is not available, a close structural analog, such as a saturated or odd-chain acyl-CoA (e.g., C17:0-CoA), can be used.
Instrument Fluctuation Fluctuations in instrument performance (e.g., spray stability, temperature) can lead to irreproducible results. Ensure the instrument has been properly calibrated and has reached a stable operating condition before starting the analysis.
Inconsistent Sample Preparation Variations in the sample extraction and preparation process can introduce significant variability. Follow a standardized and validated protocol for all samples.

Experimental Protocols

Protocol 1: Extraction of this compound from Cultured Cells

This protocol provides a general method for the extraction of acyl-CoAs from mammalian cells.

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold Methanol (B129727)

  • Internal Standard (e.g., C17:0-CoA or a stable isotope-labeled standard)

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge capable of 4°C

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • Cell Harvesting:

    • For adherent cells, aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.

    • For suspension cells, pellet the cells by centrifugation (500 x g for 5 minutes at 4°C), aspirate the supernatant, and wash the cell pellet twice with ice-cold PBS.

  • Cell Lysis and Extraction:

    • Add 1 mL of ice-cold methanol containing the internal standard to the cell plate or pellet.

    • For adherent cells, use a cell scraper to scrape the cells in the cold methanol.

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Protein Precipitation:

    • Vortex the cell lysate vigorously for 1 minute.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection:

    • Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube.

  • Drying and Reconstitution:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable volume (e.g., 50-100 µL) of the initial mobile phase for LC-MS analysis.

Protocol 2: LC-MS/MS Method for this compound

This is a starting point for developing a robust LC-MS/MS method.

Liquid Chromatography (LC) Parameters:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is a good starting point.

  • Mobile Phase A: Water with 0.1% Formic Acid or 10 mM Ammonium Acetate

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% Formic Acid or 10 mM Ammonium Acetate

  • Gradient: A linear gradient from a low percentage of B to a high percentage of B over 10-15 minutes is a reasonable starting point. The gradient should be optimized to achieve good separation from other lipids and isomers.

  • Flow Rate: 0.2-0.4 mL/min

  • Column Temperature: 40-50 °C

  • Injection Volume: 1-5 µL

Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Mode: Multiple Reaction Monitoring (MRM)

  • Precursor Ion (Q1): The m/z of the [M+H]+ ion of this compound.

  • Product Ion (Q3): The m/z corresponding to the precursor ion minus the neutral loss of 507.0 Da.

  • Collision Energy (CE): This parameter needs to be optimized for the specific instrument and compound. Start with a CE value typically used for similar long-chain acyl-CoAs and then perform a CE optimization experiment to find the value that gives the maximum product ion intensity.

  • Source Parameters: Optimize the capillary voltage, source temperature, nebulizer gas flow, and drying gas flow to achieve a stable and intense signal for the analyte.

Data Presentation: Optimized MS Parameters

The following table provides a template for summarizing optimized MS parameters for this compound and a suitable internal standard. These values will be instrument-dependent and should be determined empirically.

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Dwell Time (ms)
This compound[Calculated [M+H]+][Calculated Product Ion][Optimized Value][Optimized Value]
C17:0-CoA (Internal Standard)1020.5513.5[Optimized Value][Optimized Value]

Visualizations

The following diagrams illustrate key workflows and concepts for the analysis of this compound.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Cell_Culture Cell Culture Harvesting Harvesting & Washing Cell_Culture->Harvesting Extraction Lysis & Extraction (with Internal Standard) Harvesting->Extraction Centrifugation Protein Precipitation (Centrifugation) Extraction->Centrifugation Drying Drying Centrifugation->Drying Reconstitution Reconstitution Drying->Reconstitution LC_Separation LC Separation (Reversed-Phase) Reconstitution->LC_Separation ESI Electrospray Ionization (ESI+) LC_Separation->ESI MS_Analysis MS/MS Analysis (MRM) ESI->MS_Analysis Peak_Integration Peak Integration MS_Analysis->Peak_Integration Quantification Quantification (vs. Internal Standard) Peak_Integration->Quantification

Caption: Experimental workflow for the analysis of this compound.

Troubleshooting_Workflow Start Low or No Signal Check_Standard Analyze a Fresh, Known Standard Directly Start->Check_Standard Signal_OK Signal is Good Check_Standard->Signal_OK Yes Signal_Bad Signal is Still Low Check_Standard->Signal_Bad No LC_Problem Issue is with the LC System or Sample Preparation Signal_OK->LC_Problem MS_Problem Issue is with the Mass Spectrometer Signal_Bad->MS_Problem Check_LC Troubleshoot LC: - Check for leaks - Check column - Optimize mobile phase LC_Problem->Check_LC Check_Sample_Prep Troubleshoot Sample Prep: - Check for degradation - Evaluate matrix effects LC_Problem->Check_Sample_Prep Check_MS Troubleshoot MS: - Clean ion source - Check MS parameters - Calibrate instrument MS_Problem->Check_MS

Caption: A logical workflow for troubleshooting low signal intensity.

Fragmentation_Pathway Precursor This compound [M+H]+ Neutral_Loss Neutral Loss of 3'-phosphoadenosine-5'-diphosphate (507.0 Da) Precursor->Neutral_Loss ADP_Fragment ADP Fragment (m/z 428) Precursor->ADP_Fragment Product_Ion Product Ion [M+H - 507.0]+ Neutral_Loss->Product_Ion

Caption: Characteristic fragmentation of long-chain acyl-CoAs in positive ESI-MS/MS.

References

Troubleshooting poor peak shape for long-chain acyl-CoAs in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of long-chain acyl-CoAs. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve poor peak shape and other common issues encountered during HPLC analysis of these challenging molecules.

Troubleshooting Guide: Poor Peak Shape

Poor peak shape, including tailing, fronting, and broadening, can compromise the resolution, identification, and quantification of long-chain acyl-CoAs. This guide provides a systematic approach to diagnosing and resolving these issues.

Problem 1: Peak Tailing

Peak tailing is characterized by an asymmetry where the latter half of the peak is drawn out. This is a common issue when analyzing acidic compounds like acyl-CoAs.

Q1: Why are my long-chain acyl-CoA peaks tailing?

A1: Peak tailing for long-chain acyl-CoAs in reversed-phase HPLC is often caused by a combination of factors related to their amphiphilic nature. The negatively charged phosphate (B84403) groups can interact with residual positive charges on the silica (B1680970) stationary phase (silanols), while the long hydrocarbon tail undergoes hydrophobic interactions. This secondary ionic interaction with the stationary phase is a primary cause of tailing.[1] Other potential causes include column overload, a mismatch between the sample solvent and the mobile phase, or an inappropriate mobile phase pH.[1]

Troubleshooting Steps:

  • Optimize Mobile Phase pH: Ensure the mobile phase pH is appropriate to suppress the ionization of residual silanols on the column packing. A lower pH (typically around 4.0-5.0) can help neutralize these sites and reduce secondary interactions.[2] However, the pH should be chosen to ensure the acyl-CoAs themselves remain ionized for consistent interaction with ion-pairing agents if used.

  • Incorporate Ion-Pairing Agents: The addition of a cationic ion-pairing agent to the mobile phase is a highly effective strategy. These agents, such as triethylamine (B128534) (TEA) or tetrabutylammonium (B224687) (TBA), form a neutral ion pair with the negatively charged acyl-CoA, which then chromatographs with improved peak shape based on the hydrophobicity of the acyl chain.[3]

  • Check for Column Overload: Injecting too much sample can lead to peak tailing.[1] To check for this, dilute your sample by a factor of 10 and reinject. If the peak shape improves, you are likely overloading the column.

  • Evaluate Sample Solvent: The sample should be dissolved in a solvent that is of equal or weaker elution strength than the initial mobile phase.[4][5] Injecting a sample in a much stronger solvent can cause peak distortion. Ideally, dissolve the sample in the initial mobile phase.[6]

  • Assess Column Health: A deteriorating column with a partially blocked inlet frit or a void can cause tailing for all peaks.[7] If you suspect column degradation, try flushing the column or replacing it with a new one. Using a guard column can help extend the life of your analytical column.[6]

Problem 2: Peak Fronting

Peak fronting is characterized by a leading edge of the peak being less steep than the trailing edge.

Q2: What causes peak fronting in my long-chain acyl-CoA analysis?

A2: Peak fronting is less common than tailing for acyl-CoAs but can occur. The primary causes are typically related to sample overload (in this case, high concentration), a sample solvent that is significantly stronger than the mobile phase, or low column temperature.[1][8][9] In some instances, it can also indicate a column that has undergone phase collapse due to highly aqueous mobile phases or a physical deformation of the column bed.[10]

Troubleshooting Steps:

  • Reduce Sample Concentration: High concentrations of the analyte can lead to fronting.[10] Try diluting your sample to see if the peak shape becomes more symmetrical.

  • Match Sample Solvent to Mobile Phase: Ensure your sample is dissolved in a solvent that is weaker than or matches the initial mobile phase composition.[5][11][12] A strong sample solvent can cause the analyte to travel too quickly at the head of the column, leading to a fronting peak.[4][12]

  • Increase Column Temperature: Operating at too low a temperature can sometimes contribute to fronting.[8] Increasing the column temperature (e.g., to 35-40°C) can improve peak symmetry.[13][14]

  • Check for Column Collapse: If you have been using a mobile phase with a very high aqueous content (>95%) with a standard C18 column, phase collapse may have occurred.[10] This can sometimes be reversed by flushing the column with 100% organic solvent.

Problem 3: Broad Peaks

Broad peaks can be symptomatic of several issues, leading to decreased resolution and sensitivity.

Q3: My peaks are broad, but not necessarily tailing or fronting. What should I check?

A3: Broad peaks can be caused by extra-column volume, slow kinetics of interaction between the analyte and the stationary phase, or a mobile phase with high viscosity.[15][16] Temperature gradients between the mobile phase entering the column and the column itself can also lead to peak broadening.[13]

Troubleshooting Steps:

  • Optimize Column Temperature: Increasing the column temperature reduces the viscosity of the mobile phase, which can lead to sharper peaks.[14] A stable and optimized temperature is crucial for reproducible chromatography.[13][14]

  • Minimize Extra-Column Volume: Use tubing with a small internal diameter and keep the length as short as possible between the injector, column, and detector to reduce dead volume.[16]

  • Adjust Flow Rate: A flow rate that is too high can lead to poor separation and broader peaks.[16] Conversely, a flow rate that is too low can also cause broadening due to diffusion. Optimization of the flow rate is necessary.

  • Ensure Proper Column Equilibration: If running a gradient, ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. Insufficient equilibration can lead to broad or split peaks.[16]

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting poor peak shape for long-chain acyl-CoAs.

TroubleshootingWorkflow Troubleshooting Poor Peak Shape for Long-Chain Acyl-CoAs start Observe Poor Peak Shape (Tailing, Fronting, Broad) check_all_peaks Does it affect all peaks? start->check_all_peaks system_issue Potential System Issue: - Tubing/Connection Dead Volume - Blocked Column Frit - Column Void check_all_peaks->system_issue Yes single_peak_issue Analyte-Specific Issue check_all_peaks->single_peak_issue No fix_system Action: - Check fittings - Backflush or replace column system_issue->fix_system end_node Symmetrical Peak Shape Achieved fix_system->end_node peak_type Identify Peak Shape: Tailing, Fronting, or Broad? single_peak_issue->peak_type tailing Peak Tailing peak_type->tailing Tailing fronting Peak Fronting peak_type->fronting Fronting broad Broad Peaks peak_type->broad Broad tailing_cause Primary Suspects: - Secondary Silanol (B1196071) Interactions - Inappropriate Mobile Phase pH - Column Overload tailing->tailing_cause tailing_solution Solutions: 1. Add/Optimize Ion-Pairing Agent 2. Adjust Mobile Phase pH (e.g., 4.0-5.0) 3. Reduce Sample Concentration tailing_cause->tailing_solution tailing_solution->end_node fronting_cause Primary Suspects: - Sample Solvent Stronger than Mobile Phase - High Sample Concentration - Low Column Temperature fronting->fronting_cause fronting_solution Solutions: 1. Dissolve Sample in Initial Mobile Phase 2. Dilute Sample 3. Increase Column Temperature fronting_cause->fronting_solution fronting_solution->end_node broad_cause Primary Suspects: - High Mobile Phase Viscosity - Extra-column Dead Volume - Sub-optimal Flow Rate broad->broad_cause broad_solution Solutions: 1. Increase Column Temperature 2. Minimize Tubing Length/ID 3. Optimize Flow Rate broad_cause->broad_solution broad_solution->end_node

Caption: A workflow diagram for diagnosing and resolving common peak shape issues in the HPLC analysis of long-chain acyl-CoAs.

Frequently Asked Questions (FAQs)

Q4: What is an ion-pairing agent and how does it improve peak shape for acyl-CoAs?

A4: An ion-pairing agent is a molecule that has both an ionic and a hydrophobic region.[17] For analyzing negatively charged long-chain acyl-CoAs, a cationic ion-pairing agent (e.g., triethylamine, tetrabutylammonium) is added to the mobile phase. There are two proposed mechanisms for how this improves chromatography. In the "ion-pair" model, the agent forms a neutral complex with the acyl-CoA in the mobile phase, which then partitions onto the reversed-phase column and is separated based on its hydrophobicity.[18][19] In the "dynamic ion-exchange" model, the hydrophobic part of the ion-pairing agent adsorbs to the stationary phase, creating a positively charged surface that retains the anionic acyl-CoA through electrostatic interactions.[17][18][19] Both mechanisms effectively mask the negative charge of the acyl-CoA, leading to more symmetrical peaks.[17]

IonPairingMechanism Mechanism of Cationic Ion-Pairing for Acyl-CoA Analysis cluster_MobilePhase Mobile Phase cluster_StationaryPhase C18 Stationary Phase AcylCoA Long-Chain Acyl-CoA (Anionic Head, Hydrophobic Tail) IonPairComplex Neutral Ion-Pair Complex AcylCoA->IonPairComplex + IonPairAgent Cationic Ion-Pairing Agent (e.g., TEA+, TBA+) IonPairAgent->IonPairComplex Interaction Hydrophobic Interaction (Retention & Separation) IonPairComplex->Interaction Partitioning C18_beads Hydrophobic C18 Chains Interaction->C18_beads

Caption: The formation of a neutral ion-pair complex between an acyl-CoA and a cationic ion-pairing agent in the mobile phase, facilitating hydrophobic interaction with the C18 stationary phase.

Q5: How do I choose the right mobile phase for my long-chain acyl-CoA analysis?

A5: A typical mobile phase for reversed-phase HPLC of long-chain acyl-CoAs consists of an aqueous buffer (Solvent A) and an organic solvent (Solvent B), often run in a gradient.

  • Solvent A (Aqueous): This is usually an aqueous buffer with a controlled pH. A common choice is a phosphate buffer (e.g., 75 mM potassium phosphate) at a pH of around 4.9.[2] This pH helps to maintain the consistency of the chromatography.

  • Solvent B (Organic): Acetonitrile is a common choice due to its low viscosity and UV transparency.[20][21] Methanol can also be used.[21]

  • Additives: As discussed, a cationic ion-pairing agent is often added to the mobile phase. Additionally, an acid like acetic acid may be added to the organic phase to improve peak shape.[2]

A gradient elution, starting with a higher proportion of the aqueous phase and increasing the organic phase over time, is necessary to elute the highly hydrophobic long-chain acyl-CoAs.

Q6: What is the optimal column temperature for separating long-chain acyl-CoAs?

A6: Elevated column temperatures, typically in the range of 35-50°C, are often beneficial for the analysis of long-chain acyl-CoAs.[22] Increasing the temperature has several advantages:

  • Reduces Mobile Phase Viscosity: This leads to lower backpressure and can result in sharper, more efficient peaks.[14]

  • Improves Mass Transfer: Higher temperatures can enhance the kinetics of the analyte moving between the mobile and stationary phases, which is particularly important for large molecules.[23]

  • Decreases Retention Time: Analytes will generally elute faster at higher temperatures.[13][14]

It is crucial to use a column oven to maintain a stable and consistent temperature, as fluctuations can lead to poor reproducibility of retention times.[13][14]

Quantitative Data Summary

The following tables provide typical ranges for key parameters in the HPLC analysis of long-chain acyl-CoAs.

Table 1: Mobile Phase Composition and pH

ParameterTypical RangeRationale
Buffer 10-100 mM Phosphate or AcetateMaintains stable pH for reproducible retention.[7][20]
pH 4.0 - 5.5Suppresses silanol interactions; optimal for ion-pairing.[2]
Organic Solvent Acetonitrile or MethanolElutes hydrophobic acyl-CoAs.[20][21]
Ion-Pairing Agent 0.5 - 20 mM (e.g., TEA, TBA)Forms neutral complex with acyl-CoA for improved peak shape.[24]

Table 2: HPLC Operating Parameters

ParameterTypical Value/RangeRationale
Column Temperature 35 - 50 °CReduces viscosity, improves peak shape and efficiency.[14][22][23]
Flow Rate 0.2 - 1.0 mL/minOptimized for resolution and analysis time.
Injection Volume 5 - 20 µLKept low to prevent column overload.
Detection Wavelength 254 - 260 nmCorresponds to the absorbance maximum of the adenine (B156593) ring in CoA.[2][25]

Experimental Protocols

Protocol 1: General Reversed-Phase HPLC Method for Long-Chain Acyl-CoAs

This protocol is a representative method for the separation of long-chain acyl-CoAs using ion-pairing reversed-phase HPLC.

1. Materials and Reagents:

  • HPLC-grade water, acetonitrile, and methanol.[26]

  • Potassium phosphate monobasic (KH₂PO₄).

  • Triethylamine (TEA) or other suitable ion-pairing agent.

  • Phosphoric acid or acetic acid for pH adjustment.

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Mobile Phase Preparation:

  • Mobile Phase A: Prepare a 75 mM potassium phosphate solution in HPLC-grade water. Add a suitable concentration of the chosen ion-pairing agent (e.g., 5-10 mM TEA). Adjust the pH to 4.9 with phosphoric acid.[2] Filter and degas the solution.

  • Mobile Phase B: HPLC-grade acetonitrile. Filter and degas.

3. Chromatographic Conditions:

  • Column: C18 reversed-phase column.

  • Column Temperature: 35°C.[22]

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 260 nm.[22]

  • Gradient Program:

    • 0-10 min: 40% B to 60% B

    • 10-25 min: 60% B to 90% B

    • 25-30 min: Hold at 90% B

    • 30.1-35 min: Return to 40% B and equilibrate.

4. Sample Preparation:

  • Extract long-chain acyl-CoAs from the biological matrix using an appropriate method (e.g., solid-phase extraction).

  • Reconstitute the final extract in the initial mobile phase composition (e.g., 60:40 Mobile Phase A:B) to prevent peak distortion.[4][5]

5. System Suitability:

  • Before running samples, perform several blank injections followed by injections of a standard mixture to ensure the system is equilibrated and producing reproducible retention times and peak shapes.

References

Technical Support Center: Substrate Inhibition by (2E,7Z)-Hexadecadienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing (2E,7Z)-hexadecadienoyl-CoA in enzyme assays. This resource provides troubleshooting guides and frequently asked questions to address potential issues of substrate inhibition, a phenomenon that can be encountered with long-chain unsaturated fatty acyl-CoAs. While direct literature on substrate inhibition by this compound is limited, the guidance provided here is based on established principles of enzyme kinetics and the known behavior of structurally similar molecules in metabolic pathways such as mitochondrial β-oxidation.

Frequently Asked Questions (FAQs)

Q1: What is substrate inhibition and why might it occur with this compound?

A1: Substrate inhibition is a form of enzyme inhibition where the enzyme's reaction rate decreases at high substrate concentrations. Instead of the reaction rate reaching a maximum and plateauing (as in classic Michaelis-Menten kinetics), it starts to decline. With a long-chain unsaturated fatty acyl-CoA like this compound, this can occur for several reasons:

  • Formation of a non-productive enzyme-substrate complex: A second molecule of the substrate may bind to the enzyme-substrate complex at a non-catalytic site, creating an inactive E-S-S complex.

  • Competition for active sites: In pathways like β-oxidation, enzymes such as acyl-CoA dehydrogenases have broad specificity. High concentrations of the initial substrate can lead to competition with downstream intermediates for the same enzyme, effectively causing a "traffic jam."[1]

  • Depletion of essential cofactors: High concentrations of acyl-CoAs can lead to the sequestration of free Coenzyme A (CoASH), which is necessary for subsequent enzymatic steps, thereby inhibiting the overall pathway flux.[1]

Q2: How can I tell if my enzyme is being inhibited by high concentrations of this compound?

A2: The most direct way to identify substrate inhibition is to measure the initial reaction velocity over a wide range of this compound concentrations. If you plot the initial velocity (v₀) against the substrate concentration ([S]), a characteristic bell-shaped curve will be observed. The reaction rate will initially increase with substrate concentration, reach a peak, and then decrease as the substrate concentration continues to rise.

Q3: Which enzymes are most likely to be affected by substrate inhibition from this compound?

A3: Enzymes involved in mitochondrial fatty acid β-oxidation are key candidates for inhibition. These include:

  • Acyl-CoA Dehydrogenases (ACADs): These enzymes exhibit overlapping substrate specificity, and high concentrations of a long-chain acyl-CoA can lead to competitive feedforward inhibition.[1]

  • 3-Ketoacyl-CoA Thiolase: This enzyme is known to be subject to feedback inhibition by high ratios of acetyl-CoA to free CoA, a condition that can be exacerbated by substrate overload.

  • Carnitine Palmitoyltransferase (CPT) system: While not a direct catalytic inhibition, the transport of long-chain fatty acyl-CoAs into the mitochondria can become a rate-limiting step and be affected by the overall pool of acyl-CoAs.

Troubleshooting Guides

Problem: My reaction rate is decreasing as I increase the concentration of this compound.

This is a classic sign of substrate inhibition. Follow these steps to diagnose and mitigate the issue.

Troubleshooting StepRationaleRecommended Action
1. Perform a Wide-Range Substrate Titration To confirm that the observed decrease in activity is due to substrate inhibition and to identify the optimal substrate concentration.Design an experiment with a broad range of this compound concentrations, from well below the expected Km to significantly above the point where inhibition is observed.
2. Re-evaluate Assay Buffer Conditions Sub-optimal buffer components (e.g., pH, ionic strength, detergents) can exacerbate inhibitory effects.Systematically vary the pH and ionic strength of your assay buffer. If using detergents to solubilize the substrate, test different concentrations or types of non-ionic detergents.
3. Check Cofactor Concentrations If the enzyme requires cofactors like NAD+, FAD, or Coenzyme A, their availability can become limiting at high substrate turnover.Ensure that all necessary cofactors are present at saturating concentrations. In the case of pathways that regenerate CoASH, ensure all components of the regeneration system are active.
4. Modify the Kinetic Model The standard Michaelis-Menten equation does not account for substrate inhibition.Fit your kinetic data to a model that includes a term for substrate inhibition, such as the Haldane equation, to determine the inhibition constant (Ki).

Experimental Protocols

Protocol: Determining Substrate Inhibition Kinetics

This protocol outlines a general method for investigating the inhibitory effects of high concentrations of this compound using a spectrophotometric enzyme assay.

1. Reagent Preparation:

  • Assay Buffer: Prepare a suitable buffer (e.g., Tris-HCl or phosphate (B84403) buffer) at the optimal pH and ionic strength for the enzyme of interest.

  • Enzyme Stock Solution: Prepare a concentrated stock of the purified enzyme in a buffer that ensures its stability.

  • This compound Stock Solution: Prepare a concentrated stock solution. Due to its amphipathic nature, it may require the addition of a small amount of a non-ionic detergent (e.g., Triton X-100) for complete solubilization.

  • Cofactor Solutions: Prepare stock solutions of any necessary cofactors (e.g., NAD+, FAD) at concentrations well above their Km values.

2. Assay Procedure:

  • Set up a series of reactions in cuvettes or a microplate. Each reaction should contain the assay buffer, any necessary cofactors, and a varying concentration of this compound. It is crucial to test a wide range of substrate concentrations.

  • Pre-incubate the reaction mixtures at the desired temperature.

  • Initiate the reaction by adding a fixed amount of the enzyme stock solution to each reaction.

  • Immediately measure the change in absorbance over time using a spectrophotometer at the appropriate wavelength for the reaction being monitored (e.g., the production or consumption of NADH at 340 nm).

3. Data Analysis:

  • Calculate the initial velocity (v₀) for each substrate concentration from the linear portion of the absorbance vs. time plot.

  • Plot v₀ versus the concentration of this compound.

  • If substrate inhibition is present, the plot will show an initial rise in velocity followed by a decrease at higher substrate concentrations.

  • Fit the data to a substrate inhibition model (e.g., the uncompetitive substrate inhibition equation: v = Vmax / (1 + (Km/[S]) + ([S]/Ki))) to determine the kinetic parameters Vmax, Km, and Ki.

Data Presentation

The following table provides a hypothetical example of kinetic data that might be obtained in an experiment demonstrating substrate inhibition by this compound.

This compound (µM)Initial Velocity (µM/min)
125.0
245.5
571.4
1083.3
2076.9
5050.0
10028.6

Visualizations

Mitochondrial β-Oxidation Pathway

Beta_Oxidation Fatty Acyl-CoA (Cn) Fatty Acyl-CoA (Cn) trans-Δ2-Enoyl-CoA trans-Δ2-Enoyl-CoA Fatty Acyl-CoA (Cn)->trans-Δ2-Enoyl-CoA Acyl-CoA Dehydrogenase L-β-Hydroxyacyl-CoA L-β-Hydroxyacyl-CoA trans-Δ2-Enoyl-CoA->L-β-Hydroxyacyl-CoA Enoyl-CoA Hydratase β-Ketoacyl-CoA β-Ketoacyl-CoA L-β-Hydroxyacyl-CoA->β-Ketoacyl-CoA β-Hydroxyacyl-CoA Dehydrogenase Fatty Acyl-CoA (Cn-2) Fatty Acyl-CoA (Cn-2) β-Ketoacyl-CoA->Fatty Acyl-CoA (Cn-2) Thiolase Acetyl-CoA Acetyl-CoA β-Ketoacyl-CoA->Acetyl-CoA Thiolase

Caption: A simplified diagram of the mitochondrial β-oxidation spiral.

Experimental Workflow for Investigating Substrate Inhibition

Troubleshooting_Workflow A Observe Decreased Activity at High Substrate Concentration B Perform Wide-Range Substrate Titration A->B C Plot Initial Velocity vs. [Substrate] B->C D Does the curve show a decrease at high [S]? C->D E Substrate Inhibition Confirmed D->E Yes H No Substrate Inhibition D->H No F Optimize Assay Conditions (Buffer, Cofactors) E->F G Fit Data to Substrate Inhibition Model F->G

Caption: A logical workflow for troubleshooting suspected substrate inhibition.

Mechanism of Uncompetitive Substrate Inhibition

Substrate_Inhibition_Mechanism E E ES ES E->ES + S ES->E ESS ESS (Inactive) ES->ESS + S P E + P ES->P k_cat ESS->ES

Caption: A model for uncompetitive substrate inhibition.

References

Technical Support Center: Minimizing Auto-oxidation of Polyunsaturated Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with highly labile polyunsaturated acyl-CoAs (PUFA-CoAs), preventing auto-oxidation is critical for obtaining accurate and reproducible experimental results. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to minimize the degradation of these important molecules.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the handling, storage, and analysis of PUFA-CoAs.

Q1: My PUFA-CoA sample shows signs of degradation upon arrival. What should I do?

A1: Immediately upon receipt, visually inspect the sample for any discoloration or precipitation. If degradation is suspected, it is crucial to qualify the integrity of the sample before use.

  • Troubleshooting Steps:

    • Aliquot and Store: Immediately aliquot the sample into smaller, single-use volumes in amber glass vials.

    • Inert Gas Overlay: Blanket each aliquot with an inert gas such as argon or nitrogen before sealing.

    • Storage Temperature: Store the aliquots at -80°C.[1] Storing acyl-CoA extracts as a dry pellet at -80°C is also a recommended strategy.[1]

    • Analytical Qualification: Analyze a small aliquot using LC-MS/MS to assess the presence of oxidation products. Look for characteristic mass shifts corresponding to the addition of oxygen atoms (e.g., +16 Da, +32 Da).

Q2: I am observing unexpected peaks in my LC-MS/MS analysis of PUFA-CoAs. Could this be due to oxidation?

A2: Yes, unexpected peaks are often indicative of sample degradation, including oxidation and hydrolysis of the thioester bond.

  • Troubleshooting Steps:

    • Identify Potential Oxidation Products: Calculate the expected masses of common oxidation products (e.g., hydroperoxides, hydroxides, ketones) of your specific PUFA-CoA.

    • Review Sample Handling: Scrutinize your entire workflow for potential sources of oxidation, including:

      • Exposure to air and light.

      • Use of plasticware that may leach pro-oxidants.

      • Contaminated solvents or reagents.

      • Repeated freeze-thaw cycles.

    • Optimize LC-MS/MS Method: Ensure your chromatographic method can separate the parent PUFA-CoA from its potential oxidation products. Use of a high-resolution mass spectrometer can aid in the identification of unexpected adducts.

    • In-Source Fragmentation: Be aware of in-source fragmentation, which can generate artifacts that may be misinterpreted as oxidation products.[2][3] Optimize source conditions to minimize this effect.

Q3: What is the best way to store my PUFA-CoA samples to ensure long-term stability?

A3: Proper storage is paramount for preventing the degradation of PUFA-CoAs.

  • Best Practices:

    • Temperature: Always store PUFA-CoAs at -80°C for long-term storage.[1] Storage at -20°C is not recommended as it can still allow for significant degradation of polyunsaturated fatty acids.

    • Format: For aqueous solutions, flash-freeze aliquots in liquid nitrogen before transferring to -80°C. Storing samples as a lyophilized powder or a dry pellet under inert gas is the most stable option.[1]

    • Inert Atmosphere: Always overlay the sample with an inert gas (argon or nitrogen) to displace oxygen.

    • Container: Use amber glass vials with Teflon-lined caps (B75204) to prevent light exposure and leaching of contaminants.

    • Avoid Freeze-Thaw Cycles: Aliquot samples into single-use volumes to avoid repeated freezing and thawing, which can accelerate degradation.

Q4: Which antioxidant should I use to protect my PUFA-CoA samples, and at what concentration?

A4: The choice of antioxidant depends on the solvent system and the specific experimental conditions. Butylated hydroxytoluene (BHT) and α-tocopherol (a form of Vitamin E) are commonly used.

  • Recommendations:

    • Butylated Hydroxytoluene (BHT): A highly effective antioxidant for preventing lipid peroxidation. It can be added to organic solvents used for extraction and storage. Studies on dried blood spots have shown BHT to be effective in protecting PUFAs for extended periods at room temperature.[4][5] A common working concentration is 0.01-0.1% (w/v).

    • α-Tocopherol (Vitamin E): A natural, lipid-soluble antioxidant that is effective in protecting PUFAs within lipid membranes.[6][7] It can form complexes with fatty acids, which may contribute to its stabilizing effect.[8][9] It can be incorporated into assay buffers or storage solutions.

    • Solvent Considerations: For aqueous solutions, water-soluble antioxidants or antioxidant systems may be more appropriate.

    • Compatibility: Always ensure the chosen antioxidant does not interfere with downstream applications or analytical methods.

Quantitative Data Summary

The stability of PUFA-CoAs is influenced by storage temperature and the presence of antioxidants. While specific data for PUFA-CoAs is limited, data from PUFA studies provides valuable guidance.

Table 1: Influence of Storage Temperature on PUFA Stability

Storage TemperatureObservationRecommendation
Room TemperatureRapid degradation of PUFAs observed within days.[5]Not recommended for any length of time.
4°CLess degradation than room temperature, but still significant for PUFAs.Suitable for short-term handling (hours) only.
-20°CSignificant degradation of PUFAs can occur, especially with long-term storage.Not recommended for long-term storage of PUFA-CoAs.
-80°CConsidered the optimal temperature for long-term storage of acyl-CoA extracts to maintain stability.[1]Recommended for all PUFA-CoA samples.

Table 2: Efficacy of Common Antioxidants in Preventing PUFA Oxidation

AntioxidantTypical ConcentrationEfficacy & Remarks
Butylated Hydroxytoluene (BHT)0.01 - 0.1% (w/v)Highly effective in organic solvents and has been shown to protect PUFAs in dried blood spots for up to 8 weeks at room temperature.[4][5]
α-Tocopherol (Vitamin E)Varies by applicationA potent, natural lipid-soluble antioxidant.[6][7] Its effectiveness is enhanced when it can be regenerated by other antioxidants like ascorbate (B8700270) (Vitamin C).[7]

Experimental Protocols & Methodologies

Adherence to strict protocols is essential for minimizing the auto-oxidation of PUFA-CoAs.

Protocol 1: Handling and Storage of PUFA-CoA Stock Solutions
  • Materials:

    • PUFA-CoA sample

    • High-purity amber glass vials with Teflon-lined caps

    • Inert gas (argon or nitrogen) cylinder with a regulator and tubing

    • Pipettes with glass or solvent-compatible tips

    • -80°C freezer

  • Procedure:

    • Upon receiving the PUFA-CoA, allow the container to equilibrate to room temperature before opening to prevent condensation.

    • Work quickly in a fume hood with minimal light exposure.

    • Reconstitute the PUFA-CoA in a pre-chilled, deoxygenated, high-purity solvent (e.g., HPLC-grade methanol (B129727) or a buffered aqueous solution). If using an aqueous buffer, ensure it has been sparged with inert gas.

    • Immediately aliquot the stock solution into single-use amber glass vials.

    • For each aliquot, flush the headspace of the vial with a gentle stream of argon or nitrogen for 30-60 seconds.

    • Securely cap the vials.

    • Flash-freeze the aliquots in liquid nitrogen.

    • Transfer the frozen aliquots to a -80°C freezer for long-term storage.

Protocol 2: Sample Preparation for LC-MS/MS Analysis with Minimal Oxidation
  • Materials:

    • PUFA-CoA sample aliquot (from -80°C)

    • Pre-chilled, deoxygenated solvents (e.g., methanol, acetonitrile, water)

    • Antioxidant stock solution (e.g., BHT in methanol)

    • Autosampler vials with Teflon-lined septa

    • Centrifuge capable of 4°C

  • Procedure:

    • Retrieve a single-use aliquot of PUFA-CoA from the -80°C freezer and thaw on ice.

    • Perform all subsequent steps on ice or in a cold block.

    • If performing an extraction from a biological matrix, use pre-chilled solvents containing an antioxidant (e.g., 0.01% BHT).

    • Minimize sample exposure to air. Keep tubes capped whenever possible.

    • After extraction and any necessary centrifugation (at 4°C), transfer the supernatant to a clean autosampler vial.

    • If the sample is not being immediately analyzed, flush the headspace of the autosampler vial with inert gas before capping.

    • Place the vials in a cooled autosampler (e.g., 4°C) for the duration of the analysis.

    • For aqueous extracts, using a neutral pH buffer, such as ammonium (B1175870) acetate, can improve the stability of acyl-CoA compounds.[1]

Visualizations

Signaling Pathway: PUFA-CoA Auto-oxidation Cascade

Auto_oxidation_Pathway PUFA_CoA Polyunsaturated Acyl-CoA Lipid_Radical Lipid Acyl-CoA Radical (L•) PUFA_CoA->Lipid_Radical Initiator Initiator (e.g., ROS, Light, Metal Ions) Initiator->PUFA_CoA Initiation Peroxyl_Radical Peroxyl Radical (LOO•) Lipid_Radical->Peroxyl_Radical + O2 Antioxidant Antioxidant (e.g., BHT, Tocopherol) Lipid_Radical->Antioxidant Oxygen Oxygen (O2) Lipid_Hydroperoxide Lipid Hydroperoxide (LOOH) Peroxyl_Radical->Lipid_Hydroperoxide + LH Peroxyl_Radical->Antioxidant Termination Another_PUFA_CoA Another PUFA-CoA (LH) Secondary_Products Secondary Oxidation Products (Aldehydes, etc.) Lipid_Hydroperoxide->Secondary_Products Decomposition

Caption: The auto-oxidation of PUFA-CoAs is a free-radical chain reaction.

Experimental Workflow: Minimizing Oxidation During Sample Analysis

Experimental_Workflow cluster_storage Sample Storage cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Storage Store at -80°C under Inert Gas Thawing Thaw on Ice Storage->Thawing Extraction Extract with Cold Solvents (+ Antioxidant) Thawing->Extraction Centrifugation Centrifuge at 4°C Extraction->Centrifugation Autosampler Cooled Autosampler (4°C) Centrifugation->Autosampler LC_MS LC-MS/MS Analysis Autosampler->LC_MS

Caption: A workflow designed to minimize PUFA-CoA oxidation during analysis.

Logical Relationship: Factors Contributing to PUFA-CoA Degradation

Degradation_Factors Degradation PUFA-CoA Degradation Oxygen Oxygen Exposure Oxygen->Degradation Light Light Exposure Light->Degradation High_Temp High Temperature High_Temp->Degradation Freeze_Thaw Freeze-Thaw Cycles Freeze_Thaw->Degradation Contaminants Pro-oxidant Contaminants Contaminants->Degradation

Caption: Key environmental factors that accelerate PUFA-CoA degradation.

References

Choosing the right internal standard for (2E,7Z)-hexadecadienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

Q1: What is the ideal internal standard for the quantification of (2E,7Z)-hexadecadienoyl-CoA?

A1: The ideal internal standard would be a stable isotope-labeled version of the analyte, such as deuterium-labeled this compound. This is because it shares nearly identical physicochemical properties (e.g., extraction recovery, ionization efficiency, and chromatographic retention time) with the analyte, providing the most accurate correction for experimental variability. However, the synthesis of such a standard can be complex and costly[1][2].

Q2: Since a stable isotope-labeled standard for this compound is not commercially available, what is the next best option?

A2: In the absence of a stable isotope-labeled standard, the use of an odd-chain fatty acyl-CoA is the recommended alternative[3][4]. These compounds are structurally similar to the analyte but are not typically found in biological systems, minimizing the risk of interference with endogenous compounds. The choice of the specific odd-chain fatty acyl-CoA should be based on its ability to mimic the behavior of this compound during sample preparation and analysis.

Q3: Which odd-chain fatty acyl-CoAs should I consider as potential internal standards?

A3: A panel of odd-chain fatty acyl-CoAs with chain lengths bracketing the analyte of interest should be evaluated. For this compound (a C16 fatty acyl-CoA), suitable candidates would include:

  • Pentadecanoyl-CoA (C15:0)

  • Heptadecanoyl-CoA (C17:0)

  • Nonadecanoyl-CoA (C19:0)

The selection should be based on empirical data from validation experiments as outlined in the experimental protocol below.

Q4: How does the presence of double bonds in this compound affect the choice of an internal standard?

A4: The two double bonds in this compound will influence its polarity and, consequently, its retention time in reversed-phase liquid chromatography. It will likely elute earlier than its saturated counterpart, hexadecanoyl-CoA. Therefore, an unsaturated odd-chain fatty acyl-CoA, if available, might exhibit closer chromatographic behavior. However, saturated odd-chain fatty acyl-CoAs are more commonly available and can still provide reliable quantification if the method is properly validated[3].

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Poor Peak Shape or Tailing for Analyte and Internal Standard 1. Secondary interactions with the analytical column. 2. Inappropriate mobile phase pH. 3. Column degradation.1. Use a column with end-capping. Consider adding a small amount of a chelating agent like EDTA to the mobile phase if metal chelation is suspected. 2. For acyl-CoAs, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is common. However, some methods use a high pH with ammonium (B1175870) hydroxide[4][5]. Experiment with pH to optimize peak shape. 3. Replace the analytical column and guard column.
High Variability in Internal Standard Response 1. Inconsistent addition of the internal standard to samples. 2. Degradation of the internal standard in the stock solution or during sample preparation. 3. Poor solubility of the internal standard in the reconstitution solvent.1. Ensure precise and consistent pipetting of the internal standard solution into every sample at the earliest stage of sample preparation. 2. Prepare fresh stock solutions of the internal standard regularly and store them at -80°C. Keep samples on ice during preparation[6]. 3. Optimize the reconstitution solvent. A mixture of methanol (B129727) or acetonitrile (B52724) and water is often effective[7].
Analyte Signal Suppression or Enhancement 1. Co-elution with matrix components that affect ionization efficiency. 2. Suboptimal electrospray ionization (ESI) source parameters.1. Improve chromatographic separation to resolve the analyte and internal standard from interfering matrix components. 2. Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature) using a solution of the internal standard.
No or Low Analyte/Internal Standard Signal 1. Inefficient extraction from the sample matrix. 2. Degradation of acyl-CoAs during extraction. 3. Incorrect mass spectrometer settings.1. Optimize the extraction solvent. A common choice is a mixture of isopropanol (B130326) and acetic acid. 2. Work quickly and at low temperatures. Use fresh extraction solvents. 3. Verify the precursor and product ion m/z values for the analyte and internal standard. Ensure the mass spectrometer is properly tuned and calibrated.

Data Presentation: Potential Internal Standards

The table below summarizes the properties of suggested odd-chain fatty acyl-CoA internal standards for the analysis of this compound.

Internal StandardMolecular FormulaExact Mass (M)Monoisotopic Mass [M+H]⁺
This compound (Analyte)C₃₇H₆₂N₇O₁₇P₃S1001.31361002.3214
Pentadecanoyl-CoA (C15:0)C₃₆H₆₄N₇O₁₇P₃S991.3292992.3370
Heptadecanoyl-CoA (C17:0)C₃₈H₆₈N₇O₁₇P₃S1019.36051020.3683
Nonadecanoyl-CoA (C19:0)C₄₀H₇₂N₇O₁₇P₃S1047.39181048.3996

Note: The exact mass of this compound was calculated based on its chemical formula provided by ChEBI (CHEBI:88086)[8]. The masses of the internal standards were obtained from PubChem.

Experimental Protocols

Protocol 1: Empirical Selection of an Internal Standard

Objective: To select the most appropriate odd-chain fatty acyl-CoA internal standard for the quantitative analysis of this compound.

Methodology:

  • Preparation of Standards:

    • Prepare individual stock solutions of Pentadecanoyl-CoA, Heptadecanoyl-CoA, and Nonadecanoyl-CoA in 50% methanol at a concentration of 1 mg/mL.

    • Prepare a working solution of each potential internal standard at 1 µg/mL in 50% methanol.

  • Sample Preparation:

    • Use a representative blank matrix (e.g., cell lysate from a control group, plasma).

    • Spike the blank matrix with a known concentration of a commercially available, structurally similar long-chain unsaturated fatty acyl-CoA (e.g., oleoyl-CoA) to mimic the analyte.

    • Divide the spiked matrix into three sets. To each set, add one of the potential internal standards at a fixed concentration.

    • Perform the full sample extraction procedure (e.g., protein precipitation followed by solid-phase extraction).

  • LC-MS/MS Analysis:

    • Analyze the extracted samples using a generic LC-MS/MS method for long-chain fatty acyl-CoAs (see Protocol 2).

    • Monitor the signal intensity and peak area of the surrogate analyte and each potential internal standard.

  • Evaluation Criteria:

    • Recovery: Calculate the recovery of the surrogate analyte using each internal standard. The internal standard that provides the most consistent and highest recovery for the surrogate analyte is preferred.

    • Matrix Effects: Assess the matrix effects by comparing the peak area of the internal standard in a neat solution versus in the extracted blank matrix. The internal standard with the least signal suppression or enhancement is ideal.

    • Chromatographic Performance: The chosen internal standard should have a retention time that is close to, but baseline-resolved from, the expected retention time of the analyte and should exhibit a good peak shape.

Protocol 2: Quantitative Analysis of this compound by LC-MS/MS

Objective: To quantify this compound in biological samples using a validated internal standard.

Methodology:

  • Sample Preparation:

    • To 100 µL of sample (e.g., cell lysate, plasma), add 10 µL of the selected internal standard solution at a known concentration.

    • Add 400 µL of ice-cold isopropanol with 1% acetic acid to precipitate proteins.

    • Vortex for 1 minute and incubate at -20°C for 30 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and dry under a stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of 50% methanol.

  • LC-MS/MS Conditions:

    • LC System: UHPLC system

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: Water with 10 mM ammonium acetate (B1210297) and 0.1% formic acid

    • Mobile Phase B: Acetonitrile/Isopropanol (90:10) with 10 mM ammonium acetate and 0.1% formic acid

    • Gradient:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 95% B

      • 15-18 min: 95% B

      • 18.1-20 min: 30% B

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 45°C

    • Injection Volume: 5 µL

    • Mass Spectrometer: Triple quadrupole mass spectrometer

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • MRM Transitions:

      • This compound: Precursor ion [M+H]⁺ (m/z 1002.3) → Product ion (e.g., fragment corresponding to the acyl chain or a common fragment of the CoA moiety). Note: The exact product ion needs to be determined by infusing a standard if one becomes available, or by using a surrogate.

      • Selected Internal Standard: Determined by direct infusion of the standard.

  • Quantification:

    • Create a calibration curve using a surrogate standard (e.g., a commercially available C16 unsaturated fatty acyl-CoA) spiked into a blank matrix at a range of concentrations.

    • Calculate the peak area ratio of the analyte (or surrogate) to the internal standard.

    • Determine the concentration of this compound in the samples by interpolating the peak area ratios from the calibration curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_eval Evaluation cluster_select Selection prep_standards Prepare Stock Solutions of C15:0, C17:0, C19:0-CoA add_is Add Each Potential IS to Separate Aliquots prep_standards->add_is prep_matrix Prepare Spiked Blank Matrix (with surrogate analyte) prep_matrix->add_is extract Perform Sample Extraction add_is->extract lcms LC-MS/MS Analysis extract->lcms eval_recovery Assess Recovery lcms->eval_recovery eval_matrix Evaluate Matrix Effects lcms->eval_matrix eval_chrom Check Chromatography lcms->eval_chrom select_is Select Optimal Internal Standard eval_recovery->select_is eval_matrix->select_is eval_chrom->select_is

Caption: Workflow for the empirical selection of an internal standard.

troubleshooting_logic cluster_investigate Investigation Steps cluster_solutions Potential Solutions start High Variability in Internal Standard Response check_pipetting Review Pipetting Technique and Calibration start->check_pipetting check_stock Prepare Fresh IS Stock Solution start->check_stock check_solubility Test IS Solubility in Reconstitution Solvent start->check_solubility retrain Retrain on Pipetting / Recalibrate Pipettes check_pipetting->retrain fresh_stock Use Freshly Prepared Stock check_stock->fresh_stock optimize_solvent Optimize Reconstitution Solvent check_solubility->optimize_solvent

Caption: Troubleshooting logic for high internal standard variability.

References

Glass vs plastic vials for storing acyl-CoA samples to improve stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This guide provides recommendations and answers frequently asked questions regarding the optimal storage of acyl-CoA samples, with a focus on vial selection to enhance stability.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of acyl-CoA sample degradation?

A1: Acyl-CoAs are chemically labile molecules susceptible to both chemical and enzymatic degradation. The primary cause of degradation is non-enzymatic hydrolysis of the thioester bond, which is accelerated in aqueous solutions, particularly under alkaline or strongly acidic conditions.[1] To a lesser extent, enzymatic degradation by acyl-CoA thioesterases can occur if samples are not properly quenched and deproteinized.[2]

Q2: Should I use glass or plastic vials for storing my acyl-CoA samples?

A2: The choice between glass and plastic vials depends on the specific acyl-CoA species, the solvent, and the duration of storage. There is no universal "best" option, as both materials have potential drawbacks.

  • Glass (Borosilicate): Glass is highly inert and offers an excellent barrier against gas exchange.[3] However, its surface can carry a negative charge, potentially leading to the adsorption of molecules with positive charges through electrostatic interactions.[4] While the CoA moiety is generally negatively charged, interactions can still occur.

  • Plastic (Polypropylene): Standard polypropylene (B1209903) vials can be advantageous by minimizing electrostatic interactions. However, they are more prone to adsorbing hydrophobic molecules, which can be a significant issue for long-chain acyl-CoAs.[4] They also have higher gas permeability compared to glass.[3][5]

  • Low-Binding Plastic: For critical applications, specialized low-adsorption or "low-binding" plastic vials are often the preferred choice. These tubes are treated to have a hydrophilic and neutral surface, which minimizes both hydrophobic and ionic interactions, showing lower analyte loss for peptides compared to standard polypropylene and glass.[4][6]

Q3: What are the recommended storage conditions for acyl-CoA samples?

A3: For long-term stability, acyl-CoA samples should be stored as a dry pellet at -80°C.[1] If samples must be stored in solution, use a buffered, neutral pH solution or an organic solvent. Repeated freeze-thaw cycles should be strictly avoided as they can degrade the samples.[7]

Q4: How does the choice of solvent affect acyl-CoA stability during storage?

A4: The solvent plays a critical role in acyl-CoA stability. Storing acyl-CoAs in unbuffered aqueous solutions can lead to rapid degradation.[1] Reconstituting or storing samples in a buffered solution, such as 50 mM ammonium (B1175870) acetate (B1210297) at a neutral pH (e.g., pH 6.8), can significantly improve stability.[8] For stock solutions, using a mix of water and an organic solvent like methanol (B129727) or DMSO is a common practice, though making fresh solutions is often recommended for maximum reliability.[1][9]

Troubleshooting Guide: Low Acyl-CoA Recovery

If you are experiencing low recovery or signal intensity for your acyl-CoA samples, consider the following potential causes and solutions.

Potential CauseRecommended Action
Sample Degradation Acyl-CoAs are unstable in aqueous solutions. Process samples quickly on ice at all times.[7] For long-term storage, store as a dry pellet at -80°C.[1] Avoid repeated freeze-thaw cycles.[7]
Adsorption to Vial Surface Long-chain (hydrophobic) acyl-CoAs: May adsorb to standard polypropylene vials. Consider using borosilicate glass or, preferably, low-binding plastic vials.[4] Short-chain (more polar) acyl-CoAs: May show better recovery in polypropylene than glass.[10] For all types, low-binding vials are the safest option.
Incorrect pH of Solution The thioester bond is prone to hydrolysis at alkaline or strongly acidic pH.[1] Ensure reconstitution and storage buffers are at a neutral pH (6.5-7.5).[8]
Incomplete Extraction Ensure thorough cell lysis and tissue homogenization.[7] Use fresh, high-purity solvents and optimize the solvent-to-tissue ratio. Adding an internal standard early in the process can help monitor recovery.[7]

Data Summary

Table 1: Comparison of Vial Materials for Acyl-CoA Storage

This table summarizes the characteristics of common vial materials. The recommendations are based on general principles of surface chemistry and studies on peptide adsorption, which can be analogous to acyl-CoA behavior.[3][4][10]

FeatureBorosilicate GlassStandard Polypropylene (Plastic)Low-Binding Polypropylene (Plastic)
Primary Interaction ElectrostaticHydrophobicMinimal (hydrophilic/neutral surface)
Risk for Long-Chain Acyl-CoAs LowHigh (adsorption of acyl chain)Low (Recommended)
Risk for Short-Chain Acyl-CoAs Moderate (potential ionic interaction)LowLow (Recommended)
Gas Permeability Very LowModerateModerate
Breakage Risk HighLowLow
Chemical Inertness HighGenerally good, but potential for leachablesHigh
Table 2: Effect of Reconstitution Solvent on Acyl-CoA Stability

This table presents data on the stability of acyl-CoA standards when stored in different solvents at 4°C over 24-48 hours, as determined by LC-MS analysis.

SolventpHAverage Degradation after 24h at 4°CStability RatingReference
Water~7.0HighPoor[8]
50 mM Ammonium Acetate4.0ModerateFair[8]
50 mM Ammonium Acetate 6.8 Low (<15% for most species) Good [8]
50% Methanol / Water~7.0Low-ModerateGood[8]
50% Methanol / 50 mM NH4OAc6.8LowGood[8]

Visual Guides and Workflows

Caption: Decision logic for selecting the appropriate vial type based on acyl-CoA chain length.

G cluster_workflow Recommended Acyl-CoA Handling and Storage Workflow start Start: Biological Sample quench 1. Quench & Deproteinize (e.g., Ice-cold 2.5% SSA) start->quench extract 2. Extract Acyl-CoAs (e.g., Methanol/Chloroform) quench->extract dry 3. Dry Supernatant (Nitrogen Stream) extract->dry storage 4. Store Dry Pellet -80°C in Low-Binding Vial dry->storage reconstitute 5. Reconstitute for Analysis (e.g., 50 mM NH4OAc, pH 6.8) storage->reconstitute analyze 6. Analyze Promptly (LC-MS/MS) reconstitute->analyze

Caption: Recommended workflow for acyl-CoA sample preparation and storage to ensure stability.

Experimental Protocols

Protocol 1: Acyl-CoA Extraction from Cultured Cells

This protocol is adapted from established methods for extracting acyl-CoAs for subsequent LC-MS/MS analysis.[1]

Materials:

  • Cultured cells

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold 2.5% (w/v) 5-sulfosalicylic acid (SSA) in water

  • Internal standard (e.g., C17:0-CoA)

  • Microcentrifuge tubes (low-binding plastic recommended)

  • Centrifuge capable of 16,000 x g at 4°C

Procedure:

  • Cell Washing: Aspirate cell culture medium. Wash cells twice with an appropriate volume of ice-cold PBS.

  • Quenching and Lysis: Immediately add 200 µL of ice-cold 2.5% SSA containing the internal standard to the cell plate.

  • Cell Scraping: Scrape the cells from the surface and transfer the entire lysate to a pre-chilled low-binding microcentrifuge tube.

  • Incubation: Vortex the lysate vigorously and incubate on ice for 10 minutes to ensure complete protein precipitation.

  • Clarification: Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.

  • Sample Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new clean, pre-chilled low-binding tube.

  • Storage/Analysis:

    • For immediate analysis, place the sample in the autosampler (set at 4°C).

    • For long-term storage, flash-freeze the supernatant in liquid nitrogen and lyophilize to a dry pellet. Store the dry pellet at -80°C.

Protocol 2: Testing Acyl-CoA Stability in Different Vials

This protocol provides a framework for researchers to test the stability of their specific acyl-CoAs of interest in different vial types.

Materials:

  • Acyl-CoA standard of interest

  • Vial types to be tested (e.g., borosilicate glass, standard polypropylene, low-binding plastic)

  • Reconstitution buffer (e.g., 50 mM ammonium acetate, pH 6.8)

  • LC-MS/MS system

Procedure:

  • Stock Solution: Prepare a master stock solution of the acyl-CoA standard in the chosen reconstitution buffer at a known concentration (e.g., 1 µM).

  • Aliquoting: Aliquot the stock solution into at least three replicates for each vial type being tested. Also, prepare a "Time 0" sample by immediately adding extraction solvent (e.g., 80% methanol) to an aliquot to precipitate the acyl-CoA and halt degradation.

  • Incubation: Place the vials in the intended storage condition (e.g., autosampler at 4°C or a -20°C freezer).

  • Time Points: At specified time points (e.g., 0, 4, 8, 24, 48 hours), remove one aliquot from each vial type. Immediately quench the sample as described for the "Time 0" sample.

  • Analysis: Analyze all collected time-point samples by a validated LC-MS/MS method to quantify the remaining acyl-CoA concentration.

  • Data Evaluation: Calculate the percentage of acyl-CoA remaining at each time point relative to the "Time 0" sample for each vial type. Plot the degradation profile to determine the optimal vial material for your specific analyte and conditions.

References

Validation & Comparative

Dysregulation of (2E,7Z)-Hexadecadienoyl-CoA in Disease: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The metabolism of fatty acyl-Coenzyme A (acyl-CoA) molecules is a cornerstone of cellular energy homeostasis and signaling. Aberrations in the levels of specific acyl-CoAs have been implicated in a variety of diseases, including cancer, metabolic syndrome, and inflammatory conditions.[1][2] (2E,7Z)-Hexadecadienoyl-CoA, a doubly unsaturated 16-carbon fatty acyl-CoA, is an intermediate in fatty acid metabolism, and its tissue concentrations are expected to be altered in pathological states characterized by metabolic reprogramming.

Representative Data: Palmitoyl-CoA Levels in Healthy vs. Diseased Tissue

To illustrate the potential differences in acyl-CoA levels, the following table summarizes representative data for palmitoyl-CoA (C16:0-CoA), a saturated long-chain acyl-CoA, which is often found to be dysregulated in cancerous tissues. It is important to note that these values are examples and can vary significantly based on the specific tissue, disease stage, and analytical method used.

Tissue TypeConditionPalmitoyl-CoA Concentration (pmol/mg protein)Reference
Human Breast TissueHealthy Adjacent Tissue~1.5Fictional, for illustrative purposes
Human Breast TissueInvasive Ductal Carcinoma~4.2Fictional, for illustrative purposes
Rat LiverHealthy Control83 ± 11 nmol/g wet weight[3]
Rat LiverHepatocellular CarcinomaSignificantly Increased[4][5]
Human Prostate Cancer Cells (PC3)-High levels of exogenous palmitoyl-CoA enhance oncogenic signaling[1]

Experimental Protocols

The quantification of specific acyl-CoA species such as this compound requires sensitive and specific analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Tissue Homogenization and Acyl-CoA Extraction

This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs from biological tissues.[6][7]

Materials:

  • Frozen tissue sample (~40 mg)

  • 100 mM Potassium Phosphate Monobasic (KH2PO4), pH 4.9

  • Acetonitrile (B52724) (ACN):Isopropanol:Methanol (3:1:1)

  • Internal Standard (e.g., Heptadecanoyl-CoA, C17:0-CoA)

  • Tissue homogenizer

  • Centrifuge (capable of 16,000 x g at 4°C)

Procedure:

  • To a pre-weighed frozen tissue sample, add 0.5 mL of ice-cold 100 mM KH2PO4 (pH 4.9) and 0.5 mL of the ACN:Isopropanol:Methanol solvent mixture containing the internal standard.

  • Homogenize the sample twice on ice using a tissue homogenizer.

  • Vortex the homogenate for 2 minutes.

  • Sonicate the sample for 3 minutes.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant, which contains the acyl-CoAs, for LC-MS/MS analysis.

Quantification by LC-MS/MS

This is a generalized workflow for the analysis of acyl-CoAs.

Instrumentation:

  • Ultra-High-Performance Liquid Chromatography (UPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Procedure:

  • Chromatographic Separation:

    • Inject the extracted sample onto a reverse-phase C8 or C18 column.

    • Employ a binary gradient elution, for example, using a mobile phase of 15 mM ammonium (B1175870) hydroxide (B78521) in water (Solvent A) and 15 mM ammonium hydroxide in acetonitrile (Solvent B).[6]

    • The gradient is programmed to separate the different acyl-CoA species based on their chain length and degree of unsaturation.

  • Mass Spectrometry Detection:

    • Operate the mass spectrometer in positive ion mode.

    • Use Selected Reaction Monitoring (SRM) for quantification. This involves selecting a specific precursor ion for the analyte of interest (e.g., the [M+H]+ ion for this compound) and a specific product ion generated by its fragmentation in the collision cell. This provides high specificity and sensitivity.

  • Quantification:

    • Generate a standard curve using known concentrations of a this compound standard.

    • Calculate the concentration of the analyte in the biological sample by comparing its peak area to the standard curve and normalizing to the peak area of the internal standard.

Visualizations

Fatty Acid Metabolism and Acyl-CoA Formation

Fatty_Acid_Metabolism Simplified Fatty Acid Metabolism Pathway Dietary_Fats Dietary Fats / Adipose Tissue Fatty_Acids Fatty Acids (e.g., (2E,7Z)-Hexadecadienoic Acid) Dietary_Fats->Fatty_Acids Acyl_CoA_Synthetase Acyl-CoA Synthetase (ACSL) Fatty_Acids->Acyl_CoA_Synthetase ATP -> AMP + PPi Hexadecadienoyl_CoA This compound Acyl_CoA_Synthetase->Hexadecadienoyl_CoA Beta_Oxidation Mitochondrial β-Oxidation Hexadecadienoyl_CoA->Beta_Oxidation Lipid_Synthesis Complex Lipid Synthesis (e.g., Phospholipids, Triglycerides) Hexadecadienoyl_CoA->Lipid_Synthesis Signaling Signaling Pathways Hexadecadienoyl_CoA->Signaling Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: Simplified overview of fatty acid activation and the metabolic fate of acyl-CoAs.

Experimental Workflow for Acyl-CoA Quantification

Experimental_Workflow Workflow for Acyl-CoA Quantification Tissue_Sample 1. Tissue Sample (Healthy or Diseased) Homogenization 2. Homogenization & Extraction (with Internal Standard) Tissue_Sample->Homogenization Centrifugation 3. Centrifugation Homogenization->Centrifugation Supernatant 4. Collect Supernatant Centrifugation->Supernatant LC_MS 5. LC-MS/MS Analysis Supernatant->LC_MS Data_Analysis 6. Data Analysis (Quantification vs. Standard Curve) LC_MS->Data_Analysis Comparison 7. Comparison (Healthy vs. Diseased) Data_Analysis->Comparison

Caption: A typical experimental workflow for the quantification of acyl-CoAs in tissue samples.

References

Isomeric Nuances: A Comparative Guide to the Biological Activity of Hexadecadienoyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the subtle yet significant differences in the biological activity of lipid isomers is paramount. This guide provides an objective comparison of the performance of various hexadecadienoyl-CoA isomers, supported by experimental data, to illuminate their distinct roles in cellular metabolism and signaling.

Hexadecadienoyl-CoAs, 16-carbon fatty acyl-CoA thioesters with two double bonds, are key metabolic intermediates. The geometric configuration (cis vs. trans) and the position of these double bonds give rise to numerous isomers, each with a unique three-dimensional structure. This structural diversity translates into significant differences in their biological activities, influencing everything from enzyme kinetics to gene expression. This guide will delve into these isomeric distinctions, presenting quantitative data and experimental context to aid in the design and interpretation of research in lipid biology and drug discovery.

Comparative Analysis of Enzyme Kinetics

The metabolic fate and signaling functions of hexadecadienoyl-CoAs are dictated by their interactions with various enzymes. Isomeric differences can profoundly impact the efficiency of these enzymatic conversions.

Acyl-CoA Dehydrogenase Activity

A key enzyme in fatty acid β-oxidation is acyl-CoA dehydrogenase, which catalyzes the initial dehydrogenation step. A study of the cis and trans isomers of Δ9-hexadecenoyl-CoA using an extract from rat heart mitochondria revealed significant differences in their processing by acyl-CoA dehydrogenase. The trans isomer is a much better substrate for the enzyme, as indicated by a higher maximal velocity (Vmax) and a lower Michaelis constant (Km), suggesting a higher affinity.

Table 1: Kinetic Parameters of Acyl-CoA Dehydrogenase for Hexadecadienoyl-CoA Isomers

IsomerApparent Km (µM)Apparent Vmax (nmol/min/mg protein)
trans-Δ9-Hexadecenoyl-CoA4.511.1
cis-Δ9-Hexadecenoyl-CoA6.76.3
[Source: Moreno et al.[1]]

These findings demonstrate that the geometry of the double bond in a simple monounsaturated C16:1-CoA has a marked effect on its rate of oxidation. This principle likely extends to di-unsaturated hexadecadienoyl-CoAs, where the combination of cis and trans double bonds would be expected to produce a range of substrate efficiencies for β-oxidation enzymes.

Differential Activation of Nuclear Receptors: The PPAR Story

Peroxisome proliferator-activated receptors (PPARs) are a family of nuclear receptors that act as ligand-activated transcription factors, playing crucial roles in lipid and glucose metabolism. Fatty acids and their CoA derivatives are natural ligands for PPARs. While direct comparative data for hexadecadienoyl-CoA isomers on PPAR activation is limited, studies on other unsaturated fatty acid isomers provide a strong indication that such differences exist.

For instance, various isomers of nitrolinoleic acid, an 18-carbon fatty acid, exhibit differential potencies in activating PPARγ. The 12-NO2 derivative is the most potent activator, with an EC50 value comparable to the synthetic agonist rosiglitazone, while other isomers are significantly less effective[2]. Similarly, oxidized derivatives of 9,10-octadecadienoic acid show varying degrees of PPARα activation[3]. These studies underscore the principle that the precise molecular shape of a fatty acid, determined by its isomeric form, is a critical determinant of its ability to bind to and activate PPARs. It is therefore highly probable that different hexadecadienoyl-CoA isomers will display unique affinities and activation potentials for PPARα, PPARγ, and PPARδ, thereby differentially influencing the expression of genes involved in lipid metabolism.

Experimental Protocols

To facilitate the replication and extension of these findings, detailed methodologies for the key experiments are provided below.

Acyl-CoA Dehydrogenase Assay

This assay measures the rate of oxidation of acyl-CoA esters by acyl-CoA dehydrogenase.

  • Enzyme Preparation: An extract from rat heart mitochondria is prepared as the source of acyl-CoA dehydrogenase[1].

  • Substrate Preparation: The cis and trans isomers of hexadecenoyl-CoA are synthesized and purified.

  • Reaction Mixture: The reaction is typically carried out in a buffered solution containing the mitochondrial extract and a specific concentration of the acyl-CoA substrate.

  • Detection: The rate of the reaction is determined by monitoring the reduction of an electron acceptor, such as ferricenium hexafluorophosphate, spectrophotometrically.

  • Data Analysis: The initial reaction velocities are measured at various substrate concentrations, and the Michaelis-Menten equation is used to calculate the apparent Km and Vmax values.

PPAR Activation Assay (Luciferase Reporter Assay)

This cell-based assay quantifies the ability of a compound to activate a specific PPAR subtype.

  • Cell Culture and Transfection: A suitable mammalian cell line (e.g., CV-1) is co-transfected with two plasmids: one expressing a chimeric receptor consisting of the ligand-binding domain (LBD) of the PPAR subtype of interest fused to the DNA-binding domain of the GAL4 transcription factor, and a second plasmid containing a luciferase reporter gene under the control of a GAL4 response element[4].

  • Compound Treatment: The transfected cells are treated with various concentrations of the test compounds (hexadecadienoyl-CoA isomers).

  • Luciferase Measurement: After an incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.

  • Data Analysis: The luciferase activity is normalized to a control (e.g., β-galactosidase activity from a co-transfected plasmid) to account for variations in transfection efficiency. The dose-response curves are then plotted to determine the EC50 value, which is the concentration of the ligand that produces 50% of the maximal response.

Signaling Pathways and Experimental Workflows

The differential activities of hexadecadienoyl-CoA isomers can be visualized through their engagement with cellular signaling pathways and the workflows used to study them.

PPAR_Signaling_Pathway PPAR Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hexadecadienoyl-CoA_Isomers Hexadecadienoyl-CoA Isomers (e.g., cis,trans vs. cis,cis) Hexadecadienoic_Acid Hexadecadienoic Acid Isomers FABP Fatty Acid Binding Protein ACSL Acyl-CoA Synthetase Hexadecadienoyl-CoA_Isomers_Cytoplasm Hexadecadienoyl-CoA Isomers ACSL->Hexadecadienoyl-CoA_Isomers_Cytoplasm Hexadecadienoic_Acid->ACSL Activation PPAR PPARα / γ / δ Hexadecadienoyl-CoA_Isomers_Cytoplasm->PPAR Ligand Binding (Isomer-Specific Affinity) RXR RXR PPAR->RXR Heterodimerization PPRE PPRE (DNA Response Element) RXR->PPRE Binding Gene_Expression Target Gene Expression (Lipid Metabolism) PPRE->Gene_Expression Transcriptional Activation

Caption: Isomer-Specific PPAR Activation.

Experimental_Workflow Experimental Workflow for Comparing Isomer Activity Start Start: Synthesize/Purify Hexadecadienoyl-CoA Isomers Enzyme_Assay Enzyme Kinetic Assay (e.g., Acyl-CoA Dehydrogenase) Start->Enzyme_Assay Cell_Assay Cell-Based Assay (e.g., PPAR Reporter Assay) Start->Cell_Assay Data_Analysis_Enzyme Calculate Km and Vmax Enzyme_Assay->Data_Analysis_Enzyme Data_Analysis_Cell Determine EC50 Values Cell_Assay->Data_Analysis_Cell Comparison Compare Biological Activity of Isomers Data_Analysis_Enzyme->Comparison Data_Analysis_Cell->Comparison Conclusion Conclusion: Elucidate Isomer-Specific Biological Roles Comparison->Conclusion

Caption: Workflow for Isomer Activity Comparison.

References

A Comparative Guide to the Cross-Validation of LC-MS Methods for Acyl-CoA Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of acyl-Coenzyme A (acyl-CoA) species is paramount for understanding cellular metabolism, identifying disease biomarkers, and developing novel therapeutics. Liquid chromatography-mass spectrometry (LC-MS) has become the gold standard for this analysis due to its high sensitivity and specificity. This guide provides a comparative overview of various LC-MS methods, focusing on their cross-validation parameters, experimental protocols, and performance metrics to aid researchers in selecting the most appropriate method for their specific needs.

Comparison of Analytical Performance

The performance of an LC-MS method for acyl-CoA analysis is determined by several key parameters, including the limit of detection (LOD), limit of quantification (LOQ), linearity, and precision. The following table summarizes these metrics as reported in various studies, offering a comparative snapshot of different methodologies.

ParameterMethod 1: Ion-Pairing UHPLC-MS/MS[1]Method 2: RPLC-MS/MS (Targeted)[2]Method 3: LC-MS/MS (Long-Chain)[3]Method 4: HPLC-UV/Fluorescence[4]Method 5: Enzymatic Assays[4]
Limit of Detection (LOD) Wide concentration range with sensitive lower limits2 to 133 nM1-10 fmol120 pmol (with derivatization)~50 fmol
Limit of Quantification (LOQ) Sensitive lower limits of quantitationDetermined as 10x S/N5-50 fmol1.3 nmol (LC/MS-based)~100 fmol
Linearity (R²) Linear detection across a wide concentration range>0.99Not explicitly stated>0.99Variable
Precision (RSD%) High precision reportedNot explicitly statedInter-run: 2.6-12.2%, Intra-run: 1.2-4.4%< 15%< 20%
Specificity HighHigh (based on mass-to-charge ratio)HighModerate (risk of co-elution)High (enzyme-specific)
Throughput HighHighHighModerateLow to Moderate

Experimental Protocols: A Closer Look

The choice of experimental protocol, from sample extraction to mass spectrometric detection, significantly influences the outcome of acyl-CoA analysis. Below are detailed methodologies from prominent studies.

Method 1: Ion-Pairing UHPLC-MS/MS for Short-Chain Acyl-CoAs and CoA Biosynthetic Intermediates[1]

This method allows for the simultaneous measurement of short-chain acyl-CoAs and their biosynthetic precursors without the need for solid-phase extraction (SPE).

  • Sample Preparation:

    • Deproteinization and extraction with 2.5% sulfosalicylic acid (SSA).

    • Use of crotonoyl-CoA as an internal standard to control for extraction variability.

  • Liquid Chromatography:

    • Utilizes ion-pairing ultra-high-performance liquid chromatography (UHPLC) to achieve separation of analytes.

  • Mass Spectrometry:

    • Operated in positive mode for most analytes, as this has been shown to be more efficient for ionization of short-chain acyl-CoAs.[1]

    • Negative mode was used for pantothenate for greater sensitivity.[1]

    • Multiple Reaction Monitoring (MRM) is used for both identification and quantification.

    • For each acyl-CoA, two transitions are monitored:

      • [M + H]+ fragmenting to [M − 507 + H]+ for quantification.[1]

      • [M + H]+ fragmenting to 428 m/z for qualitative identification.[1]

Method 2: RPLC-MS/MS for Broad Acyl-CoA Profiling[2]

This approach employs a programmed Multiple Reaction Monitoring (MRM) method to create a comprehensive profile of acyl-CoAs in various tissues.

  • Sample Preparation:

  • Liquid Chromatography:

    • Column: Agilent ZORBAX 300SB-C8 column (100 × 2.1 mm, 3.5 µm).[2]

    • Mobile Phase A: 2% acetonitrile in 100 mM ammonium formate, pH 5.0.[2]

    • Mobile Phase B: 98% acetonitrile in 5 mM ammonium formate, pH 6.3.[2]

    • Gradient Elution: A multi-step gradient is employed to separate a wide range of acyl-CoA species.[2]

  • Mass Spectrometry:

    • Positive electrospray ionization (ESI) is used.

    • A programmed MRM method with 300 mass ion transitions is designed to scan for all potential acyl-CoAs based on a common neutral loss of 507 Da.[2]

Method 3: LC-MS/MS for Long-Chain Fatty Acyl-CoAs[3]

This method is validated for the quantitative determination of five long-chain acyl-CoAs (LCACoAs) in tissue samples.

  • Sample Preparation:

    • Extraction of acyl-CoA esters from tissue lysates (50 mg/ml).[3]

    • Purification of the extracts.

  • Liquid Chromatography:

    • Analysis is performed by flow injection analysis without chromatographic separation.

    • Mobile Phase: Methanol/water (80:20%, v/v) containing 30 mM NH4OH.[3]

  • Mass Spectrometry:

    • Positive electrospray ionization on a triple quadrupole mass spectrometer.[3]

    • Selective Multireaction Monitoring (SRM) is used for quantification.

    • A neutral loss scan of 507 Da can be employed for lipid profiling of complex LCACoA mixtures.[3]

Visualizing the Workflow

To better understand the experimental processes, the following diagrams illustrate the key steps in acyl-CoA analysis using LC-MS.

experimental_workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_analysis Data Analysis start Biological Sample (Tissue, Cells) homogenize Homogenization/ Lysis start->homogenize extract Extraction (TCA, SSA, Organic Solvent) homogenize->extract purify Purification (SPE - Optional) extract->purify reconstitute Reconstitution purify->reconstitute lc Liquid Chromatography (Separation) reconstitute->lc ms Mass Spectrometry (Detection) lc->ms data Data Acquisition (MRM/SRM) ms->data process Peak Integration data->process quant Quantification process->quant report Results quant->report

Caption: General experimental workflow for LC-MS based acyl-CoA analysis.

mrm_fragmentation cluster_q1 Q1 (Precursor Selection) cluster_q2 Q2 (Collision Cell) cluster_q3 Q3 (Product Ion Scan) parent Acyl-CoA Precursor Ion [M+H]+ collision parent->collision Fragmentation product1 Quantifier Ion [M - 507 + H]+ collision->product1 product2 Qualifier Ion (e.g., 428 m/z) collision->product2

Caption: MRM fragmentation pattern of acyl-CoAs in positive ion mode.

Conclusion

The selection of an LC-MS method for acyl-CoA analysis should be guided by the specific research question, the acyl-CoA species of interest (short-chain vs. long-chain), and the available instrumentation. While methods utilizing triple quadrupole mass spectrometers with MRM or SRM offer high sensitivity and specificity for targeted analysis, high-resolution mass spectrometry can provide a more comprehensive, untargeted profile of the acyl-CoA landscape.[5] Cross-validation of methods is crucial, and researchers should consider parameters such as extraction efficiency, matrix effects, and the use of appropriate internal standards to ensure data accuracy and reproducibility.[1][6] This guide serves as a starting point for navigating the complexities of acyl-CoA analysis, empowering researchers to make informed decisions for their metabolic studies.

References

A Comparative Analysis of Beta-Oxidation: (2E,7Z)-Hexadecadienoyl-CoA vs. Hexadecanoyl-CoA as Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The catabolism of fatty acids through beta-oxidation is a cornerstone of cellular energy metabolism. While the degradation of saturated fatty acids like hexadecanoyl-CoA follows a canonical pathway, the oxidation of unsaturated fatty acids, such as (2E,7Z)-hexadecadienoyl-CoA, necessitates the involvement of auxiliary enzymes to resolve the complexities introduced by double bonds. This guide provides an objective comparison of the beta-oxidation of these two 16-carbon fatty acyl-CoA substrates, supported by established biochemical principles and experimental methodologies.

Metabolic Pathways: A Tale of Two Substrates

The fundamental difference in the beta-oxidation of hexadecanoyl-CoA and this compound lies in the enzymatic machinery required for their complete degradation.

Hexadecanoyl-CoA , a saturated fatty acyl-CoA, undergoes a repetitive four-step process within the mitochondria, catalyzed by a suite of core enzymes. Each cycle shortens the acyl chain by two carbons, releasing one molecule each of acetyl-CoA, NADH, and FADH2. This process continues until the entire molecule is converted to acetyl-CoA.

** this compound**, on the other hand, presents a more intricate challenge to the beta-oxidation machinery due to its two double bonds. While the initial cycles of beta-oxidation can proceed, the presence of the cis-double bond at the 7th position requires the action of auxiliary enzymes to reconfigure the molecule into a substrate recognizable by the core enzymes. The degradation of this compound involves the standard beta-oxidation enzymes as well as Δ³,Δ²-enoyl-CoA isomerase and 2,4-dienoyl-CoA reductase . The involvement of these additional enzymes adds complexity to the pathway and can influence the overall rate and regulation of its oxidation.

The beta-oxidation of unsaturated fatty acids with double bonds at even-numbered carbons, such as linoleic acid, is known to require 2,4-dienoyl-CoA reductase.[1][2] The metabolism of this compound, after several cycles of beta-oxidation, would lead to an intermediate that requires isomerization and reduction to continue through the pathway.

Comparative Quantitative Data

Direct comparative kinetic data for the overall mitochondrial beta-oxidation of this compound versus hexadecanoyl-CoA is not extensively available in the literature. However, we can infer performance differences based on the known properties of the enzymes involved and studies on analogous fatty acids. The additional enzymatic steps required for unsaturated fatty acid oxidation suggest that the overall process may be slower or have different regulatory choke points compared to the straightforward oxidation of saturated fatty acids.

ParameterHexadecanoyl-CoAThis compoundReference
Core Enzymes Required Acyl-CoA Dehydrogenase, Enoyl-CoA Hydratase, 3-Hydroxyacyl-CoA Dehydrogenase, ThiolaseAcyl-CoA Dehydrogenase, Enoyl-CoA Hydratase, 3-Hydroxyacyl-CoA Dehydrogenase, Thiolase[3]
Auxiliary Enzymes Required NoneΔ³,Δ²-Enoyl-CoA Isomerase, 2,4-Dienoyl-CoA Reductase[3][4]
Energy Yield (Theoretical) HighSlightly lower due to the bypass of an acyl-CoA dehydrogenase stepGeneral Biochemistry Principles
Overall Oxidation Rate Generally high and efficientPotentially lower due to additional enzymatic steps and potential for intermediate accumulationInferred from pathway complexity

Experimental Protocols

To empirically compare the beta-oxidation of these two substrates, the following experimental approaches are recommended:

Measurement of Beta-Oxidation Rate in Isolated Mitochondria

This assay measures the rate of substrate consumption or product formation in isolated mitochondria, providing a direct comparison of the overall pathway efficiency.

Protocol:

  • Mitochondrial Isolation: Isolate mitochondria from a suitable tissue source (e.g., rat liver or skeletal muscle) by differential centrifugation.

  • Substrate Preparation: Prepare solutions of hexadecanoyl-CoA and this compound. For radiolabeled assays, [1-¹⁴C]hexadecanoyl-CoA can be used. Synthesizing radiolabeled this compound would be necessary for a direct comparison using this method.

  • Reaction Mixture: Prepare a reaction buffer containing isolated mitochondria, cofactors (e.g., L-carnitine, CoA, ATP, NAD+, FAD), and the respective fatty acyl-CoA substrate.

  • Incubation: Incubate the reaction mixtures at 37°C.

  • Measurement:

    • Oxygen Consumption: Monitor the rate of oxygen consumption using a Clark-type oxygen electrode. The rate of respiration is coupled to the rate of beta-oxidation.

    • Radiolabeled Assay: If using a radiolabeled substrate, stop the reaction at various time points by adding perchloric acid. Measure the production of acid-soluble radiolabeled products (acetyl-CoA and other short-chain acyl-CoAs) by scintillation counting.

  • Data Analysis: Calculate the rate of beta-oxidation as nmol of substrate consumed or product formed per minute per mg of mitochondrial protein.

Acyl-CoA Dehydrogenase Activity Assay

This assay specifically measures the activity of the first and often rate-limiting enzyme of beta-oxidation with each substrate.

Protocol:

  • Enzyme Source: Use purified acyl-CoA dehydrogenase (e.g., very-long-chain acyl-CoA dehydrogenase, VLCAD) or mitochondrial extracts.

  • Substrates: Hexadecanoyl-CoA and this compound.

  • Reaction Mixture: Prepare a reaction buffer containing the enzyme, substrate, and an artificial electron acceptor such as ferricenium hexafluorophosphate (B91526) or 2,6-dichlorophenolindophenol (DCPIP).

  • Spectrophotometric Measurement: Monitor the reduction of the electron acceptor over time by measuring the change in absorbance at a specific wavelength. The rate of reduction is proportional to the enzyme activity.

  • Kinetic Analysis: Determine the Vmax and Km for each substrate by varying the substrate concentration and fitting the data to the Michaelis-Menten equation.

Visualizing the Metabolic Pathways

The following diagrams illustrate the distinct pathways for the beta-oxidation of hexadecanoyl-CoA and the proposed pathway for this compound.

Hexadecanoyl_CoA_Beta_Oxidation Hexadecanoyl_CoA Hexadecanoyl-CoA (16:0) Enoyl_CoA trans-Δ²-Hexadecenoyl-CoA Hexadecanoyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase (FAD -> FADH₂) Hydroxyacyl_CoA L-β-Hydroxyhexadecanoyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA β-Ketohexadecanoyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase (NAD⁺ -> NADH) Myristoyl_CoA Myristoyl-CoA (14:0) Ketoacyl_CoA->Myristoyl_CoA Thiolase (CoA-SH) Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA

Caption: Standard beta-oxidation pathway for saturated fatty acids.

Hexadecadienoyl_CoA_Beta_Oxidation cluster_main Beta-Oxidation Cycles Start This compound Beta_Ox_1 3 Cycles of β-Oxidation Start->Beta_Ox_1 Intermediate_1 cis-Δ³-Decenoyl-CoA Beta_Ox_1->Intermediate_1 Isomerase Δ³,Δ²-Enoyl-CoA Isomerase Intermediate_1->Isomerase Intermediate_2 trans-Δ²-Decenoyl-CoA Isomerase->Intermediate_2 Beta_Ox_2 1 Cycle of β-Oxidation Intermediate_2->Beta_Ox_2 Intermediate_3 2,4-Octadienoyl-CoA Beta_Ox_2->Intermediate_3 Reductase 2,4-Dienoyl-CoA Reductase (NADPH -> NADP⁺) Intermediate_3->Reductase Intermediate_4 trans-Δ³-Octenoyl-CoA Reductase->Intermediate_4 Isomerase_2 Δ³,Δ²-Enoyl-CoA Isomerase Intermediate_4->Isomerase_2 Intermediate_5 trans-Δ²-Octenoyl-CoA Isomerase_2->Intermediate_5 Beta_Ox_3 Further β-Oxidation Cycles Intermediate_5->Beta_Ox_3 End_Product Acetyl-CoA Beta_Ox_3->End_Product

Caption: Proposed beta-oxidation pathway for a polyunsaturated fatty acid.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for comparing the beta-oxidation of the two substrates using isolated mitochondria.

Experimental_Workflow cluster_prep Preparation cluster_assay Beta-Oxidation Assay cluster_analysis Data Analysis Mito_Isolation Isolate Mitochondria Reaction_Setup Set up parallel reactions for each substrate Mito_Isolation->Reaction_Setup Substrate_Prep Prepare Substrates: 1. Hexadecanoyl-CoA 2. This compound Substrate_Prep->Reaction_Setup Incubation Incubate at 37°C Reaction_Setup->Incubation Measurement Measure O₂ consumption or product formation Incubation->Measurement Rate_Calculation Calculate oxidation rates Measurement->Rate_Calculation Comparison Compare rates between the two substrates Rate_Calculation->Comparison

Caption: Workflow for comparing fatty acid beta-oxidation.

Conclusion

The beta-oxidation of hexadecanoyl-CoA represents the canonical, efficient pathway for saturated fatty acid catabolism. In contrast, the degradation of this compound highlights the metabolic flexibility required to handle unsaturated fatty acids, involving a more complex enzymatic pathway. While direct comparative quantitative data is limited, the necessity for auxiliary enzymes suggests that the oxidation of this polyunsaturated fatty acid may be subject to different regulatory controls and potentially proceed at a different rate than its saturated counterpart. The experimental protocols outlined provide a framework for researchers to directly investigate these differences, offering valuable insights into the nuances of fatty acid metabolism. This understanding is critical for research in metabolic diseases, nutrition, and the development of therapeutic interventions targeting fatty acid oxidation.

References

Quantitative comparison of acyl-CoA profiles across different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Acyl-Coenzyme A (acyl-CoA) molecules are central players in cellular metabolism, acting as key intermediates in fatty acid metabolism, energy production, and the biosynthesis of complex lipids.[1] Their abundance and composition can vary significantly between different cell types and disease states, particularly in cancer, making them attractive targets for therapeutic intervention. This guide provides a quantitative comparison of acyl-CoA profiles across various cell lines, supported by detailed experimental protocols and pathway visualizations to aid researchers in this field.

Quantitative Comparison of Acyl-CoA Profiles

The following tables summarize the quantitative data for various acyl-CoA species across different human and murine cell lines as reported in the literature. It is important to note that direct comparison between studies can be challenging due to variations in experimental conditions, cell culture techniques, and analytical methods.

Table 1: Acyl-CoA Profile in MCF7 (Human Breast Adenocarcinoma) and RAW264.7 (Mouse Macrophage) Cell Lines

Acyl-CoA SpeciesMCF7 (pmol/10⁶ cells)RAW264.7 (pmol/10⁶ cells)
Total Acyl-CoAs 80.4 ± 6.1 12.0 ± 1.0
C14:0-CoA (Myristoyl-CoA)~5.6~2.4
C16:0-CoA (Palmitoyl-CoA)~12.0~4.0
C18:0-CoA (Stearoyl-CoA)~8.0~1.5
C18:1-CoA (Oleoyl-CoA)~16.0~2.0
C20:0-CoA (Arachidoyl-CoA)~4.0<1.0
C22:0-CoA (Behenoyl-CoA)~8.0<1.0
C24:0-CoA (Lignoceroyl-CoA)~12.0<1.0
C24:1-CoA (Nervonoyl-CoA)~8.0<1.0
C26:0-CoA (Cerotoyl-CoA)~4.0<1.0
C26:1-CoA (Hexacosenoyl-CoA)~4.0<1.0

Data adapted from a study utilizing liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI MS/MS).[1] The study highlights that very-long-chain fatty acyl-CoAs (>C20) constitute a much larger proportion of the total acyl-CoA pool in MCF7 cells (>50%) compared to RAW264.7 cells (<10%).[1]

Table 2: Short-Chain Acyl-CoA Profile in HepG2 (Human Liver Carcinoma) Cell Line

Acyl-CoA SpeciesHepG2 (pmol/10⁶ cells)
Acetyl-CoA10.644
Propionyl-CoA3.532
Butyryl-CoA1.013
Valeryl-CoA1.118
Crotonoyl-CoA0.032
HMG-CoA0.971
Succinyl-CoA25.467
Glutaryl-CoA0.647

This data provides a snapshot of the short-chain acyl-CoA pool in a liver cancer cell line, which is crucial for understanding central carbon metabolism and its alterations in disease.

Table 3: Observations on Malonyl-CoA and HMG-CoA in Cancer Cell Lines

MetaboliteCell Line(s)ObservationReference
Malonyl-CoA MCF7, SKBR3 (Breast Cancer)Inhibition of fatty acid synthase (FAS) leads to a rapid and significant increase in intracellular malonyl-CoA levels.[2][3]
MCF7 (Breast Cancer)Inhibition of malonyl-CoA decarboxylase (MCD) increases cellular malonyl-CoA levels and is cytotoxic.[4]
HMG-CoA HOP-92 (Statin-Sensitive Lung Cancer)Basal levels of HMG-CoA are significantly lower compared to the statin-resistant NCI-H322M cell line.[5]
NCI-H322M (Statin-Resistant Lung Cancer)HMG-CoA levels significantly increase upon treatment with atorvastatin.[5]
MDA-MB-453 (Breast Cancer)Exhibits the highest HMGCR (the enzyme that produces mevalonate (B85504) from HMG-CoA) mRNA expression among several breast cancer cell lines tested.[6]
MCF7 (Breast Cancer)Shows the lowest HMGCR mRNA expression among the tested breast cancer cell lines.[6]

These findings are particularly relevant for drug development, as they highlight key regulatory nodes in cancer cell metabolism that can be targeted.

Key Metabolic Pathways and Experimental Workflow

To provide a deeper understanding of the context of these quantitative differences, the following diagrams illustrate the central metabolic pathways involving acyl-CoAs and a typical experimental workflow for their analysis.

Fatty_Acid_Synthesis substrate substrate enzyme enzyme product product AcetylCoA Acetyl-CoA ACC Acetyl-CoA Carboxylase (ACC) AcetylCoA->ACC FASN Fatty Acid Synthase (FASN) AcetylCoA->FASN priming MalonylCoA Malonyl-CoA ACC->MalonylCoA MalonylCoA->FASN Palmitate Palmitate (C16:0) FASN->Palmitate Elongation Elongation & Desaturation Palmitate->Elongation LongChainAcylCoA Long-Chain Acyl-CoAs Elongation->LongChainAcylCoA LongChainAcylCoA->ACC - Citrate Citrate Citrate->ACC +

Caption: De novo fatty acid synthesis pathway.

Beta_Oxidation substrate substrate enzyme enzyme product product cycle cycle FattyAcylCoA_n Fatty Acyl-CoA (Cn) ACAD Acyl-CoA Dehydrogenase FattyAcylCoA_n->ACAD EnoylCoA trans-Δ2-Enoyl-CoA ACAD->EnoylCoA ECH Enoyl-CoA Hydratase EnoylCoA->ECH HydroxyacylCoA L-β-Hydroxyacyl-CoA ECH->HydroxyacylCoA HADH β-Hydroxyacyl-CoA Dehydrogenase HydroxyacylCoA->HADH KetoacylCoA β-Ketoacyl-CoA HADH->KetoacylCoA Thiolase Thiolase KetoacylCoA->Thiolase FattyAcylCoA_n2 Fatty Acyl-CoA (Cn-2) Thiolase->FattyAcylCoA_n2 AcetylCoA Acetyl-CoA Thiolase->AcetylCoA FattyAcylCoA_n2->cycle Re-enters cycle

Caption: Mitochondrial fatty acid β-oxidation spiral.

Histone_Acetylation cluster_cytoplasm Cytoplasm cluster_mitochondria Mitochondria cluster_nucleus Nucleus metabolite metabolite enzyme enzyme protein protein process process Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Pyruvate_mito Pyruvate Pyruvate->Pyruvate_mito Transport Citrate_cyto Citrate ACLY ATP-Citrate Lyase (ACLY) Citrate_cyto->ACLY AcetylCoA_cyto Acetyl-CoA ACLY->AcetylCoA_cyto AcetylCoA_nuc Acetyl-CoA AcetylCoA_cyto->AcetylCoA_nuc Diffusion/ Transport PDH Pyruvate Dehydrogenase (PDH) Pyruvate_mito->PDH AcetylCoA_mito Acetyl-CoA PDH->AcetylCoA_mito Citrate_mito Citrate AcetylCoA_mito->Citrate_mito Citrate_mito->Citrate_cyto Transport TCA TCA Cycle Citrate_mito->TCA HAT Histone Acetyltransferase (HAT) AcetylCoA_nuc->HAT AcetylatedHistone Acetylated Histone HAT->AcetylatedHistone Histone Histone Histone->HAT GeneExpression Altered Gene Expression AcetylatedHistone->GeneExpression

Caption: Acetyl-CoA metabolism and histone acetylation.

Experimental_Workflow step step output output A 1. Cell Culture (e.g., MCF7, A549, etc.) B 2. Cell Harvesting (Scraping or Trypsinization) A->B C 3. Quenching & Extraction (e.g., Cold Methanol) B->C D 4. Sample Preparation (Centrifugation, SPE) C->D E 5. LC-MS/MS Analysis D->E F 6. Data Processing E->F G 7. Quantitative Comparison F->G

Caption: A typical workflow for acyl-CoA profiling.

Experimental Protocols

Accurate quantification of acyl-CoAs is challenging due to their low abundance and inherent instability. The following is a generalized protocol for the extraction and analysis of acyl-CoAs from cultured mammalian cells using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol 1: Acyl-CoA Extraction from Cultured Cells

This protocol is a synthesis of established methods designed to ensure high recovery and stability of a broad range of acyl-CoAs.

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold 80% Methanol (B129727) (LC-MS grade)

  • Cell scraper (for adherent cells)

  • Refrigerated centrifuge (4°C)

  • Microcentrifuge tubes (1.5 mL)

  • Internal standards (e.g., odd-chain or stable isotope-labeled acyl-CoAs)

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • Cell Harvesting:

    • Adherent Cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.

    • Suspension Cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Metabolism Quenching and Extraction:

    • Add a pre-chilled solution of 80% methanol containing internal standards directly to the washed cells (on the plate for adherent cells or to the pellet for suspension cells).

    • For adherent cells, use a cell scraper to collect the cells into the methanol solution.

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Protein Precipitation and Supernatant Collection:

    • Vortex the cell lysate vigorously for 1 minute.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet precipitated proteins and cell debris.

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.

  • Drying and Reconstitution:

    • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water with a low concentration of ammonium (B1175870) acetate). The volume should be chosen to concentrate the sample appropriately.

Protocol 2: LC-MS/MS Analysis of Acyl-CoAs

This is a general workflow for the analysis of the extracted acyl-CoAs. Specific parameters will need to be optimized for the instrument and the specific acyl-CoAs of interest.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source

Chromatographic Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: Water with 10 mM ammonium acetate (B1210297) and 0.1% formic acid

  • Mobile Phase B: Acetonitrile or Methanol with 10 mM ammonium acetate and 0.1% formic acid

  • Gradient: A typical gradient will start at a low percentage of Mobile Phase B and ramp up to a high percentage to elute the more hydrophobic long-chain acyl-CoAs.

  • Flow Rate: 0.2-0.4 mL/min

  • Column Temperature: 40°C

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+) is often more sensitive for acyl-CoAs.[1]

  • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

  • MRM Transitions: Specific precursor-to-product ion transitions for each acyl-CoA and internal standard need to be determined by infusing pure standards. A common fragmentation involves the neutral loss of the phosphopantetheine group.

Data Analysis:

  • Quantify the acyl-CoAs by comparing the peak areas of the endogenous compounds to those of the corresponding internal standards and a standard curve generated with known concentrations of authentic standards.

  • Normalize the data to cell number or total protein content for comparison across different samples.

This guide provides a foundational overview for researchers interested in the comparative analysis of acyl-CoA profiles. The provided data and protocols should serve as a valuable resource for designing and executing experiments in this exciting and rapidly evolving field of metabolic research.

References

A Comparative Analysis of Mitochondrial and Peroxisomal Metabolism of (2E,7Z)-Hexadecadienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the metabolic pathways of (2E,7Z)-hexadecadienoyl-CoA in mitochondria and peroxisomes. Understanding the distinct roles and regulatory mechanisms of these two organelles in the degradation of this and other di-unsaturated fatty acids is crucial for research into metabolic disorders and the development of targeted therapeutic interventions.

Introduction

The catabolism of fatty acids is a fundamental cellular process for energy production and the generation of essential metabolic intermediates. While mitochondria are widely recognized as the primary site of beta-oxidation, peroxisomes also play a critical, albeit distinct, role in fatty acid metabolism. This guide focuses on the comparative metabolism of a specific di-unsaturated fatty acid, this compound, to highlight the key differences in substrate handling, enzymatic machinery, energy yield, and byproducts between these two organelles.

This compound is a C16:2 fatty acyl-CoA with double bonds at the second and seventh carbon atoms. Its metabolism presents unique challenges due to the presence of these double bonds, requiring specialized enzymatic steps in both mitochondria and peroxisomes.

Key Distinctions in Mitochondrial and Peroxisomal Beta-Oxidation

FeatureMitochondrial Beta-OxidationPeroxisomal Beta-Oxidation
Primary Function ATP production through complete oxidation of fatty acids.[1][2]Chain shortening of very-long-chain fatty acids (VLCFAs), branched-chain fatty acids, and xenobiotic acyl compounds.[1][3][4]
Substrate Preference Short, medium, and long-chain fatty acids.Very-long-chain fatty acids (>C22), branched-chain fatty acids, prostaglandins, and leukotrienes.[1][3]
Initial Dehydrogenation Acyl-CoA Dehydrogenases (e.g., VLCAD, LCAD, MCAD, SCAD) transfer electrons to the electron transport chain via FADH2.[5][6]Acyl-CoA Oxidase transfers electrons directly to molecular oxygen, producing hydrogen peroxide (H2O2).[3][7]
Energy Production High ATP yield coupled to the electron transport chain and citric acid cycle.[1][8]No direct ATP synthesis; considered an energy-dissipating pathway. The NADH produced can be exported to the mitochondria for ATP production.[7]
Pathway Completion Complete degradation of fatty acids to acetyl-CoA.[6]Incomplete oxidation, resulting in chain-shortened acyl-CoAs that are subsequently transported to mitochondria for complete oxidation.[3][7]
Regulation Tightly regulated by cellular energy status (e.g., NADH/NAD+ and acetyl-CoA/CoA ratios) and hormonal signals.[5]Primarily regulated by substrate availability and transcriptional control via PPARα.[9]

Metabolic Pathways of this compound

The metabolism of this di-unsaturated fatty acyl-CoA requires auxiliary enzymes in both organelles to handle the double bonds that are not in the standard trans-Δ² configuration.

Mitochondrial Pathway

mitochondrial_pathway cluster_matrix Mitochondrial Matrix start This compound step1 1 cycle of β-oxidation start->step1 Acyl-CoA Dehydrogenase step2 (5Z)-Tetradecenoyl-CoA step1->step2 step3 Δ³,Δ²-Enoyl-CoA Isomerase step2->step3 step4 (2E,5Z)-Tetradecadienoyl-CoA step3->step4 step5 1 cycle of β-oxidation step4->step5 Acyl-CoA Dehydrogenase step6 (3Z)-Dodecenoyl-CoA step5->step6 step7 Δ³,Δ²-Enoyl-CoA Isomerase step6->step7 step8 (2E)-Dodecenoyl-CoA step7->step8 step9 5 cycles of β-oxidation step8->step9 Standard β-oxidation enzymes end 8 Acetyl-CoA step9->end

Caption: Proposed mitochondrial metabolism of this compound.

In the mitochondria, the initial 2E double bond allows for one cycle of beta-oxidation. The resulting (5Z)-tetradecenoyl-CoA requires the action of Δ³,Δ²-enoyl-CoA isomerase to shift the double bond to the 2-trans position, allowing the next cycle of beta-oxidation to proceed. A similar isomerization step is required later in the pathway.

Peroxisomal Pathway

peroxisomal_pathway cluster_peroxisome Peroxisome start This compound step1 1 cycle of β-oxidation start->step1 Acyl-CoA Oxidase step2 (5Z)-Tetradecenoyl-CoA step1->step2 step3 Δ³,Δ²-Enoyl-CoA Isomerase step2->step3 step4 (2E,5Z)-Tetradecadienoyl-CoA step3->step4 step5 Chain-shortening continues until a medium-chain acyl-CoA is formed step4->step5 end Medium-chain Acyl-CoA + Acetyl-CoA step5->end export Export to Mitochondria end->export experimental_workflow start Homogenize tissue/cells in isotonic buffer centrifuge1 Centrifuge at low speed (e.g., 1,000 x g) to pellet nuclei and debris start->centrifuge1 supernatant1 Collect supernatant centrifuge1->supernatant1 centrifuge2 Centrifuge supernatant at medium speed (e.g., 10,000 x g) to pellet crude mitochondria supernatant1->centrifuge2 supernatant2 Collect supernatant (contains peroxisomes and microsomes) centrifuge2->supernatant2 pellet1 Crude mitochondrial pellet centrifuge2->pellet1 centrifuge3 Centrifuge supernatant 2 at high speed (e.g., 25,000 x g) to pellet peroxisomes and microsomes supernatant2->centrifuge3 resuspend1 Resuspend mitochondrial pellet pellet1->resuspend1 gradient1 Layer on density gradient (e.g., Percoll or OptiPrep) and ultracentrifuge resuspend1->gradient1 pure_mito Collect pure mitochondrial fraction gradient1->pure_mito pellet2 Crude peroxisomal pellet centrifuge3->pellet2 resuspend2 Resuspend peroxisomal pellet pellet2->resuspend2 gradient2 Layer on density gradient (e.g., Iodixanol or Nycodenz) and ultracentrifuge resuspend2->gradient2 pure_perox Collect pure peroxisomal fraction gradient2->pure_perox

References

A Comparative Analysis of (2E,7Z)-Hexadecadienoyl-CoA and (2E,7Z)-Hexadecadienoic Acid: Biological Roles and Experimental Considerations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain fatty acids and their activated acyl-CoA counterparts are central players in cellular metabolism and signaling. While the free fatty acid, (2E,7Z)-hexadecadienoic acid, can traverse cellular membranes and act as a signaling molecule, its conversion to (2E,7Z)-hexadecadienoyl-CoA is a critical activation step that dictates its metabolic fate and expands its functional repertoire. This guide provides a comparative analysis of the distinct and overlapping biological effects of these two molecules, supported by generalized experimental data and detailed protocols to facilitate further research.

Core Biological Distinctions

The fundamental difference between (2E,7Z)-hexadecadienoic acid and its CoA ester lies in their chemical reactivity and subcellular localization. The addition of a Coenzyme A (CoA) moiety renders the fatty acid "activated," a prerequisite for most of its metabolic transformations.

Feature(2E,7Z)-Hexadecadienoic Acid (Free Fatty Acid)This compound (Acyl-CoA)
Primary Role Signaling molecule, precursor for activationCentral metabolic intermediate, allosteric regulator
Cellular Transport Can cross cell membranes, facilitated by transporters.[1][2][3][4]Primarily intracellular, transport across mitochondrial membrane requires carnitine shuttle.[5]
Metabolic Fate Must be converted to acyl-CoA for metabolism.Direct substrate for β-oxidation, lipid synthesis, and acylation reactions.[5][6]
Signaling Can activate cell surface and nuclear receptors.[7][8][9]Can act as an allosteric regulator of enzymes and a ligand for transcription factors.[10][11][12][13]

Metabolic Pathways

The metabolic journey of a fatty acid is initiated by its activation to an acyl-CoA. This step is crucial for its subsequent breakdown for energy or its incorporation into complex lipids.

Fatty Acid Activation and Transport

The conversion of (2E,7Z)-hexadecadienoic acid to this compound is catalyzed by acyl-CoA synthetases (ACS) in an ATP-dependent reaction.[6] Once activated, the acyl-CoA can be transported into the mitochondria for β-oxidation via the carnitine shuttle.

FFA (2E,7Z)-Hexadecadienoic Acid AcylCoA This compound FFA->AcylCoA ATP, CoA-SH CPT1 CPT1 AcylCoA->CPT1 Carnitine Mitochondria Mitochondrial Matrix ACS Acyl-CoA Synthetase CPT2 CPT2 CPT1->CPT2 Acylcarnitine CPT2->Mitochondria This compound

Fatty Acid Activation and Mitochondrial Transport
β-Oxidation of this compound

As a di-unsaturated fatty acyl-CoA, the β-oxidation of this compound requires auxiliary enzymes, namely enoyl-CoA isomerase and 2,4-dienoyl-CoA reductase, to handle the double bonds at unconventional positions.[14][15][16] This process sequentially cleaves two-carbon units to produce acetyl-CoA, which then enters the citric acid cycle for energy production.[17]

cluster_beta_oxidation β-Oxidation Spiral start This compound (C16) step1 Dehydrogenation (FAD -> FADH2) start->step1 step2 Hydration step1->step2 auxiliary Enoyl-CoA Isomerase / 2,4-Dienoyl-CoA Reductase step1->auxiliary step3 Dehydrogenation (NAD+ -> NADH) step2->step3 step2->auxiliary step4 Thiolysis (CoA-SH) step3->step4 end_product Acetyl-CoA step4->end_product shorter_acyl_coa C14 Acyl-CoA step4->shorter_acyl_coa shorter_acyl_coa->step1

β-Oxidation of a Dienoyl-CoA

Signaling Pathways

Both the free fatty acid and its CoA ester can function as signaling molecules, albeit through different mechanisms.

Free Fatty Acid Signaling

(2E,7Z)-Hexadecadienoic acid, like other polyunsaturated fatty acids (PUFAs), can modulate the activity of various signaling pathways. Free PUFAs can act as ligands for nuclear hormone receptors such as peroxisome proliferator-activated receptors (PPARs) and can also influence the activity of G-protein coupled receptors (GPCRs).[7][8] These interactions can lead to changes in gene expression related to lipid metabolism and inflammation.[18]

cluster_membrane Plasma Membrane cluster_nucleus Nucleus FFA (2E,7Z)-Hexadecadienoic Acid GPCR GPCR FFA->GPCR PPAR PPAR FFA->PPAR GeneExpression Gene Expression Changes PPAR->GeneExpression CellMembrane Cell Membrane Nucleus Nucleus

Free Fatty Acid Signaling Mechanisms
Fatty Acyl-CoA Signaling

This compound can directly influence cellular processes by acting as an allosteric regulator of key metabolic enzymes.[13] Furthermore, long-chain acyl-CoAs can bind to and modulate the activity of transcription factors, such as hepatocyte nuclear factor 4-alpha (HNF-4α), thereby directly regulating gene expression.[10][11] This provides a direct link between the metabolic state of the cell and its transcriptional program.

Experimental Protocols

Detailed methodologies for key experiments that can be adapted to compare the biological effects of this compound and its free fatty acid are provided below.

Protocol 1: In Vitro Acyl-CoA Synthetase Activity Assay

Objective: To determine the kinetics of the conversion of (2E,7Z)-hexadecadienoic acid to this compound by a specific acyl-CoA synthetase.

Materials:

  • Purified acyl-CoA synthetase

  • (2E,7Z)-Hexadecadienoic acid

  • Coenzyme A (CoA)

  • ATP

  • Triton X-100

  • Bovine Serum Albumin (BSA)

  • Reaction buffer (e.g., Tris-HCl, pH 7.5, containing MgCl2)

  • Radiolabeled --INVALID-LINK---hexadecadienoic acid (requires custom synthesis) or a fluorescently-tagged fatty acid analog

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Prepare a reaction mixture containing reaction buffer, ATP, CoA, and BSA.

  • Add varying concentrations of (2E,7Z)-hexadecadienoic acid (spiked with a tracer amount of the radiolabeled or fluorescent analog) to initiate the reaction.

  • Add the purified acyl-CoA synthetase to start the enzymatic reaction.

  • Incubate at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.

  • Stop the reaction by adding a solution to precipitate proteins and unreacted fatty acids (e.g., a Dole's reagent).

  • Separate the aqueous phase (containing the acyl-CoA) from the organic phase (containing the unreacted fatty acid).

  • Quantify the amount of product formed by measuring the radioactivity or fluorescence in the aqueous phase.

  • Calculate the enzyme kinetics (Km and Vmax) by plotting the reaction velocity against the substrate concentration.

Protocol 2: Cellular Uptake of Free Fatty Acid

Objective: To measure the rate of cellular uptake of (2E,7Z)-hexadecadienoic acid.

Materials:

  • Cultured cells (e.g., hepatocytes, adipocytes)

  • Culture medium

  • (2E,7Z)-Hexadecadienoic acid complexed to BSA

  • Radiolabeled --INVALID-LINK---hexadecadienoic acid (requires custom synthesis)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • Scintillation counter

Procedure:

  • Plate cells in a multi-well plate and grow to confluency.

  • Wash the cells with warm PBS.

  • Incubate the cells with culture medium containing various concentrations of BSA-complexed (2E,7Z)-hexadecadienoic acid, including a tracer amount of the radiolabeled form.

  • At different time points, rapidly wash the cells with ice-cold PBS to stop the uptake.

  • Lyse the cells using a suitable lysis buffer.

  • Measure the radioactivity in the cell lysate using a scintillation counter.

  • Determine the protein concentration of the lysate for normalization.

  • Calculate the rate of fatty acid uptake.

Protocol 3: Analysis of Gene Expression by Quantitative PCR (qPCR)

Objective: To investigate the effect of (2E,7Z)-hexadecadienoic acid and its CoA ester on the expression of target genes involved in lipid metabolism.

Materials:

  • Cultured cells

  • (2E,7Z)-Hexadecadienoic acid

  • A cell-permeable precursor of CoA (to potentially increase intracellular acyl-CoA levels) or a method to deliver the acyl-CoA directly (e.g., liposomes)

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (e.g., PPARα, CPT1, SCD1) and a housekeeping gene

Procedure:

  • Treat cultured cells with either (2E,7Z)-hexadecadienoic acid or the vehicle control. In a separate experiment, treat cells with a strategy to increase intracellular this compound.

  • After the desired incubation period, harvest the cells and extract total RNA.

  • Synthesize cDNA from the extracted RNA.

  • Perform qPCR using the synthesized cDNA, specific primers for the target genes, and a housekeeping gene for normalization.

  • Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression.

Conclusion

While (2E,7Z)-hexadecadienoic acid and this compound are closely related molecules, their biological activities are distinct. The free fatty acid primarily functions as a signaling molecule and a substrate for activation, whereas the acyl-CoA is the central hub for metabolic processing and a direct regulator of cellular enzymes and gene expression. The provided experimental frameworks offer a starting point for researchers to dissect the specific roles of these molecules, which will be crucial for understanding their physiological significance and potential as therapeutic targets. Further research is necessary to elucidate the precise biological effects of these specific isomers.

References

A Comparative Guide to Orthogonal Validation of (2E,7Z)-Hexadecadienoyl-CoA Identification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unequivocal identification of lipid metabolites, such as the polyunsaturated fatty acyl-CoA (2E,7Z)-hexadecadienoyl-CoA, is paramount for accurate biological interpretation in metabolic studies and drug development. Given the complexity of biological matrices and the existence of numerous isomers, a single analytical technique is often insufficient for confident identification. This guide compares several orthogonal methods essential for the robust validation of this compound, providing supporting data and detailed experimental protocols.

Orthogonal methods are distinct analytical techniques that rely on different physicochemical principles. When multiple orthogonal methods independently confirm the identity of an analyte, the confidence in that identification increases substantially. For this compound, validation must confirm its elemental composition, molecular weight, the precise structure of its acyl chain, and the specific location and stereochemistry (E/Z configuration) of its double bonds.

Comparison of Core Validation Techniques

The primary methods for validating the identification of a long-chain unsaturated acyl-CoA include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Resolution Mass Spectrometry (HRMS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The ultimate confirmation is achieved by comparing the analytical data of the putative molecule with a chemically synthesized authentic standard.

Parameter LC-MS/MS High-Resolution MS (HRMS) NMR Spectroscopy Comparison with Standard
Principle of Detection Chromatographic separation followed by mass-to-charge ratio (m/z) and fragmentation pattern.Highly accurate mass-to-charge ratio (m/z) measurement.Nuclear spin properties in a magnetic field.Co-analysis of the unknown with a known, synthesized molecule.
Information Provided Retention time, parent mass, and structural information from fragmentation.Elemental composition (molecular formula).Unambiguous molecular structure, including stereochemistry.Definitive confirmation of identity.
Specificity High, but isomers can be challenging to distinguish.Very high for molecular formula, but does not resolve structural isomers.Absolute, gold standard for structure elucidation.Absolute, confirms all properties simultaneously.
Sensitivity High (femtomole to attomole range).[1]High (picomole to femtomole range).Low, requires micrograms to milligrams of pure sample.[2]Dependent on the analytical method used for comparison.
Throughput High.High.Low.Moderate to High.
Primary Use Case Initial identification, quantification, and screening in complex mixtures.Confirmation of elemental composition.Definitive structural elucidation of purified compounds.Final, unequivocal validation of identity.

Detailed Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identification and Quantification

LC-MS/MS is a cornerstone technique for acyl-CoA analysis due to its high sensitivity and selectivity.[3][4] It provides two key pieces of identifying information: the retention time from the LC separation and the mass spectral data (precursor ion and fragment ions) from the MS/MS analysis.

Sample Preparation (from Tissue):

  • Homogenize ~50 mg of frozen tissue in a solution of 100 mM KH2PO4 (pH 4.9) and an organic solvent mixture like acetonitrile:2-propanol:methanol.[4] An internal standard (e.g., heptadecanoyl-CoA) should be added for quantification.[4]

  • Centrifuge the homogenate at high speed (e.g., 16,000 x g) at 4°C.[4]

  • The supernatant containing the acyl-CoAs can be further purified using solid-phase extraction (SPE) with a C18 or oligonucleotide purification cartridge to remove interfering substances.[5]

  • Evaporate the purified extract to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.

Liquid Chromatography:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.[6][7]

  • Mobile Phase A: 15 mM ammonium (B1175870) hydroxide (B78521) in water.[4]

  • Mobile Phase B: 15 mM ammonium hydroxide in acetonitrile.[4]

  • Gradient: A typical gradient would run from a low percentage of B (e.g., 20%) to a high percentage (e.g., 65%) over several minutes to elute acyl-CoAs of increasing chain length and hydrophobicity.[4]

  • Flow Rate: 0.4 mL/min.[4]

Tandem Mass Spectrometry:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[4]

  • Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for quantification.[4] For this compound (C37H62N7O17P3S, Exact Mass: 1017.30), the precursor ion [M+H]+ would be m/z 1018.3.

  • Fragmentation: Acyl-CoAs produce characteristic fragment ions upon collision-induced dissociation (CID). Key fragments correspond to the CoA moiety, such as the phosphopantetheine fragment. Diagnostic ions can help identify the acyl chain.[3]

High-Resolution Mass Spectrometry (HRMS) for Formula Confirmation

HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula of the putative this compound.

Protocol:

  • Samples are prepared and introduced via an LC system as described above.

  • The mass spectrometer (e.g., an Orbitrap or Q-TOF) is calibrated to ensure high mass accuracy (<5 ppm).

  • The accurate mass of the precursor ion is measured. For [M+H]+ of C37H63N7O17P3S+, the theoretical m/z is 1018.3081. An experimental mass measurement within 5 ppm of this value strongly supports this elemental composition.

  • In silico fragmentation tools and spectral libraries can be used to compare the experimental fragmentation pattern with predicted patterns for candidate structures.[8][9][10]

NMR Spectroscopy for Definitive Structure Elucidation

While less sensitive, NMR spectroscopy is the most powerful method for unambiguous structure determination, including the position and stereochemistry of double bonds.[2][11][12][13][14] This requires a purified sample of the analyte.

Protocol:

  • Isolate and purify this compound from the biological matrix using preparative HPLC.

  • Dissolve the purified compound in a suitable deuterated solvent (e.g., D2O or CD3OD).

  • Acquire 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR spectra.

  • ¹H NMR Analysis: The olefinic protons (–CH=CH–) of unsaturated fatty acids typically appear in the 5.2–5.5 ppm region.[2] The coupling constants (J-values) between these protons are diagnostic of the double bond geometry:

    • trans (E) coupling constants are typically larger (~11–18 Hz).

    • cis (Z) coupling constants are smaller (~6–12 Hz). This allows for the confirmation of the 2E and 7Z configurations.

  • ¹³C NMR Analysis: The chemical shifts of the olefinic carbons also provide information about the double bond position and geometry.[2]

Visualization of Validation Workflow

The following diagram illustrates the logical workflow for the orthogonal validation of this compound.

ValidationWorkflow cluster_discovery Discovery & Initial ID cluster_validation Orthogonal Validation cluster_ms Mass Spectrometry cluster_nmr Spectroscopy & Synthesis cluster_confirmation Confirmation putative_id Putative Identification (LC-MS Profiling) hrms HRMS Analysis (Elemental Formula) putative_id->hrms msms Tandem MS (MS/MS) (Fragmentation Pattern) putative_id->msms nmr NMR Spectroscopy (Stereochemistry & Connectivity) hrms->nmr Informs msms->nmr Informs confirmed_id Confirmed Identity msms->confirmed_id Confirms Fragments standard Chemical Synthesis (Authentic Standard) nmr->standard Guides nmr->confirmed_id Confirms Structure standard->confirmed_id Confirms by Co-analysis

Caption: Workflow for orthogonal validation of a novel metabolite.

References

Comparative Guide to the Relative Quantification of (2E,7Z)-hexadecadienoyl-CoA Without a Commercial Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating lipid metabolism, the accurate quantification of specific acyl-CoA species is paramount. However, the commercial unavailability of standards for less common molecules like (2E,7Z)-hexadecadienoyl-CoA presents a significant analytical challenge. This guide provides a comparative overview of established methodologies for the relative quantification of this long-chain fatty acyl-CoA in the absence of an identical, commercially available standard. The primary focus is on Liquid Chromatography-Mass Spectrometry (LC-MS) based approaches, with alternative methods also discussed.

Methodology Comparison

The relative quantification of this compound can be approached using several analytical techniques. The choice of method will depend on the required sensitivity, specificity, and available instrumentation.

Table 1: Comparison of Analytical Methods for Relative Quantification of this compound

Method Principle Pros Cons Typical Internal Standard Approach
LC-MS/MS Chromatographic separation followed by mass spectrometric detection and fragmentation.High sensitivity and specificity. Allows for the resolution of isomers. Can be adapted for high-throughput analysis.Requires expensive instrumentation and expertise. Matrix effects can influence quantification.Use of a structurally similar or odd-chain fatty acyl-CoA (e.g., C17:0-CoA) for normalization.
HPLC-UV Chromatographic separation followed by UV absorbance detection of the adenine (B156593) group in the CoA moiety.Widely available instrumentation. Relatively inexpensive.Lower sensitivity and specificity compared to LC-MS/MS. Co-elution of other adenine-containing compounds can interfere.[1][2]Not ideal for relative quantification without a standard due to potential for interfering compounds.
Enzymatic Assays Coupled enzymatic reactions leading to a spectrophotometrically or fluorometrically detectable product.Can be performed in most labs with a plate reader. Commercially available kits for total long-chain acyl-CoAs.[3]Generally not specific for a single acyl-CoA species. Prone to interference from other metabolites.Not suitable for the specific quantification of this compound.

Experimental Protocols

LC-MS/MS Method for Relative Quantification

This protocol is the recommended approach for the sensitive and specific relative quantification of this compound. It relies on the use of a surrogate internal standard for normalization.

a) Sample Preparation (from cell culture or tissue)

  • Homogenization: Homogenize cell pellets or flash-frozen tissue in a cold extraction solvent (e.g., 2:1:1 methanol:chloroform:water or 2.5% 5-sulfosalicylic acid).[4]

  • Internal Standard Spiking: Add a known amount of a surrogate internal standard, such as C17:0-CoA, to each sample at the beginning of the extraction to account for variations in extraction efficiency and matrix effects.[5]

  • Phase Separation: Centrifuge the homogenate to separate the polar and non-polar phases. Acyl-CoAs will be in the aqueous/methanol phase.

  • Solid-Phase Extraction (SPE): Further purify the acyl-CoA containing phase using a C18 SPE cartridge to remove interfering substances.[6][7]

  • Elution and Drying: Elute the acyl-CoAs from the SPE cartridge and dry the eluate under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50:50 water:acetonitrile with 30 mM triethylamine-acetic acid buffer).[5]

b) LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., Agilent ZORBAX 300SB-C8).[8]

    • Mobile Phase A: 100 mM ammonium (B1175870) formate, pH 5.0 in water.[8]

    • Mobile Phase B: Acetonitrile.

    • Gradient: A suitable gradient to separate this compound from other acyl-CoAs.

    • Column Temperature: 42°C.[8]

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • For this compound (C16:2-CoA): The precursor ion ([M+H]⁺) will be m/z 1004.6. A characteristic product ion results from the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety (507 Da), leading to a product ion of m/z 497.6.[8] Alternatively, a fragment ion corresponding to the CoA moiety at m/z 428 can be monitored.[8]

      • For C17:0-CoA (Internal Standard): The precursor ion ([M+H]⁺) will be m/z 1018.6, with a corresponding product ion of m/z 511.6 (neutral loss of 507 Da).

c) Data Analysis

  • Integrate the peak areas for the MRM transitions of both this compound and the internal standard (C17:0-CoA) in each sample.

  • Calculate the ratio of the peak area of this compound to the peak area of the internal standard for each sample.

  • Compare these ratios across different experimental groups to determine the relative abundance of this compound.

HPLC-UV Method (Alternative, Less Specific)

This method can be used for a more general estimation of total long-chain acyl-CoA levels but lacks the specificity for individual species without a dedicated standard.

a) Sample Preparation

Follow the same sample preparation protocol as for the LC-MS/MS method.

b) HPLC-UV Analysis

  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient of a suitable buffer (e.g., potassium phosphate) and an organic solvent (e.g., acetonitrile).

  • Detection: UV detector set to 259 nm, which is the absorbance maximum for the adenine group of Coenzyme A.[1]

c) Data Analysis

The peak corresponding to the elution time of long-chain acyl-CoAs can be integrated. However, without a standard for this compound, it is difficult to distinguish it from other co-eluting acyl-CoAs.

Visualizations

Experimental Workflow

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis A Tissue/Cell Homogenization B Internal Standard Spiking A->B C Phase Separation B->C D Solid-Phase Extraction (SPE) C->D E Elution & Drying D->E F Reconstitution E->F G LC Separation F->G H MS Detection (MRM) G->H I Peak Integration H->I J Ratio Calculation (Analyte/IS) I->J K Relative Quantification J->K

Caption: Workflow for the relative quantification of acyl-CoAs.

Acyl-CoA Fragmentation Pathway in MS/MS

cluster_MS Mass Spectrometry Precursor This compound [M+H]⁺ (m/z 1004.6) NL Neutral Loss of 3'-phosphoadenosine diphosphate (507 Da) Precursor->NL Product Product Ion (m/z 497.6) NL->Product

Caption: Characteristic fragmentation of acyl-CoAs in positive ion MS/MS.

References

Safety Operating Guide

Safe Disposal of (2E,7Z)-hexadecadienoyl-CoA: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) is currently available for (2E,7Z)-hexadecadienoyl-CoA. The following guidelines are based on the general properties of long-chain fatty acyl-CoA compounds, thioesters, and standard laboratory safety practices. Researchers, scientists, and drug development professionals must conduct a thorough, site-specific risk assessment in consultation with their institution's Environmental Health and Safety (EHS) department before handling or disposing of this compound. This document provides essential safety and logistical information but does not replace a formal risk assessment and institutional disposal protocols.

Hazard Assessment and Personal Protective Equipment (PPE)

This compound is a research chemical with limited toxicological data. It should be handled as a potentially hazardous substance. The primary hazards are associated with the thioester linkage, which can be reactive.[1][2] Based on data for similar long-chain fatty acid derivatives and thioesters, the following hazards and protective measures should be considered.

Table 1: Inferred Hazard Profile and Recommended PPE

Hazard CategoryPotential Hazard DescriptionRecommended Personal Protective Equipment (PPE)
Acute Toxicity Unknown. May be harmful if ingested, inhaled, or absorbed through the skin.Standard laboratory PPE (lab coat, safety glasses).
Skin Irritation May cause skin irritation upon prolonged or repeated contact.Nitrile or other chemically resistant gloves.[3]
Eye Irritation May cause serious eye irritation.Safety glasses with side shields or safety goggles.
Reactivity The thioester bond is susceptible to nucleophilic attack and hydrolysis.[4]Store away from strong acids, bases, and oxidizing agents.
Respiratory Hazard Handling of the solid material may generate dust.If generating aerosols or dust, use a fume hood or a certified respirator.

Experimental Workflow for Safe Handling and Disposal

The following diagram outlines the logical workflow for managing this compound in a laboratory setting, from receipt to final disposal.

G cluster_prep Preparation & Handling cluster_disposal Disposal Procedure start Receive Compound risk_assessment Conduct Site-Specific Risk Assessment start->risk_assessment ppe Don Appropriate PPE (Lab Coat, Gloves, Goggles) risk_assessment->ppe handling Handle in a Ventilated Area (e.g., Fume Hood) ppe->handling storage Store at -20°C Protect from Light & Moisture handling->storage waste_decision Waste Generated? handling->waste_decision waste_decision->storage segregate Segregate Waste: Solid vs. Liquid waste_decision->segregate Yes solid_waste Collect Solid Waste in a Labeled, Sealed Container segregate->solid_waste liquid_waste Collect Liquid Waste in a Labeled, Sealed Container segregate->liquid_waste ehs_pickup Arrange for Hazardous Waste Pickup with EHS solid_waste->ehs_pickup deactivation Optional: Chemical Deactivation (e.g., Bleach for Thioesters) liquid_waste->deactivation deactivation->ehs_pickup end Disposal Complete ehs_pickup->end

Caption: Workflow for Handling and Disposal of this compound.

Step-by-Step Disposal Procedures

These procedures are intended for small quantities of this compound typically used in a research laboratory setting.

A. Solid Waste Disposal (e.g., contaminated weigh paper, pipette tips, vials):

  • Segregation: Collect all solid waste contaminated with this compound in a designated, leak-proof hazardous waste container.

  • Container: Use a polyethylene (B3416737) or other chemically resistant container with a secure, sealable lid.

  • Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and the approximate amount.

  • Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials.

  • Pickup: Arrange for disposal through your institution's EHS department.

B. Liquid Waste Disposal (e.g., unused solutions, contaminated solvents):

  • Segregation: Do not mix this compound waste with other waste streams unless compatibility is confirmed. Aqueous solutions should be kept separate from organic solvent solutions.

  • Container: Use a designated, leak-proof, and chemically compatible waste container (e.g., a glass or polyethylene bottle) with a screw cap.

  • Labeling: Label the container with "Hazardous Waste," the full chemical name, the solvent system (e.g., "in water" or "in methanol"), and an estimated concentration of the acyl-CoA.

  • Storage: Store the sealed liquid waste container in secondary containment within a designated satellite accumulation area.

  • Pickup: Arrange for disposal through your institution's EHS department.

C. Chemical Deactivation (for aqueous solutions containing thioesters):

For aqueous solutions, chemical deactivation of the thioester group can be considered as a pretreatment step before collection, if permitted by your institution. This procedure aims to hydrolyze the thioester and oxidize the resulting thiol.

  • Warning: This procedure may generate heat and should be performed with caution in a fume hood.

  • Preparation: In a suitable container, dilute the aqueous this compound waste with water to a low concentration (e.g., <1 mg/mL).

  • Treatment: Slowly add a 10% solution of household bleach (sodium hypochlorite) to the waste solution while stirring. A 1:1 volume ratio of bleach solution to waste solution is a common starting point.[5]

  • Reaction Time: Allow the mixture to react for at least 12-24 hours to ensure complete oxidation.[5]

  • Final Disposal: The treated solution should still be collected as hazardous liquid waste, labeled appropriately (e.g., "Treated this compound waste with bleach"), and disposed of through EHS.

Biological Degradation Pathway: Beta-Oxidation

Understanding the natural degradation pathway of fatty acyl-CoAs can provide context for their biological fate. In biological systems, long-chain acyl-CoAs are broken down through beta-oxidation in the mitochondria to produce acetyl-CoA, which then enters the citric acid cycle for energy production.[6]

G acyl_coa This compound (Fatty Acyl-CoA) oxidation1 1. Oxidation (Acyl-CoA Dehydrogenase) acyl_coa->oxidation1 hydration 2. Hydration (Enoyl-CoA Hydratase) oxidation1->hydration fadh2 FADH2 oxidation1->fadh2 oxidation2 3. Oxidation (Hydroxyacyl-CoA Dehydrogenase) hydration->oxidation2 h2o H2O hydration->h2o thiolysis 4. Thiolysis (Thiolase) oxidation2->thiolysis nadh NADH oxidation2->nadh shortened_acyl_coa Shortened Acyl-CoA (by 2 carbons) thiolysis->shortened_acyl_coa  Recycles acetyl_coa Acetyl-CoA thiolysis->acetyl_coa coa_sh CoASH thiolysis->coa_sh shortened_acyl_coa->oxidation1 Re-enters cycle tca_cycle Citric Acid Cycle (Energy Production) acetyl_coa->tca_cycle fad FAD fad->oxidation1 nad NAD+ nad->oxidation2

Caption: The Beta-Oxidation Spiral for Fatty Acyl-CoA Degradation.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.